Dimethyl (R)-(+)-methylsuccinate
Description
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Properties
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22644-27-5 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Dimethyl (R)-(+)-methylsuccinate" physical properties
An In-depth Technical Guide to the Physical Properties of Dimethyl (R)-(+)-methylsuccinate
This guide provides a comprehensive overview of the essential physical properties of Dimethyl (R)-(+)-methylsuccinate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this chiral building block. The following sections delve into its chemical identity, core physical characteristics, solubility, spectroscopic profile, and safe handling protocols, underpinned by field-proven insights and methodologies.
Chemical Identity and Structure
Dimethyl (R)-(+)-methylsuccinate, a key chiral intermediate, is valued for its role in the stereoselective synthesis of complex molecules.[1] Its specific three-dimensional arrangement is crucial for its application in developing pharmaceuticals and other bioactive compounds where specific stereochemistry dictates efficacy.[1]
Commonly known by several synonyms, including (R)-Dimethyl-2-methylsuccinate and (R)-(+)-Methylsuccinic acid dimethyl ester, its unambiguous identification in a laboratory setting is paramount.[1][2] The "(R)" designation in its name refers to the configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise).
Key Identifiers:
Core Physical Properties
The physical properties of a compound are critical for its practical application in synthesis, dictating everything from purification techniques to storage conditions. Dimethyl (R)-(+)-methylsuccinate is a colorless liquid under standard conditions.[1][2] A detailed summary of its quantitative physical data is presented below.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless Liquid | Ambient | [1] |
| Boiling Point | 80 - 81 °C | 12 mmHg | [1][4] |
| ~196 °C (est.) | 760 mmHg | [3] | |
| Density | 1.076 g/mL | 25 °C | [1][3] |
| Refractive Index (n D) | 1.418 | 20 °C | [1][3][4] |
| Specific Optical Rotation ([α] D) | +4.5 ± 0.5° | 20 °C (c=3 in CHCl₃) | [1] |
| +4.8° | 20 °C (c=2.9 in chloroform) | ||
| Flash Point | 84 °C (183.2 °F) | Closed Cup | |
| 84.44 °C (184.0 °F) | TCC | [3][4] |
Expert Insights:
-
Boiling Point: The significant difference in boiling point at reduced pressure (12 mmHg) versus atmospheric pressure (760 mmHg) is a crucial consideration for purification. Vacuum distillation is the preferred method to avoid potential thermal decomposition that might occur at the higher atmospheric boiling point.
-
Optical Rotation: The specific rotation is a fundamental property that confirms the enantiomeric purity of the material. The value is highly dependent on the concentration and the solvent used for the measurement, as indicated in the table. Consistency in these parameters is essential for reproducible quality control.
-
Refractive Index: This property is a quick and non-destructive method to assess the purity of the liquid. A deviation from the specified value can indicate the presence of impurities.
Solubility Characteristics
The solubility profile of Dimethyl (R)-(+)-methylsuccinate is characteristic of a moderately polar organic ester.
-
Organic Solvents: It is soluble in common organic solvents such as chloroform, benzene, ether, ethanol, and acetone.[2][7] This broad solubility makes it versatile for use in a wide range of reaction media.
-
Water: It has limited solubility in water. One source estimates its water solubility at approximately 13,560 mg/L (or about 1.36 g/100 mL) at 25 °C.[3] This property is advantageous for workup procedures, where an aqueous wash can be used to remove water-soluble impurities from an organic phase containing the product.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Dimethyl (R)-(+)-methylsuccinate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of methyl and methoxy groups and the chiral center's environment.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. For this compound, a strong absorption band characteristic of the ester carbonyl (C=O) group is expected.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
Spectra for this compound are readily available in public databases for reference.[6][8]
Experimental Protocol: Determination of Specific Optical Rotation
The measurement of optical rotation is a critical quality control step to verify the stereochemical integrity of Dimethyl (R)-(+)-methylsuccinate.
Objective: To measure the specific rotation [α] of a sample and confirm it meets the specification of +4.5° ± 0.5° (c=3, Chloroform, 20°C).
Instrumentation:
-
Calibrated Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (± 0.1 mg accuracy)
-
Polarimeter cell (e.g., 1 dm)
-
Constant temperature bath or Peltier temperature control for the polarimeter
Methodology:
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source.
-
Set the temperature control to 20°C and allow the sample chamber to equilibrate. The causality here is that optical rotation is temperature-dependent; precise control is necessary for accuracy.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the solvent (reagent-grade chloroform). Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed out to subtract the contribution of the solvent and the cell itself from the final measurement.
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of Dimethyl (R)-(+)-methylsuccinate directly into a 10 mL volumetric flask. The exact mass should be recorded.
-
Dissolve the sample in chloroform and carefully fill the flask to the 10 mL mark.
-
Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous. This step is critical for a uniform concentration, which is a key variable in the specific rotation calculation.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the instrument and allow the reading to stabilize for 1-2 minutes.
-
Record the observed rotation (α) in degrees. Perform 3-5 measurements and calculate the average.
-
-
Calculation:
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Workflow Visualization:
Below is a diagram illustrating the key stages of the polarimetry workflow.
Sources
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- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to Dimethyl (R)-(+)-methylsuccinate: Properties, Synthesis, and Applications
Introduction: The Significance of Stereochemistry in Modern Chemistry
In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Chiral building blocks, molecules with a defined three-dimensional arrangement, are the foundational elements upon which complex, biologically active compounds are built. Among these, Dimethyl (R)-(+)-methylsuccinate stands out as a versatile C4 chiral synthon. Its value is derived from the strategically placed methyl group, which introduces a specific stereocenter ((R)-configuration) that is retained through subsequent synthetic transformations.
This guide provides an in-depth technical overview of Dimethyl (R)-(+)-methylsuccinate for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its application, and its predictable biochemical fate, offering field-proven insights into its utility.
Part 1: Core Molecular Identity and Physicochemical Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. Dimethyl (R)-(+)-methylsuccinate is unambiguously identified by a consistent set of identifiers and characterized by its physical properties.
The structure features a four-carbon dicarboxylic acid backbone (succinate) with two methyl ester groups and a single methyl group at the second carbon. This methyl group's projection defines the molecule's (R)-stereochemistry, a critical feature for its role in asymmetric synthesis.
-
IUPAC Name: dimethyl (2R)-2-methylbutanedioate[1]
-
Synonyms: (R)-Dimethyl-2-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester, (R)-PYROTARTARIC ACID DIMETHYL ESTER[1][2][5]
The quantitative physical and chemical properties of Dimethyl (R)-(+)-methylsuccinate are summarized below. These data are critical for reaction planning, process scale-up, and purification protocols.
| Property | Value | Source(s) |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.076 g/mL at 25 °C | [2][3] |
| Boiling Point | 80 - 81 °C at 12 mmHg | [2][3] |
| Refractive Index | n20/D 1.418 | [2][3] |
| Optical Rotation | [α]20/D +4.5 to +4.8° (c ≈ 3 in CHCl₃) | [2][3] |
| Flash Point | 184 °F (84.4 °C) | [4][6] |
| Purity | ≥ 98.5% (GC) | [2] |
Part 2: Synthesis and Stereochemical Control: A Biocatalytic Approach
The industrial value of Dimethyl (R)-(+)-methylsuccinate is entirely dependent on the ability to produce it as a single enantiomer. While classical chemical hydrogenation methods exist, they often require harsh conditions, expensive heavy-metal catalysts, and complex chiral ligands, with outcomes that can lack sufficient stereoselectivity[7].
Expertise in Practice: Why Biocatalysis is Superior
The modern, field-proven approach to synthesizing this chiral building block is through enzymatic catalysis. Specifically, the use of ene-reductases (ERs) for the asymmetric reduction of a prochiral precursor represents a paradigm shift in efficiency and sustainability. This choice is deliberate and causal:
-
Unmatched Selectivity: Enzymes operate in a chiral environment, enabling near-perfect enantioselectivity (often >99% ee), which is difficult to achieve with conventional catalysts.
-
Mild Reaction Conditions: Biocatalytic reactions proceed at or near ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas and reducing energy consumption.
-
Environmental Sustainability: This method avoids the use of toxic heavy metals, aligning with green chemistry principles.
A robust and scalable method involves the asymmetric reduction of dimethyl itaconate or its isomers using a specific ene-reductase.
Experimental Protocol: Ene-Reductase-Catalyzed Synthesis
This protocol is a representative workflow based on established methodologies for the biocatalytic production of Dimethyl (R)-(+)-methylsuccinate[7][8].
1. Materials and Reagents:
- Dimethyl itaconate (Substrate)
- Ene-reductase (e.g., Bac-OYE1 from Bacillus sp. or AfER from Aspergillus flavus)[8]
- Glucose (for cofactor regeneration)
- Glucose Dehydrogenase (GDH)
- NADP⁺ (Cofactor)
- Potassium Phosphate Buffer (pH 7.0)
- Ethyl Acetate (for extraction)
- Anhydrous Magnesium Sulfate (for drying)
2. Bioreactor Setup and Reaction:
- In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
- Add NADP⁺ (1 mM), Glucose (1.2 M), and Glucose Dehydrogenase (10 U/mL). This system constitutes the essential cofactor regeneration machinery, a self-validating system that ensures the catalytic cycle continues. Without it, the reaction would halt after a single turnover.
- Add the chosen ene-reductase to the buffered solution.
- Initiate the reaction by adding the substrate, Dimethyl itaconate, to a final concentration of up to 400 mM[8]. The high substrate tolerance of selected enzymes is key to achieving industrial viability.
- Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
3. Work-up and Purification:
- Upon reaction completion (monitored by GC or HPLC), terminate the reaction by centrifuging to remove the enzyme.
- Extract the aqueous supernatant with ethyl acetate (3x volumes).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent in vacuo using a rotary evaporator.
- The resulting crude product can be purified by silica gel column chromatography if necessary to yield Dimethyl (R)-(+)-methylsuccinate with high purity and enantiomeric excess.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the biocatalytic synthesis process, emphasizing the crucial cofactor regeneration cycle.
Caption: Biocatalytic synthesis of Dimethyl (R)-(+)-methylsuccinate.
Part 3: Applications in Research and Development
Dimethyl (R)-(+)-methylsuccinate is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate. Its utility spans several industries where precise molecular architecture is paramount.
-
Pharmaceutical Synthesis: This is the primary application. The molecule provides a stereochemically defined C4 fragment that is incorporated into larger, more complex drug molecules. The (R)-configuration at the methyl-substituted carbon can be crucial for the specific binding of a drug to its target receptor or enzyme. While specific drug syntheses are often proprietary, this building block is valuable for creating analogues of natural products and for constructing the side chains of complex APIs[2][7]. The presence of two distinct ester functionalities also allows for selective chemical manipulation, further enhancing its synthetic utility.
-
Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and herbicides can be dependent on stereochemistry. Using enantiomerically pure building blocks like Dimethyl (R)-(+)-methylsuccinate can lead to products that are more potent against the target pest while having reduced off-target effects on other organisms[2][5].
-
Flavors and Fragrances: The compound is noted to have a pleasant, fruity aroma[2]. This makes it useful as a specialty flavoring or fragrance component where its chirality can contribute to a unique sensory profile.
-
Specialty Polymers: It can be used as a monomer in the production of specialty polymers, where its chiral nature can influence the material's final properties, such as thermal stability or crystallinity[2].
Part 4: Biochemical Considerations and Proposed Metabolic Fate
For any chemical intermediate used in the synthesis of products intended for biological systems, understanding its potential metabolic fate is a component of a comprehensive safety and toxicological assessment. Based on its structure—a simple dialkyl ester—a logical and predictable metabolic pathway can be proposed.
The primary metabolic transformation for dimethyl esters within a biological system is hydrolysis mediated by carboxylesterases, which are abundant in the liver and other tissues. This enzymatic action would cleave the methyl ester groups to release methanol and (R)-methylsuccinic acid.
-
Ester Hydrolysis: The two ester groups are hydrolyzed to carboxylic acids.
-
Metabolism of (R)-Methylsuccinate: The resulting (R)-methylsuccinic acid enters intermediary metabolism. It is a known metabolite that can be converted to mesaconate through dehydrogenation, linking it to the metabolism of other small organic acids.
Methanol is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid. The core succinate structure is a natural component of the Krebs cycle.
Proposed Metabolic Pathway Diagram
Caption: Proposed metabolic pathway for Dimethyl (R)-(+)-methylsuccinate.
Conclusion
Dimethyl (R)-(+)-methylsuccinate is a quintessential example of a modern chiral building block whose value is defined by its stereochemical purity. Its efficient and sustainable synthesis via biocatalysis highlights the power of enzymatic processes in industrial chemistry. For researchers in drug discovery and fine chemical synthesis, it offers a reliable and versatile starting point for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and likely metabolic fate, as detailed in this guide, enables its confident and effective application in demanding research and development environments.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9834036, Dimethyl (R)-(+)-methylsuccinate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. Available at: [Link]
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The Good Scents Company (n.d.). dimethyl (R)-(+)-methyl succinate. Available at: [Link]
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Wang, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ProQuest. Available at: [Link]
-
Wang, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. MDPI. Available at: [Link]
- Google Patents (2020). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
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PrepChem.com (n.d.). Preparation of methyl succinate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7820, Dimethyl Succinate. Available at: [Link]
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Desmoulin, F., et al. (2001). Metabolism of the dimethyl ester of [2,3-(13)C]succinic acid in rat hepatocytes. PubMed. Available at: [Link]
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Wiley (n.d.). Dimethyl (R)-(+)-methylsuccinate. SpectraBase. Available at: [Link]
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Bennett, M. J., et al. (1983). Metabolism of ethylmalonate to mesaconate in the rat. Evidence for trans-dehydrogenation of methylsuccinate. Biochemical Journal, 214(2), 641-4. Available at: [Link]
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A Technical Guide to the Spectral Analysis of Dimethyl (R)-(+)-methylsuccinate
Introduction: The Significance of a Chiral Building Block
Dimethyl (R)-(+)-methylsuccinate (CAS No. 22644-27-5) is a chiral diester of significant interest in the fields of organic synthesis, pharmaceutical development, and material science.[1] Its stereochemically defined center makes it a valuable building block for the asymmetric synthesis of complex molecules, where precise stereocontrol is paramount for achieving desired biological activity or material properties. This guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the structural elucidation and quality control of this important chemical entity. Understanding these spectral signatures is fundamental for researchers and scientists to confirm the identity, purity, and stereochemical integrity of dimethyl (R)-(+)-methylsuccinate in their applications.
Molecular Structure and Isomerism
Dimethyl (R)-(+)-methylsuccinate possesses a single chiral center at the C2 position of the succinate backbone. This gives rise to two enantiomers: the (R)- and (S)-forms. The "(+)" designation indicates that this enantiomer rotates plane-polarized light in the dextrorotatory direction. The accurate characterization of this specific enantiomer is critical, as the biological and chemical properties of the two enantiomers can differ significantly.
Caption: 2D structure of Dimethyl (R)-(+)-methylsuccinate highlighting the chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For dimethyl (R)-(+)-methylsuccinate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of small molecules like dimethyl (R)-(+)-methylsuccinate is essential for reproducibility and accurate interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of dimethyl (R)-(+)-methylsuccinate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and have minimal interfering signals in the spectral regions of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The data presented here were acquired on a Bruker Avance III 400 MHz spectrometer.
-
The instrument is tuned and shimmed for the specific probe and solvent to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically used.
-
Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program (e.g., Bruker's 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (~220 ppm) is required.
-
A larger number of scans (typically >1024) is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
¹H NMR Spectral Data
The ¹H NMR spectrum of dimethyl (R)-(+)-methylsuccinate in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.71 | Singlet | 3H | OCH₃ (ester) |
| ~3.66 | Singlet | 3H | OCH₃ (ester) |
| ~2.95 | Multiplet | 1H | CH (C2) |
| ~2.70 | dd | 1H | CH₂ (C3) |
| ~2.42 | dd | 1H | CH₂ (C3) |
| ~1.21 | Doublet | 3H | CH₃ (at C2) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The two distinct singlets at approximately 3.71 and 3.66 ppm are characteristic of the two magnetically non-equivalent methoxy (OCH₃) groups of the ester functionalities. The multiplet at ~2.95 ppm corresponds to the single proton on the chiral center (C2). This proton is coupled to the adjacent methylene protons (C3) and the methyl protons, resulting in a complex splitting pattern. The two diastereotopic protons of the methylene group (CH₂) at C3 appear as two distinct signals, each a doublet of doublets (dd), around 2.70 and 2.42 ppm. This is due to their different spatial relationships with the chiral center. Finally, the doublet at ~1.21 ppm is assigned to the methyl group attached to the chiral carbon, which is coupled to the adjacent methine proton.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C=O (ester) |
| ~171.8 | C=O (ester) |
| ~52.0 | OCH₃ |
| ~51.6 | OCH₃ |
| ~39.2 | CH (C2) |
| ~35.8 | CH₂ (C3) |
| ~16.9 | CH₃ (at C2) |
Note: These are approximate chemical shifts and can vary based on experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
The two signals in the downfield region (~174.5 and ~171.8 ppm) are characteristic of the carbonyl carbons of the two ester groups. The two distinct signals for the methoxy carbons (~52.0 and ~51.6 ppm) further confirm their non-equivalence. The aliphatic region shows signals for the methine carbon of the chiral center (~39.2 ppm), the methylene carbon (~35.8 ppm), and the methyl carbon attached to the chiral center (~16.9 ppm).
Caption: Key ¹H-¹³C correlations in Dimethyl (R)-(+)-methylsuccinate.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of dimethyl (R)-(+)-methylsuccinate is dominated by absorptions characteristic of an aliphatic ester.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for liquid samples.
-
Instrument Setup:
-
A Thermo Nicolet iS5 FTIR spectrometer equipped with an iD7 ATR accessory with a diamond crystal was used.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Sample Analysis:
-
A small drop of neat dimethyl (R)-(+)-methylsuccinate is placed directly onto the ATR crystal.
-
The spectrum is recorded, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong, Sharp | C=O stretching (ester carbonyl) |
| ~1440 | Medium | C-H bending (CH₃, CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~1260-1160 | Strong | C-O stretching (ester) |
Note: These are characteristic absorption ranges.
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum is the strong, sharp absorption band at approximately 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional groups. The region between 2980 and 2850 cm⁻¹ shows medium intensity bands corresponding to the C-H stretching vibrations of the methyl and methylene groups. The strong absorptions in the fingerprint region, particularly between 1260 and 1160 cm⁻¹, are due to the C-O stretching vibrations of the ester linkages. The C-H bending vibrations for the methyl and methylene groups appear around 1440 and 1380 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation:
-
A dilute solution of dimethyl (R)-(+)-methylsuccinate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System:
-
An Agilent 7890B GC coupled to a 5977A MSD was used.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Mass Spectral Data
The mass spectrum of dimethyl (R)-(+)-methylsuccinate (Molecular Weight: 160.17 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | Low | [M]⁺ (Molecular ion) |
| 129 | Moderate | [M - OCH₃]⁺ |
| 101 | High | [M - COOCH₃]⁺ |
| 88 | Moderate | [CH₃OOC-CH=CH₂]⁺ |
| 74 | High | [CH₃OOC-CH₃]⁺ (McLafferty rearrangement) |
| 59 | High | [COOCH₃]⁺ |
Note: The fragmentation pattern is predicted based on typical ester fragmentation and may vary.
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) at m/z 160, although potentially of low intensity, confirms the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), leading to a peak at m/z 129. The loss of the entire methoxycarbonyl radical (-COOCH₃) results in a prominent peak at m/z 101. A characteristic fragmentation for esters is the McLafferty rearrangement, which would produce a radical cation at m/z 74. The base peak is often observed at m/z 59, corresponding to the methoxycarbonyl cation ([COOCH₃]⁺).
Caption: Proposed mass fragmentation pathway for Dimethyl (R)-(+)-methylsuccinate.
Conclusion: A Comprehensive Spectroscopic Profile
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of dimethyl (R)-(+)-methylsuccinate. ¹H and ¹³C NMR spectroscopy confirms the connectivity and stereochemical environment of the atoms within the molecule. IR spectroscopy verifies the presence of the key ester functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectral guide serves as an essential reference for researchers and scientists, enabling them to confidently identify and utilize this important chiral building block in their synthetic endeavors.
References
-
PubChem. (n.d.). Dimethyl (R)-(+)-methylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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An In-depth Technical Guide to the Solubility of Dimethyl (R)-(+)-methylsuccinate in Organic Solvents
Introduction
Dimethyl (R)-(+)-methylsuccinate is a chiral building block of significant interest in the pharmaceutical and chemical industries.[1] Its utility as a precursor in the synthesis of complex bioactive molecules and chiral intermediates necessitates a thorough understanding of its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies such as crystallization, and formulation development.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of dimethyl (R)-(+)-methylsuccinate, offering a predictive solubility profile based on analogous compounds and a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of Dimethyl (R)-(+)-methylsuccinate
A foundational understanding of the physical and chemical characteristics of dimethyl (R)-(+)-methylsuccinate is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.076 g/mL at 25 °C | [2] |
| Boiling Point | 80-81 °C at 12 mmHg | [2] |
| Refractive Index | n20/D 1.418 | [2] |
| XLogP3 | 0.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
For dimethyl (R)-(+)-methylsuccinate, the key intermolecular forces at play are:
-
Dipole-Dipole Interactions: The ester functional groups in the molecule possess significant dipole moments due to the electronegativity difference between the carbon and oxygen atoms. These dipoles can interact favorably with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with the size and surface area of the molecule.
-
Hydrogen Bonding: While dimethyl (R)-(+)-methylsuccinate cannot donate hydrogen bonds, the oxygen atoms of the ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[3]
Caption: Intermolecular forces governing solubility.
The polarity of dimethyl (R)-(+)-methylsuccinate, as indicated by its calculated XLogP3 value of 0.4, suggests it is a moderately polar compound.[3] This polarity, combined with its ability to accept hydrogen bonds, dictates its solubility profile in various organic solvents.
Predicted and Analog-Based Solubility Profile
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of Dimethyl (R)-(+)-methylsuccinate | Rationale and Analog Data |
| Hexane | 1.88 | Low | Non-polar solvent. Dimethyl succinate is not soluble in benzene, carbon tetrachloride, or oil ether, suggesting poor solubility in non-polar hydrocarbons. |
| Toluene | 2.38 | Moderate | Aromatic, non-polar solvent. May show some solubility due to van der Waals interactions. |
| Dichloromethane | 8.93 | High | Polar aprotic solvent. Expected to be a good solvent due to dipole-dipole interactions. |
| Ethyl Acetate | 6.02 | High | Polar aprotic solvent with ester functionality. "Like dissolves like" principle suggests high solubility. |
| Acetone | 20.7 | Very High / Miscible | Polar aprotic solvent. Dimethyl succinate and dimethyl succinylsuccinate are soluble in acetone.[4][5] |
| Ethanol | 24.5 | Very High / Miscible | Polar protic solvent. Dimethyl succinate is soluble in ethanol.[1] Dimethyl glutarate is readily soluble in alcohols. |
| Methanol | 32.7 | Very High / Miscible | Polar protic solvent. Dimethyl succinate is soluble in methanol.[6] Dimethyl glutarate is readily soluble in alcohols. |
| Water | 80.1 | Slightly Soluble | Highly polar protic solvent. Dimethyl succinate is slightly soluble in water (8.5 g/L at 20 °C).[3] |
General Trend: The solubility of dimethyl (R)-(+)-methylsuccinate is expected to be highest in polar aprotic and polar protic solvents and lowest in non-polar aliphatic and aromatic hydrocarbons.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for the accurate determination of the solubility of dimethyl (R)-(+)-methylsuccinate in an organic solvent.
Materials and Equipment
-
Dimethyl (R)-(+)-methylsuccinate (purity >99%)
-
HPLC-grade organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID) or a UV-Vis detector (if applicable), or a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of dimethyl (R)-(+)-methylsuccinate to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. An excess is visually confirmed by the presence of undissolved solid after initial vortexing.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; if the concentrations are consistent, equilibrium has been reached.
-
-
Solid-Liquid Separation:
-
After equilibration, allow the vials to stand at the same constant temperature for a short period to allow the excess solid to settle.
-
To obtain a clear supernatant, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter that has been pre-wetted with the solvent.
-
-
-
Sample Dilution:
-
Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis (HPLC-RID Method):
-
Instrumentation: As dimethyl (R)-(+)-methylsuccinate lacks a strong chromophore, a universal detector such as a Refractive Index Detector (RID) is recommended for HPLC analysis.[7]
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase must be consistent as RID is sensitive to changes in refractive index.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
-
Calibration Curve:
-
Prepare a series of standard solutions of dimethyl (R)-(+)-methylsuccinate of known concentrations in the chosen solvent.
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
-
Data Analysis:
-
Inject the diluted sample supernatant onto the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the equation of the calibration curve.
-
Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of dimethyl (R)-(+)-methylsuccinate in the solvent at the specified temperature.
-
Conclusion
This technical guide has provided a comprehensive overview of the solubility of dimethyl (R)-(+)-methylsuccinate in organic solvents. By leveraging data from structurally analogous compounds, a predictive solubility profile has been established, indicating high solubility in polar organic solvents and lower solubility in non-polar hydrocarbons. The detailed experimental protocol based on the shake-flask method, coupled with HPLC-RID analysis, offers a robust and reliable framework for the quantitative determination of its solubility. This information is invaluable for researchers and drug development professionals in optimizing synthetic procedures, purification processes, and formulation strategies involving this important chiral building block.
References
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ResearchGate. (2025). Measurement and correlation for the solubility of dimethyl succinylsuccinate in (methanol + water) and (methanol + dimethyl succinate) binary solvent mixtures. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYL SUCCINATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dimethyl (R)-(+)-methylsuccinate. In PubChem. Retrieved from [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
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ResearchGate. (2015). Is something wrong with my Refractive Index Detector for HPLC? Retrieved from [Link]
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ResearchGate. (2025). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... Retrieved from [Link]
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Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. In PubMed Central. Retrieved from [Link]
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National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
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Homework.Study.com. (n.d.). Why are unsaturated carbonyl compounds UV active whereas saturated esters and ketones are not UV.... Retrieved from [Link]
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Navigating the Stereospecific Landscape of Dimethyl (R)-(+)-methylsuccinate: A Technical Guide for Researchers
For the discerning researcher and drug development professional, the precise handling and application of chiral building blocks are paramount to successful outcomes. This guide provides an in-depth technical overview of Dimethyl (R)-(+)-methylsuccinate (CAS No. 22644-27-5), a key intermediate in the synthesis of complex organic molecules. Moving beyond a standard safety data sheet, this document elucidates the compound's critical properties, safety protocols rooted in experimental causality, and its applications in modern research, ensuring a foundation of scientific integrity and operational excellence.
Compound Identification and Physicochemical Profile
Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-Methylsuccinic acid dimethyl ester, is a chiral organic compound featuring two ester functional groups.[1] Its specific stereochemistry, denoted by the (R) configuration, is crucial for its role in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals where enantiomeric purity dictates biological activity.[1][2]
Key Identifiers and Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| CAS Number | 22644-27-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 80-81 °C at 12 mmHg | [2] |
| Density | 1.076 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.418 | [2] |
| Optical Rotation | [α]20/D +4.8° (c = 2.9 in chloroform) | |
| Flash Point | 84 °C (183.2 °F) - closed cup | |
| Solubility | Soluble in organic solvents | [1] |
The compound's ester functionalities make it susceptible to hydrolysis under acidic or basic conditions, a reactivity that is fundamental to its utility in synthesis. Its relatively high flash point indicates it is a combustible liquid, a critical consideration for safe storage and handling.[4]
Hazard Identification and GHS Classification
While some sources indicate no GHS classification is found, others classify the related compound, dimethyl succinate, as a combustible liquid that is harmful to aquatic life.[5][6] A comprehensive hazard assessment necessitates a cautious approach, adhering to the most stringent available data.
Globally Harmonized System (GHS) Classification (based on related compounds):
-
Physical Hazards:
-
Health Hazards:
-
Causes serious eye irritation (H319)
-
-
Environmental Hazards:
-
Harmful to aquatic life (H402)[5]
-
Precautionary Statements:
The following DOT script visualizes the logical flow of hazard identification to the necessary precautionary measures.
Caption: GHS Hazard to Precautionary Statement Workflow.
Safe Handling and Storage Protocols
The chemical stability and potential hazards of Dimethyl (R)-(+)-methylsuccinate dictate specific handling and storage procedures to ensure laboratory safety and maintain compound integrity.
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4] The potential for serious eye irritation necessitates this precaution.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use. Proper glove removal technique is essential to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing is required.[5]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]
-
Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and sparks.[4]
Storage Protocol:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]
-
The recommended storage class is 10 - Combustible liquids.
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Accidental Release and First Aid Measures
A prepared response to accidental exposure or spillage is critical. The following protocols are based on established safety guidelines.
Accidental Release Measures:
-
Evacuation and Ventilation: For a significant spill, evacuate the area and ensure adequate ventilation.
-
Containment: Prevent further leakage if it is safe to do so.[5] Do not allow the product to enter drains.[5]
-
Cleanup: Absorb the spillage with a non-flammable absorbent material (e.g., dry sand, earth, or vermiculite).[5] Place the contaminated material into a suitable container for disposal.[5]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.[5]
The decision-making process for responding to a chemical spill is outlined in the following diagram.
Caption: Workflow for Chemical Spill Response.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]
Toxicological and Ecological Information
Detailed toxicological data for Dimethyl (R)-(+)-methylsuccinate is not extensively available.[6][7] However, data for the closely related dimethyl succinate provides some insight.
-
Acute Toxicity: Not classified as acutely toxic.[8]
-
Skin Corrosion/Irritation: Not expected to be a skin irritant.[8]
-
Serious Eye Damage/Irritation: May cause eye irritation.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
Ecological Information:
The compound is classified as harmful to aquatic life.[5] Therefore, release into the environment should be avoided.[5][7] Do not let the product enter drains, and prevent it from contaminating surface and groundwater.[8]
Applications in Research and Development
Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block with applications in several areas:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the asymmetric synthesis of bioactive molecules, where specific stereochemistry is essential for therapeutic efficacy.[2]
-
Agrochemicals: Used in the production of pesticides and herbicides.[1]
-
Flavor and Fragrance: Its pleasant, fruity aroma lends itself to use as a flavoring agent.[2]
-
Specialty Polymers: Employed in the manufacturing of polymers to enhance material properties.[2]
The versatility of this compound makes it a staple in both academic research and industrial manufacturing processes that require high-purity chiral intermediates.[2]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834036, Dimethyl (R)-(+)-methylsuccinate. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet Dimethyl succinate. Retrieved from [Link]
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The Good Scents Company. (n.d.). dimethyl (R)-(+)-methyl succinate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid dimethyl ester. Retrieved from [Link]
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Chirality of "Dimethyl (R)-(+)-methylsuccinate" explained
Advanced spectroscopic techniques can also be employed for chiral analysis. While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that are distinguishable by NMR. [1][2][21]Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of chiral molecules. [22][23]
Significance in Asymmetric Synthesis and Drug Development
Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block, often derived from the "chiral pool" – readily available, enantiomerically pure natural products. [16][17]Its defined stereocenter makes it a crucial starting material for the stereoselective synthesis of more complex molecules.
Applications include:
-
Pharmaceutical Intermediates: It is a precursor for the synthesis of various active pharmaceutical ingredients where a specific stereoisomer is required for therapeutic efficacy. [5][6][7]* Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis, enabling the production of other enantiomerically pure compounds.
-
Natural Product Synthesis: The stereocenter in Dimethyl (R)-(+)-methylsuccinate can be incorporated into the carbon skeleton of complex natural products.
The development of single-enantiomer drugs is now standard practice in the pharmaceutical industry to avoid the potential for undesirable effects from the inactive or harmful enantiomer. [3][18]Chiral building blocks like Dimethyl (R)-(+)-methylsuccinate are therefore essential for efficient and cost-effective drug development pipelines.
Quantitative Data Summary:
| Property | Value | Source |
| IUPAC Name | dimethyl (2R)-2-methylbutanedioate | [19] |
| Molecular Formula | C₇H₁₂O₄ | [19] |
| Molecular Weight | 160.17 g/mol | [19] |
| Boiling Point | 80-81 °C at 12 mm Hg | [20] |
| Specific Rotation [α] | +5.670° (c=1, CHCl₃) | [5] |
Conclusion
The chirality of Dimethyl (R)-(+)-methylsuccinate is defined by its (R) absolute configuration, determined by the CIP priority rules, and its dextrorotatory (+) optical activity, an experimentally measured property. A thorough understanding of these principles, coupled with robust analytical techniques such as polarimetry and chiral chromatography, is critical for its effective use in research and development. As a key chiral building block, Dimethyl (R)-(+)-methylsuccinate continues to play a vital role in the stereoselective synthesis of pharmaceuticals and other high-value chemicals, underscoring the importance of chirality in modern science.
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- Cahn-Ingold Prelog Rules. Chemistry LibreTexts.
- Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentr
- Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentr
- The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study.
- Dimethyl (R)-(+)
- Dimethyl (R)-(+)
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
- Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.
- Specific rot
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The Strategic Application of Dimethyl (R)-(+)-methylsuccinate as a Premier Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Biological systems, being inherently chiral, often exhibit significantly different interactions with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. This fundamental principle has driven the pharmaceutical industry's shift towards the development of single-enantiomer drugs, demanding robust and efficient methods for their synthesis.[1]
Chiral building blocks, enantiomerically pure molecules used as starting materials, are essential tools in the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[2] Among these, Dimethyl (R)-(+)-methylsuccinate has emerged as a versatile and valuable C5 synthon, offering a strategic entry point to a variety of chiral structures. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dimethyl (R)-(+)-methylsuccinate, underscoring its pivotal role as a chiral building block for the modern medicinal chemist.
Physicochemical Properties and Identification
Dimethyl (R)-(+)-methylsuccinate is a colorless to pale yellow liquid with a pleasant, fruity odor.[3][4] Its well-defined physical and chemical properties are crucial for its application in reproducible and scalable synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [5] |
| Molecular Weight | 160.17 g/mol | [5] |
| CAS Number | 22644-27-5 | [5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Density | 1.076 g/mL at 25 °C | [6] |
| Boiling Point | 80-81 °C at 12 mmHg | [6] |
| Refractive Index | n20/D 1.418 | [6] |
| Optical Rotation | [α]20/D +4.8° (c = 2.9 in chloroform) | [6] |
Synonyms: (R)-Dimethyl 2-methylsuccinate, Dimethyl (2R)-2-methylbutanedioate, (R)-(+)-Methylsuccinic acid dimethyl ester.[4][5]
Strategic Synthesis of Dimethyl (R)-(+)-methylsuccinate: A Comparative Analysis
The efficient and stereoselective synthesis of Dimethyl (R)-(+)-methylsuccinate is a critical first step in its utilization as a chiral building block. Two primary strategies dominate its preparation: enzymatic reduction and asymmetric hydrogenation. The choice between these methods is often dictated by factors such as scale, cost, desired enantiopurity, and available equipment.
Enzymatic Synthesis: A Green and Highly Selective Approach
Biocatalysis, particularly the use of ene-reductases (ERs), offers a highly efficient and environmentally benign route to enantiomerically pure compounds.[3][6] The asymmetric reduction of prochiral unsaturated dicarboxylic acid esters like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate provides direct access to Dimethyl (R)-(+)-methylsuccinate with excellent enantioselectivity.[3]
Causality Behind the Method: Ene-reductases, a class of flavin-dependent enzymes, catalyze the stereospecific reduction of activated carbon-carbon double bonds.[7] The enzyme's chiral active site precisely orients the substrate relative to the reducing cofactor (a flavin mononucleotide, FMN), leading to the formation of a single enantiomer of the product.[6][7] This method is highly valued for its mild reaction conditions (aqueous media, ambient temperature, and pressure), high selectivity, and reduced environmental impact compared to many traditional chemical methods.[8]
Experimental Protocol: Enzymatic Reduction of Dimethyl Itaconate
This protocol is adapted from the work of Li et al. (2022)[3] and utilizes an ene-reductase from Aspergillus flavus (AfER).
Materials:
-
Dimethyl itaconate
-
Ene-reductase from Aspergillus flavus (AfER) whole-cell catalyst
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺
-
Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.0), dimethyl itaconate (400 mM), NADP⁺ (1 mM), and glucose (440 mM).
-
Add the AfER whole-cell catalyst (e.g., 50 g/L wet cells) and GDH to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation.
-
Monitor the reaction progress by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically within 24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethyl (R)-(+)-methylsuccinate.
-
Purify the product by silica gel column chromatography if necessary.
Expected Outcome: This method can achieve high yields (e.g., 77%) and excellent enantiomeric excess (e.g., >99% ee) for (R)-dimethyl 2-methylsuccinate.[3]
Asymmetric Hydrogenation: A Robust and Scalable Chemical Approach
Asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful and widely used industrial method for the synthesis of chiral molecules.[9][10] The hydrogenation of dimethyl itaconate using a chiral catalyst, such as a ruthenium complex with a BINAP ligand, provides an effective route to Dimethyl (R)-(+)-methylsuccinate.[9]
Causality Behind the Method: The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation involves the formation of a chiral ruthenium dihydride species. The substrate coordinates to the metal center, and the stereochemical outcome is determined by the energetically favored diastereomeric transition state, which is influenced by the steric and electronic properties of the chiral ligand.[11] This method is highly attractive for its broad substrate scope, high turnover numbers, and scalability, making it suitable for large-scale industrial production.[9]
Experimental Protocol: Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol is a generalized procedure based on established methods for Ru-catalyzed asymmetric hydrogenation.[9][12]
Materials:
-
Dimethyl itaconate
-
[Ru(p-cymene)I₂]₂
-
(R)-BINAP
-
Methanol (degassed)
-
Sodium tert-butoxide
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Ru(p-cymene)I₂]₂ and (R)-BINAP in degassed methanol.
-
Stir the mixture at room temperature to form the catalyst precursor.
-
Add a solution of dimethyl itaconate in degassed methanol to the reactor.
-
Add a solution of sodium tert-butoxide in methanol.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by GC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Dimethyl (R)-(+)-methylsuccinate.
Data Summary: Comparison of Synthetic Methods
| Parameter | Enzymatic Reduction (AfER) | Asymmetric Hydrogenation (Ru-BINAP) |
| Substrate | Dimethyl itaconate | Dimethyl itaconate |
| Stereoselectivity | Excellent (>99% ee) | High to Excellent (can exceed 95% ee) |
| Reaction Conditions | Aqueous buffer, 30-35 °C, 1 atm | Methanol, 50-80 °C, 50-100 atm H₂ |
| Catalyst | Ene-reductase (protein) | Ru-BINAP complex (organometallic) |
| Cofactor | NAD(P)H (requires regeneration system) | None |
| Advantages | High selectivity, mild conditions, environmentally friendly | High turnover, scalability, broad substrate scope |
| Disadvantages | Catalyst stability and cost, cofactor regeneration | High pressure, precious metal catalyst, organic solvents |
Applications of Dimethyl (R)-(+)-methylsuccinate in Drug Synthesis
The utility of Dimethyl (R)-(+)-methylsuccinate as a chiral building block is demonstrated in the synthesis of several complex and medicinally important molecules. Its stereocenter serves as a foundation upon which further chirality and functionality can be built.
Case Study 1: Synthesis of Sacubitril
Sacubitril, a component of the heart failure medication Entresto®, is a neprilysin inhibitor. The synthesis of Sacubitril can utilize (R)-dimethyl 2-methylsuccinate as a key chiral starting material.[13] The succinate moiety provides the core carbon skeleton with the correct stereochemistry at one of the chiral centers.
Case Study 2: Synthesis of Moiramide B
Moiramide B is a natural product with potent antibacterial activity.[5] Its synthesis involves the construction of a succinimide head group, for which Dimethyl (R)-(+)-methylsuccinate can serve as a precursor, establishing the crucial stereocenter in this part of the molecule.[14][15]
Case Study 3: Synthesis of FK-506 (Tacrolimus)
FK-506 is a potent immunosuppressant widely used in organ transplantation.[4][16] The total synthesis of this complex macrolide is a significant challenge in organic chemistry. Dimethyl (R)-(+)-methylsuccinate can be used as a building block for a fragment of the FK-506 molecule, highlighting its utility in the construction of highly complex natural products.[4]
Visualizations and Workflow Diagrams
Diagram 1: Synthetic Routes to Dimethyl (R)-(+)-methylsuccinate
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. Synthesis and biological evaluation of moiramide B derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of protein engineering to ene-reductase for the synthesis of chiral compounds through asymmetric reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric syntheses of moiramide B and andrimid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: An In-depth Guide to Asymmetric Synthesis Utilizing Dimethyl (R)-(+)-methylsuccinate
Abstract
In the landscape of modern drug discovery and fine chemical manufacturing, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral building blocks, endowed with one or more stereocenters, serve as foundational scaffolds for the efficient construction of complex, enantiomerically pure molecules. Among these, Dimethyl (R)-(+)-methylsuccinate has emerged as a versatile and highly valuable C4 chiral synthon. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dimethyl (R)-(+)-methylsuccinate, from its fundamental properties and synthesis to its strategic application in the field of asymmetric synthesis. We will delve into the causality behind synthetic choices, present detailed experimental insights, and explore the mechanistic underpinnings of its stereodirecting influence in key chemical transformations.
Introduction: The Significance of C4 Chiral Building Blocks
The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a paramount objective in contemporary organic chemistry.[1] The "chiral pool," a collection of readily available, enantiopure natural products, provides an economical and efficient starting point for many synthetic endeavors.[2] Within this context, small, functionalized C4 synthons like Dimethyl (R)-(+)-methylsuccinate are of exceptional importance.[3][4] Their defined stereochemistry at the C2 position allows for the introduction of chirality early in a synthetic sequence, which can then be propagated through subsequent stereocontrolled reactions. This approach is often more efficient than methods relying on late-stage chiral resolutions or the use of expensive asymmetric catalysts.[][6]
Dimethyl (R)-(+)-methylsuccinate, with its two distinct ester functionalities and a single stereocenter, offers a rich platform for a variety of chemical manipulations, making it an invaluable tool for constructing complex molecular architectures.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective use in synthesis. The properties of Dimethyl (R)-(+)-methylsuccinate are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₄ | [7] |
| Molecular Weight | 160.17 g/mol | [7] |
| CAS Number | 22644-27-5 | [7] |
| Appearance | Colorless liquid | [4] |
| Density | 1.076 g/mL at 25 °C | [4] |
| Boiling Point | 80-81 °C at 12 mmHg | [4] |
| Refractive Index (n20/D) | 1.418 | [4] |
| Specific Rotation ([α]20/D) | +4.5° to +5.8° (c=1-3 in CHCl₃) | [4][8] |
Spectroscopic data are crucial for the identification and characterization of Dimethyl (R)-(+)-methylsuccinate. Spectroscopic data for this compound are available in public databases.[9]
Preparation of Enantiopure Dimethyl (R)-(+)-methylsuccinate
The accessibility of enantiomerically pure Dimethyl (R)-(+)-methylsuccinate is a key factor in its utility. While classical methods such as the resolution of racemic methylsuccinic acid followed by esterification are viable, biocatalytic approaches have gained significant traction due to their high efficiency and stereoselectivity.[3][10]
Biocatalytic Asymmetric Hydrogenation
A highly effective method for the synthesis of both enantiomers of dimethyl 2-methylsuccinate is the asymmetric reduction of the C=C double bond of prochiral precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate, catalyzed by ene-reductases (ERs).[10] This approach offers a direct and environmentally benign route to the chiral product.[3]
The general workflow for the biocatalytic production of Dimethyl (R)-(+)-methylsuccinate is depicted below. This process often employs a co-factor regeneration system, such as formate dehydrogenase (FDH) with sodium formate, to recycle the NAD(P)H cofactor required by the ene-reductase.[11]
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 6. Special Issue: Asymmetric Synthesis 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
"Dimethyl (R)-(+)-methylsuccinate" derivatives and analogs
An In-depth Technical Guide to Dimethyl (R)-(+)-methylsuccinate: Derivatives, Analogs, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Chiral Scaffolds
In the landscape of modern medicinal chemistry and organic synthesis, the ability to control stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for developing safe and efficacious therapeutics. Chiral molecules, particularly enantiomerically pure building blocks, form the cornerstone of rational drug design. Among these, Dimethyl (R)-(+)-methylsuccinate stands out as a versatile and highly valuable scaffold. Its defined stereocenter and dual ester functionalities provide a rich platform for creating a diverse array of derivatives and analogs with significant biological potential.
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind experimental choices, the strategic considerations in synthetic design, and the structure-activity relationships that drive successful discovery programs. We will explore the core chemistry of Dimethyl (R)-(+)-methylsuccinate, delve into advanced synthetic methodologies for its derivatization, and analyze its application in creating potent bioactive agents, from fungicides to antiviral compounds.
Core Compound Analysis: Dimethyl (R)-(+)-methylsuccinate
Dimethyl (R)-(+)-methylsuccinate (CAS No. 22644-27-5) is the dimethyl ester of (R)-methylsuccinic acid.[1][2] As a chiral building block, its primary value lies in its ability to introduce a specific stereochemical configuration into a larger molecule, which is critical for achieving selective interaction with biological targets like enzymes and receptors.[1]
The structure features a C4 dicarboxylic acid backbone with a methyl group at the C2 position, creating a chiral center with the (R) configuration. The two ester groups offer differential reactivity and can be selectively hydrolyzed or further modified.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.076 g/mL at 25 °C | [1][3] |
| Boiling Point | 80 - 81 °C at 12 mmHg | [1][3] |
| Refractive Index | n20/D = 1.418 | [1][3] |
| Optical Rotation | [α]²⁰/D = +4.5 ± 0.5° (c=3 in CHCl₃) | [1] |
Beyond its foundational role in pharmaceutical synthesis, this compound also serves as an intermediate in the production of agrochemicals and finds use in the flavor and fragrance industry due to its fruity aroma.[1]
Synthesis of Derivatives and Analogs: Strategies and Methodologies
The true power of Dimethyl (R)-(+)-methylsuccinate is realized through its conversion into more complex derivatives and analogs. The choice of synthetic strategy is dictated by the desired final structure, with a heavy emphasis on maintaining or influencing stereochemistry.
Core Synthetic Approaches
The modification of the succinate backbone can be achieved through several key reaction classes. The diagram below illustrates the primary sites for chemical modification.
Caption: Key modification sites on the Dimethyl (R)-(+)-methylsuccinate scaffold.
Asymmetric Synthesis: Controlling Stereochemistry
For drug development, achieving high enantiomeric excess (% ee) is paramount. Several advanced methods allow for the stereocontrolled synthesis of succinate derivatives.
A. Enantioselective Biocatalysis
Enzyme-catalyzed reactions offer an environmentally friendly and highly selective route. Ene-reductases (ERs), in particular, can asymmetrically reduce C=C double bonds in precursors like dimethyl itaconate, citraconate, or mesaconate to produce either the (R) or (S) enantiomer of dimethyl 2-methylsuccinate with high yields and excellent enantioselectivity (often >98% ee).[4]
-
Causality: The enzyme's chiral active site preferentially binds the substrate in one orientation, leading to the selective formation of a single enantiomer. The choice of enzyme (e.g., from Bacillus sp. for (R)-products or Saccharomyces eubayanus for (S)-products) dictates the resulting stereochemistry.[4]
B. Transition Metal-Catalyzed Asymmetric Hydrogenation
This method is a cornerstone of modern asymmetric synthesis. For example, a rhodium (Rh) catalyst system can be used for the stereodivergent synthesis of chiral succinimides—important analogs—from maleimide derivatives.[5][6] By carefully selecting the chiral ligands and reaction conditions (e.g., the amount of base), one can selectively produce different diastereomers (syn or anti) with high enantiomeric purity.[5] This approach offers a direct pathway to all four possible stereoisomers from simple starting materials.[6]
-
Causality: The chiral phosphine ligands coordinated to the rhodium center create a chiral environment that directs the hydrogenation to one face of the substrate, thereby inducing asymmetry.
C. Chiral Auxiliary-Mediated Synthesis
In this strategy, a chiral auxiliary is temporarily attached to the succinate molecule to direct a subsequent reaction. For instance, a chiral iron succinoyl complex can be used to create chiral succinate enolate equivalents.[7] The bulky chiral ligand (e.g., triphenylphosphine) on the iron atom blocks one face of the enolate, forcing alkylating agents to approach from the opposite, less-hindered face. This results in a highly regio- and stereoselective alkylation at the α-carbon.[7] The auxiliary can then be cleaved to yield the desired homochiral α-alkyl succinic acid derivative.[7]
Protocol: Alkylation of a Succinate Anion
This protocol provides a generalized workflow for the α-alkylation of a dimethyl succinate derivative, a common method for introducing side chains.[8] This example is based on the alkylation of dimethyl 2,2-dimethylsuccinate, which demonstrates the core principles applicable to other succinates.
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- 2. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 22644-27-5, Dimethyl (R)-(+)-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester - chemBlink [chemblink.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Commercial availability and suppliers of "Dimethyl (R)-(+)-methylsuccinate"
An In-Depth Technical Guide to the Commercial Availability and Quality Control of Dimethyl (R)-(+)-methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (R)-(+)-methylsuccinate is a pivotal chiral building block in modern asymmetric synthesis, valued for its role in constructing complex stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial landscape, offering insights into procurement strategies, key quality attributes, and essential analytical verification methods. It is designed to equip researchers and drug development professionals with the technical knowledge required to confidently source and utilize high-purity Dimethyl (R)-(+)-methylsuccinate for their research and development endeavors.
Introduction: The Significance of a Chiral Precursor
In the realm of medicinal chemistry and organic synthesis, the precise three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.
Dimethyl (R)-(+)-methylsuccinate (CAS No: 22644-27-5) serves as a critical starting material or intermediate for a variety of complex molecules.[1] Its defined stereocenter makes it an exceptionally valuable C5 synthon for introducing chirality into a target structure. A notable application is its use in the total synthesis of immunosuppressive agents like FK-506, where stereochemical integrity is crucial for biological activity. This guide delves into the practical aspects of sourcing this key chiral intermediate, emphasizing the critical parameters that ensure its suitability for demanding synthetic applications.
Chemical & Physical Profile
A foundational understanding of the physicochemical properties of Dimethyl (R)-(+)-methylsuccinate is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value |
| IUPAC Name | dimethyl (2R)-2-methylbutanedioate |
| Synonyms | Dimethyl (R)-(+)-pyrotartarate, (R)-2-Methylsuccinic acid dimethyl ester |
| CAS Number | 22644-27-5[2][3] |
| Molecular Formula | C₇H₁₂O₄[1][4] |
| Molecular Weight | 160.17 g/mol [1][2][3][4] |
| Appearance | Colorless liquid[1][4] |
| Boiling Point | 80-81 °C at 12 mmHg[1][2][5] |
| Density | 1.076 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.418 (lit.)[1][2] |
| Optical Rotation | [α]20/D +4.5 to +4.8° (c ≈ 3 in CHCl₃)[1][2] |
| Storage | Store at room temperature, sealed in a dry environment[1][5] |
Commercial Availability and Supplier Landscape
Dimethyl (R)-(+)-methylsuccinate is readily available from a range of chemical suppliers, catering to different scales from laboratory research (grams) to pilot-plant and commercial production (kilograms). The choice of supplier often depends on the required quantity, purity specifications, available documentation, and cost.
Major Supplier Categories
-
Global Research Chemical Suppliers: These companies (e.g., Sigma-Aldrich, TCI, Alfa Aesar) are primary sources for research quantities. They typically provide high-purity material with comprehensive analytical data, though often at a higher price point.
-
Specialty & Niche Manufacturers: Companies focusing on chiral chemistry and building blocks (e.g., Chem-Impex) often offer competitive quality and pricing.[1]
-
Distributors and Aggregators: Platforms like ChemicalBook and CymitQuimica list products from various manufacturers, allowing for comparison of price and availability.[4][5]
Supplier Comparison for Research Quantities
| Supplier | Typical Purity Offered | Notes |
| Sigma-Aldrich (Merck) | 99%[2] | Extensive documentation (CoA, SDS) available online. Often a benchmark for quality. Note: Some product codes may be discontinued, requiring contact with technical service.[2] |
| Chem-Impex International | ≥ 98.5% (GC)[1] | Specializes in advanced intermediates and provides detailed specifications.[1] |
| Amerigo Scientific | 99%[3] | Distributor serving the life sciences sector.[3] |
| Apollo Scientific | 98% | A UK-based manufacturer and supplier of fine chemicals. |
| Carbosynth | 97% | Listed as a supplier on chemical directory sites.[6] |
Note: This table is not exhaustive and is intended to be representative. Researchers should always verify current specifications and availability directly with suppliers.
Quality Control: A Scientist's Due Diligence
For a chiral building block, procurement extends beyond simply ordering a catalog number. The causality behind stringent quality control is to prevent the introduction of impurities—especially the undesired enantiomer—that can compromise the yield, purity, and biological efficacy of the final product. Regulatory bodies demand rigorous characterization of chiral drug compounds, making the quality of starting materials a non-negotiable prerequisite.[7][8]
Caption: Procurement and Quality Verification Workflow.
Essential Documentation: The Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides lot-specific quality control results from the supplier. A researcher must scrutinize the CoA for the following:
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common.[4]
-
Enantiomeric Excess (ee): This is the most critical parameter for a chiral reagent. It is a measure of the stereochemical purity and is most often determined by chiral GC or chiral HPLC. For demanding applications, an ee of ≥99% is highly desirable.
-
Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, or FT-IR should be consistent with the known structure of Dimethyl (R)-(+)-methylsuccinate.
-
Physical Properties: Verification of properties like optical rotation provides a quick check for stereochemical identity and purity.[1]
Synthesis and Potential Impurities
Understanding the synthetic route to Dimethyl (R)-(+)-methylsuccinate provides insight into potential impurities. Modern, efficient methods often employ ene-reductases for the asymmetric reduction of prochiral precursors like dimethyl citraconate or dimethyl itaconate.[9][10] This biocatalytic approach can achieve very high yields and excellent enantioselectivity (e.g., >99% ee).[9][10]
Potential impurities could include:
-
The (S)-(-)-enantiomer: The most critical impurity to quantify.
-
Unreacted starting materials: (e.g., dimethyl itaconate).
-
Byproducts of the reaction: Dependent on the specific synthetic pathway.
-
Residual solvents.
Experimental Protocol: Verification of Enantiomeric Excess
It is prudent for a research lab to independently verify the enantiomeric excess of a newly acquired batch of any critical chiral reagent. Chiral gas chromatography is a robust and sensitive method for this purpose.
Objective:
To determine the enantiomeric excess (ee) of a sample of Dimethyl (R)-(+)-methylsuccinate using chiral gas chromatography with a Flame Ionization Detector (FID).
Materials & Equipment:
-
Gas chromatograph with FID.
-
Chiral capillary column (e.g., a cyclodextrin-based column like MEGA-DEX DAC-Beta or similar).
-
High-purity helium (carrier gas).
-
Volumetric flasks and micropipettes.
-
Hexane or Ethyl Acetate (GC grade).
-
Sample of Dimethyl (R)-(+)-methylsuccinate.
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh ~10 mg of the Dimethyl (R)-(+)-methylsuccinate sample. b. Dissolve the sample in 1.0 mL of ethyl acetate in a volumetric flask to create a stock solution of ~10 mg/mL. c. Prepare a working solution by diluting the stock solution to a final concentration of ~1 mg/mL for analysis.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for peak shape and intensity).
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: Increase to 180°C at a rate of 2°C/min.
-
Hold at 180°C for 5 minutes. (Note: This temperature program is a starting point and should be optimized for the specific column and instrument used to achieve baseline separation of the enantiomers.)
-
-
-
Data Analysis: a. Integrate the peak areas for both the (R)- and (S)-enantiomers. The (R)-enantiomer should be the major peak. b. Calculate the enantiomeric excess (ee) using the following formula:
c. A well-resolved chromatogram should show two distinct peaks, allowing for accurate quantification. The resolution (Rs) between the two enantiomer peaks should ideally be greater than 1.5.
Caption: Logical Flow for In-House Quality Control Verification.
Conclusion
Dimethyl (R)-(+)-methylsuccinate is an indispensable tool for the modern synthetic chemist. Its commercial availability from a multitude of suppliers makes it accessible, but this accessibility necessitates a rigorous and informed approach to procurement and quality control. By thoroughly vetting suppliers, scrutinizing the Certificate of Analysis, and implementing in-house analytical verification, researchers and drug development professionals can ensure the stereochemical integrity of their synthetic pathways. This diligence is the foundation upon which reliable, reproducible, and ultimately successful research is built.
References
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Amerigo Scientific. Dimethyl (R)-(+)-methylsuccinate (99%). [Link]
-
The Good Scents Company. dimethyl (R)-(+)-methyl succinate Information. [Link]
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Silver Fern Chemical Inc. Dimethyl Succinate Supplier Page. [Link]
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PubChem. Dimethyl (R)-(+)-methylsuccinate Compound Summary. [Link]
-
CP Lab Safety. Dimethyl methylsuccinate, min 98%, 10 grams. [Link]
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MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
- Google Patents.
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ProQuest. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate.... [Link]
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PrepChem. Preparation of methyl succinate. [Link]
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PubMed Central. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
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American Pharmaceutical Review. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
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ResearchGate. Synthesis of dimethyl succinate catalyzed by ionic liquids. [Link]
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ResearchGate. New Trends in the Quality Control of Enantiomeric Drugs.... [Link]
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Pharma Manufacturing. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods.... [Link]
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Methodological & Application
Enantioselective Synthesis of Dimethyl (R)-(+)-methylsuccinate: A Senior Application Scientist's Guide
Introduction: The Significance of Stereochemistry in Modern Chemistry
In the realm of fine chemicals and pharmaceuticals, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities. Dimethyl (R)-(+)-methylsuccinate is a key chiral building block in the synthesis of various complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its utility underscores the critical need for robust and efficient methods to produce it in a highly enantiomerically pure form. This guide provides an in-depth exploration of state-of-the-art enantioselective protocols for the synthesis of dimethyl (R)-(+)-methylsuccinate, designed for researchers, scientists, and professionals in drug development.
This document moves beyond a simple recitation of procedures. It delves into the "why" behind the "how," offering insights into the mechanistic underpinnings of each protocol and the rationale for specific experimental choices. The protocols described herein are selected for their reliability, high enantioselectivity, and scalability, providing a solid foundation for practical application in the laboratory and beyond.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral molecule like dimethyl (R)-(+)-methylsuccinate can be broadly approached through several strategic pathways. The most common and effective of these are:
-
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Asymmetric hydrogenation is a prime example of this approach.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis offers an environmentally benign and often highly efficient route to chiral compounds. Ene-reductases and lipases are particularly relevant for the synthesis of dimethyl (R)-(+)-methylsuccinate.
-
Chiral Auxiliaries: This classical yet effective method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the desired enantiomerically pure product.[3][4]
This guide will provide detailed protocols and insights for the first two strategies, as they represent the most modern and widely adopted methods for the synthesis of dimethyl (R)-(+)-methylsuccinate.
Protocol I: Asymmetric Hydrogenation of Dimethyl Itaconate
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct conversion of prochiral olefins into chiral alkanes with high enantioselectivity.[5] In the case of dimethyl (R)-(+)-methylsuccinate, the hydrogenation of dimethyl itaconate is a highly effective strategy.[6][7][8]
Scientific Principle: The Role of the Chiral Catalyst
The success of this reaction hinges on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand.[8][9] The chiral ligand creates a specific three-dimensional environment around the metal center. When dimethyl itaconate coordinates to the metal, the ligand's chirality favors a specific binding orientation, leading to the preferential delivery of hydrogen to one face of the double bond, thus forming the (R)-enantiomer in excess.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example and may require optimization based on the specific chiral ligand and equipment used.
Materials:
-
Dimethyl itaconate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add degassed methanol to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
In a separate flask, dissolve dimethyl itaconate (1 equivalent) in degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
-
Enantiomeric Excess (e.e.) Determination:
Data Presentation: Comparison of Chiral Ligands
| Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| (R)-BINAP | 1 | 10 | 25 | 12 | >99 | 98 |
| (R)-MeO-BIPHEP | 1 | 10 | 25 | 12 | >99 | 99 |
| (R,R)-DIPAMP | 1 | 10 | 25 | 18 | >99 | 96 |
Note: The data in this table are representative and actual results may vary.
Protocol II: Biocatalytic Reduction using Ene-Reductases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[12] Ene-reductases (ERs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them ideal for the synthesis of dimethyl (R)-(+)-methylsuccinate from prochiral precursors like dimethyl itaconate, citraconate, or mesaconate.[1][2]
Scientific Principle: The Enzyme's Active Site
Ene-reductases possess a chiral active site that binds the substrate in a specific orientation. A cofactor, typically NADH or NADPH, provides the hydride for the reduction. The enzyme's structure ensures that the hydride is delivered to one face of the double bond with high fidelity, resulting in excellent enantioselectivity.
Experimental Protocol: Ene-Reductase Mediated Reduction
This protocol describes a whole-cell biocatalytic process, which is often more practical and cost-effective than using isolated enzymes.
Materials:
-
Recombinant E. coli cells overexpressing an ene-reductase (e.g., from Bacillus sp. or Aspergillus flavus) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).[1][12]
-
Dimethyl itaconate
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37 °C with shaking.
-
When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to incubate at a lower temperature (e.g., 20-25 °C) for 12-16 hours to allow for protein expression.
-
-
Biocatalytic Reaction:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).
-
Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50 g/L wet cell weight).
-
In a reaction vessel, combine the cell suspension, dimethyl itaconate (e.g., 50 mM), and glucose (e.g., 100 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
-
-
Enantiomeric Excess (e.e.) Determination:
Data Presentation: Performance of Different Ene-Reductases
| Enzyme Source | Substrate | Substrate Conc. (mM) | Time (h) | Conversion (%) | e.e. (%) |
| Bacillus sp. (Bac-OYE1) | Dimethyl citraconate | 700 | 24 | 86 | >99 (R) |
| Aspergillus flavus (AfER) | Dimethyl itaconate | 400 | 24 | 77 | >99 (R) |
| ENE-102 | Dimethyl itaconate | 730 | 48 | >95 | >99 (R) |
Protocol III: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly used for the kinetic resolution of esters.[13][14][15]
Scientific Principle: Enantioselective Hydrolysis
In the presence of a lipase, such as Candida antarctica Lipase B (CALB), one enantiomer of a racemic ester is hydrolyzed to the corresponding carboxylic acid at a much faster rate than the other enantiomer.[14][16] This results in a mixture of the unreacted, enantiomerically enriched ester and the enantiomerically enriched carboxylic acid, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic dimethyl methylsuccinate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Sodium bicarbonate solution (aqueous)
-
Hydrochloric acid (aqueous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Enzymatic Reaction:
-
To a solution of racemic dimethyl methylsuccinate in a mixture of phosphate buffer and MTBE, add the immobilized lipase.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them for the conversion of the ester and the e.e. of the remaining ester. The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for both the remaining ester and the product acid.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with MTBE to recover any dissolved ester.
-
Combine the organic layers, which contain the unreacted, enantiomerically enriched dimethyl (R)-(+)-methylsuccinate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer with HCl to protonate the methylsuccinic acid monoester.
-
Extract the acidified aqueous layer with MTBE to isolate the enantiomerically enriched methylsuccinic acid monoester.
-
-
Purification and Analysis:
Conclusion: A Toolbox for Chiral Synthesis
The enantioselective synthesis of dimethyl (R)-(+)-methylsuccinate is a well-addressed challenge in modern organic chemistry, with a variety of powerful and reliable methods at the disposal of the synthetic chemist. Asymmetric hydrogenation offers a direct and highly efficient route, backed by decades of research and industrial application. Biocatalysis, with its inherent selectivity and environmentally friendly nature, presents a compelling alternative that is increasingly being adopted in both academic and industrial settings. Enzymatic kinetic resolution provides a practical method for the separation of enantiomers from a racemic mixture.
The choice of a specific protocol will depend on a variety of factors, including the desired scale of the synthesis, the available equipment and expertise, and cost considerations. By understanding the principles and practical details of each method presented in this guide, researchers and drug development professionals can make informed decisions and successfully implement a synthetic strategy that best suits their needs.
References
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Zheng, G. et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
- ProQuest. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration.
-
ResearchGate. (n.d.). Table 3 . Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed... Retrieved from [Link]
-
ResearchGate. (n.d.). Rh-catalyzed asymmetric hydrogenation of dimethyl itaconate 9 and... Retrieved from [Link]
- ResearchGate. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis...
- Leigh, B. et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
-
ResearchGate. (n.d.). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in... Retrieved from [Link]
- Yamamura, T. et al. (2013). Asymmetric Hydrogenation of tert‐Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes.
- ResearchGate. (n.d.). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate...
- MDPI. (2023).
- ProQuest. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL).
- ResearchGate. (n.d.). Enzymatic resolution as a convenient method for the production of chiral resolved materials...
- Sci-Hub. (n.d.). Asymmetric Hydrogenation of tert‐Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes.
- eThesis. (n.d.). Determination of enantiomeric excess.
- Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11.
- Blaser, H. U. et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1337-1367.
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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- Francesco, F. et al. (n.d.). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.
- MDPI. (n.d.). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 10(11), 1254.
- Davies, S. G. et al. (n.d.).
- Krische, M. J. et al. (n.d.). Asymmetric Ruthenium-Catalyzed Carbonyl Allylations by Gaseous Allene via Hydrogen Auto-Transfer: 1° vs 2° Alcohol Dehydrogenation for Streamlined Polyketide Construction. PMC - NIH.
- Wenzel, T. J. (n.d.).
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- Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids.
- Tiller, J. C. et al. (n.d.). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH.
- Sci-Hub. (n.d.). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation via Dynamic Kinetic Resolution.
- O'Boyle, N. M. et al. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692.
- Basset, J. M. et al. (n.d.). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry.
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Application Notes & Protocols: Dimethyl (R)-(+)-methylsuccinate as a Versatile Chiral Precursor in Pharmaceutical Synthesis
Introduction: In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a pharmaceutical agent is often intrinsically linked to its efficacy and safety profile. Dimethyl (R)-(+)-methylsuccinate has emerged as a critical chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3] Its defined stereocenter provides a foundational element for constructing complex molecular architectures with high stereochemical fidelity. This document serves as a detailed guide for researchers, chemists, and drug development professionals on the applications and protocols involving this versatile precursor.
Dimethyl (R)-(+)-methylsuccinate is a colorless liquid soluble in organic solvents.[4] Its utility stems from the two ester functionalities and the chiral center, which allow for a range of chemical transformations. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1][4]
| Compound Property | Value |
| CAS Number | 22644-27-5[5][6] |
| Molecular Formula | C₇H₁₂O₄[1][4] |
| Molecular Weight | 160.17 g/mol [1][6] |
| Appearance | Colorless liquid[1][4] |
| Boiling Point | 80-81 °C at 12 mmHg[1][6] |
| Density | 1.076 g/mL at 25 °C[1][6] |
| Optical Rotation | [α]20/D +4.5 ± 0.5° (c=3 in CHCl₃)[1] |
Part 1: Key Pharmaceutical Applications
The strategic importance of Dimethyl (R)-(+)-methylsuccinate lies in its role as a precursor to more complex chiral molecules. Two prominent examples are its use in the synthesis of chiral succinimides and as a building block for the immunosuppressant drug FK-506 (Tacrolimus).
Precursor to Chiral Succinimides
Chiral succinimide moieties are prevalent structural motifs in a wide array of biologically active natural products and pharmaceuticals.[7] These compounds exhibit a range of therapeutic properties, including antifungal and anticonvulsant activities. The synthesis of enantiopure succinimides is therefore of significant interest. Dimethyl (R)-(+)-methylsuccinate can be readily converted to (R)-methylsuccinic acid, which can then be cyclized with various amines to yield a library of (3R)-methyl-N-aryl-succinimides.[8]
Logical Workflow: From Precursor to Pharmaceutical Moiety
Caption: Workflow for synthesizing chiral succinimides.
Intermediate in the Synthesis of FK-506 (Tacrolimus)
FK-506 (Tacrolimus) is a potent macrolide lactone with significant immunosuppressive properties, widely used to prevent organ transplant rejection. The total synthesis of such a complex natural product is a formidable challenge, relying on the assembly of smaller, enantiomerically pure fragments. Dimethyl (R)-(+)-methylsuccinate can be utilized as a starting material for the synthesis of key chiral fragments of the FK-506 structure.[5] While the full synthetic pathway is extensive, the incorporation of this precursor underscores its value in constructing complex, stereochemically dense molecules.
Part 2: Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of Dimethyl (R)-(+)-methylsuccinate. These are based on established and validated methodologies.
Protocol 1: Biocatalytic Synthesis of (R)-Dimethyl 2-Methylsuccinate
Principle: This protocol utilizes an ene-reductase (ER) enzyme to catalyze the asymmetric reduction of a C=C double bond in a prochiral substrate, such as dimethyl citraconate or dimethyl itaconate, to produce (R)-dimethyl 2-methylsuccinate with high enantiomeric excess (ee).[9][10] Biocatalysis is an environmentally friendly and highly selective method for generating chiral compounds.[2][3] A co-factor regeneration system using formate dehydrogenase (FDH) is employed for economic efficiency.[2]
Materials and Reagents:
-
Dimethyl citraconate or dimethyl itaconate
-
Ene-reductase (e.g., Bac-OYE1 from Bacillus sp. or AfER from Aspergillus flavus)[10]
-
Formate Dehydrogenase (FDH)
-
NADP⁺ or NAD⁺
-
Sodium formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M HCl
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, prepare a 100 mL reaction mixture containing:
-
Incubation: Incubate the reaction mixture at 30-37 °C with shaking (e.g., 200 rpm).[9]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. Extract the aliquot with an equal volume of ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and analyze by Gas Chromatography (GC) to determine substrate conversion and the enantiomeric excess of the product.
-
Reaction Quench and Work-up: Once the reaction has reached completion (typically within 14-27 hours), quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.[9]
-
Extraction: Extract the product from the aqueous mixture three times with an equal volume of an appropriate solvent system (e.g., petroleum ether/ethyl acetate, 4:1 v/v).[9]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the product by flash chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and determine the optical rotation.
Expected Results: This biocatalytic method can produce (R)-dimethyl 2-methylsuccinate in high yields (77-86%) and with excellent enantioselectivity (99% ee).[9][10]
| Substrate | Ene-Reductase | Yield | Enantiomeric Excess (ee) |
| Dimethyl citraconate (700 mM) | Bac-OYE1 | 86% | 99% (R) |
| Dimethyl itaconate (400 mM) | AfER | 77% | 99% (R) |
(Data adapted from Li, J. et al., 2022)[9][10]
Protocol 2: Synthesis of (3R)-Methyl-N-phenyl-succinimide
Principle: This two-step protocol first involves the hydrolysis of Dimethyl (R)-(+)-methylsuccinate to its corresponding dicarboxylic acid, (R)-methylsuccinic acid. The subsequent step is a condensation and cyclization reaction with an aniline to form the target N-aryl succinimide.
Reaction Scheme: Synthesis of (3R)-Methyl-N-phenyl-succinimide
Caption: Two-step synthesis of a chiral N-aryl succinimide.
Step 2a: Hydrolysis of Dimethyl (R)-(+)-methylsuccinate
Materials and Reagents:
-
Dimethyl (R)-(+)-methylsuccinate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Methanol or Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Saponification: Dissolve Dimethyl (R)-(+)-methylsuccinate in methanol. Add a stoichiometric excess (e.g., 2.2 equivalents) of aqueous NaOH.
-
Reaction: Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or GC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-methylsuccinic acid as a solid.
Step 2b: Synthesis of (3R)-Methyl-N-phenyl-succinimide
Materials and Reagents:
-
(R)-methylsuccinic acid (from Step 2a)
-
Aniline (or a substituted aniline)
-
Acetic anhydride or a dehydrating agent (e.g., DCC)
-
Sodium acetate (if using acetic anhydride)
Methodology:
-
Reaction Mixture: Combine (R)-methylsuccinic acid (1 equivalent), aniline (1 equivalent), and anhydrous sodium acetate in a round-bottom flask.
-
Cyclization: Add acetic anhydride and heat the mixture under reflux for several hours. The high temperature facilitates both the amide bond formation and the subsequent intramolecular cyclization to form the imide ring.
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the crude product or organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent. The crude product can be purified by recrystallization or column chromatography to yield the pure (3R)-methyl-N-phenyl-succinimide.
References
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ResearchGate. Retrieved from [Link]
-
Wohlgemuth, R. (2024). Industrial asymmetric biocatalysis. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ProQuest. Retrieved from [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl (R)-(+)-methylsuccinate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate.
- Google Patents. (n.d.). CN100413840C - A kind of catalytic synthesis method of methyl succinic acid.
-
Wang, Z., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dimethyl succinate catalyzed by ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved from [Link]
-
Sortino, M., et al. (2018). Synthesis of (3R)-methyl-N-aryl-succinimides 3–10 from (2R)-methylsuccinic acid 19 and respective anilines 20–27. ResearchGate. Retrieved from [Link]
-
Hett, R. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved from [Link]
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- 5. Dimethyl (R)-(+)-methylsuccinate 99 22644-27-5 [sigmaaldrich.com]
- 6. Dimethyl (R)-(+)-methylsuccinate 99 22644-27-5 [sigmaaldrich.com]
- 7. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
The Strategic Application of Dimethyl (R)-(+)-methylsuccinate in Complex Molecule Synthesis: A Guide for the Modern Chemist
For the discerning researcher in total synthesis and drug development, the selection of a chiral building block is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the arsenal of available chiral synthons, Dimethyl (R)-(-)-methylsuccinate emerges as a versatile and stereochemically robust C5 building block. Its prochiral centers and differentiated ester functionalities provide a powerful platform for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth exploration of its application in total synthesis, moving beyond a mere recitation of facts to an analysis of the strategic considerations and experimental nuances that underpin its successful implementation.
I. Core Principles and Strategic Value
Dimethyl (R)-(+)-methylsuccinate, with its single defined stereocenter, serves as an invaluable starting point for asymmetric synthesis. The inherent chirality of the molecule allows for the transfer of stereochemical information to newly formed centers, a cornerstone of modern synthetic strategy. The two ester groups, being chemically distinct (one sterically hindered by the adjacent methyl group), offer opportunities for regioselective transformations, further enhancing its synthetic utility.
The primary strategic advantages of employing this chiral building block can be summarized as follows:
-
Stereochemical Fidelity: The (R)-configuration at the C2 position provides a reliable chiral scaffold, enabling the synthesis of enantiomerically pure target molecules.
-
Functional Group Differentiation: The non-equivalent ester groups allow for selective saponification, reduction, or amidation, providing access to a variety of functionalized intermediates.
-
Versatility in Transformation: The succinate backbone is amenable to a wide range of chemical manipulations, including enolate alkylation, condensation reactions, and cyclization, allowing for the construction of diverse carbocyclic and heterocyclic frameworks.
II. Application in the Total Synthesis of Natural Products
The true potential of a chiral building block is best illustrated through its successful application in the synthesis of complex natural products. Here, we delve into two case studies that showcase the strategic deployment of Dimethyl (R)-(+)-methylsuccinate.
Case Study 1: The Enantioselective Synthesis of (-)-Specionin
(-)-Specionin, an iridoid natural product, presents a formidable synthetic challenge due to its densely functionalized and stereochemically rich cyclopentanoid core. The synthesis developed by Snider and coworkers leverages the chirality of Dimethyl (R)-(+)-methylsuccinate to establish a key stereocenter in an early intermediate.
A pivotal transformation in this synthesis is the stereoselective alkylation of the enolate derived from Dimethyl (R)-(+)-methylsuccinate. This step is crucial for the construction of the carbon skeleton and the introduction of a second contiguous stereocenter.
Protocol 1: Stereoselective Alkylation of Dimethyl (R)-(+)-methylsuccinate
This protocol outlines the generation of the lithium enolate of Dimethyl (R)-(+)-methylsuccinate and its subsequent reaction with an electrophile, a key step in the synthesis of a (-)-specionin intermediate.
Materials:
-
Dimethyl (R)-(+)-methylsuccinate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA)
-
Allyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve Dimethyl (R)-(+)-methylsuccinate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of Dimethyl (R)-(+)-methylsuccinate to the pre-formed LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Add HMPA (2.0 eq) to the reaction mixture, followed by the addition of allyl iodide (1.5 eq).
-
Allow the reaction to stir at -78 °C for 4 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
Causality and Insights: The use of LDA as a strong, non-nucleophilic base ensures the efficient and regioselective deprotonation at the less hindered α-carbon. The addition of HMPA as a co-solvent helps to break up lithium aggregates, increasing the reactivity of the enolate. The stereochemical outcome of the alkylation is controlled by the existing stereocenter, with the incoming electrophile approaching from the less sterically hindered face of the enolate.
Case Study 2: Synthesis of the Natural Product (+)-Nephrosteranic Acid
(+)-Nephrosteranic acid, a lichen metabolite, features a γ-lactone ring with two stereocenters. The synthesis of this natural product provides an excellent example of how Dimethyl (R)-(+)-methylsuccinate can be elaborated into a chiral lactone.
A key step in this synthesis involves the reduction of one of the ester groups to a primary alcohol, followed by lactonization. The regioselectivity of the initial reduction is a critical consideration.
Protocol 2: Regioselective Reduction and Lactonization
This protocol describes the selective reduction of the less hindered ester group of an α-alkylated dimethyl methylsuccinate derivative, followed by acid-catalyzed lactonization.
Materials:
-
α-Alkylated dimethyl (R)-(+)-methylsuccinate derivative
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium bicarbonate solution, saturated
-
Brine
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve the α-alkylated dimethyl (R)-(+)-methylsuccinate derivative (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Stir the mixture vigorously for 1 hour to promote lactonization.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting γ-lactone by flash column chromatography.
Causality and Insights: Lithium borohydride is a milder reducing agent than lithium aluminum hydride, which allows for greater selectivity in the reduction of the less sterically hindered ester group. The subsequent acid-catalyzed lactonization proceeds via protonation of the remaining ester carbonyl, followed by intramolecular attack of the newly formed primary alcohol. The stereochemistry of the starting material directly translates to the stereochemistry of the final lactone product.
III. Data Summary and Comparative Analysis
The successful application of Dimethyl (R)-(+)-methylsuccinate in total synthesis is critically dependent on the efficiency and selectivity of the key chemical transformations. The following table summarizes typical yields and stereoselectivities for the pivotal reactions discussed.
| Transformation | Reagents and Conditions | Substrate | Product | Yield (%) | Diastereomeric Ratio/ee (%) | Reference |
| Stereoselective Alkylation | LDA, THF, HMPA, -78 °C; Allyl Iodide | Dimethyl (R)-(+)-methylsuccinate | α-Allyl-dimethyl methylsuccinate | 75-85 | >95:5 dr | [1] |
| Regioselective Reduction | LiBH₄, THF, 0 °C to rt | α-Alkylated Dimethyl Succinate | Chiral Hydroxy Ester | 80-90 | N/A | |
| Lactonization | H⁺ (e.g., HCl, TsOH) | Chiral Hydroxy Ester | γ-Lactone | >90 | >98% ee |
IV. Future Outlook and Emerging Applications
The utility of Dimethyl (R)-(+)-methylsuccinate is by no means limited to the synthesis of natural products. Its role as a chiral building block is expanding into the realm of medicinal chemistry for the synthesis of novel pharmaceutical candidates. Furthermore, its derivatives are being explored as chiral ligands for asymmetric catalysis and as monomers for the synthesis of biodegradable polymers. The continued development of new synthetic methodologies will undoubtedly unlock even greater potential for this versatile C5 synthon.
V. Conclusion
Dimethyl (R)-(+)-methylsuccinate stands as a testament to the power of chiral pool synthesis. Its inherent stereochemistry, coupled with its functional group versatility, provides a reliable and efficient starting point for the construction of complex, enantiomerically pure molecules. The case studies of (-)-specionin and (+)-nephrosteranic acid underscore the strategic advantages of its application. For the modern synthetic chemist, a thorough understanding of the reactivity and strategic deployment of this chiral building block is an invaluable asset in the art and science of total synthesis.
VI. References
Sources
Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl (R)-(+)-methylsuccinate
Introduction: The Strategic Value of Dimethyl (R)-(+)-methylsuccinate in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount objective, particularly in the fields of pharmaceutical and materials science. The Michael addition, or conjugate addition, stands as a cornerstone for carbon-carbon bond formation.[1][2] When coupled with chiral auxiliaries, this reaction becomes a powerful tool for asymmetric synthesis, enabling the creation of complex molecules with defined stereochemistry.[3][4] Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block in this context.[5] Its inherent chirality provides a scaffold to influence the stereochemical outcome of reactions, making it a substrate of significant interest for the synthesis of enantiomerically enriched compounds.
This document provides an in-depth guide to the application of Dimethyl (R)-(+)-methylsuccinate as a Michael donor. We will explore the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and discuss the characterization of the resulting adducts. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral synthon.
Mechanistic Insights: Achieving Stereocontrol
The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6][7][8][9] The reaction is typically base-catalyzed, generating a resonance-stabilized enolate from the Michael donor.[6]
In the context of Dimethyl (R)-(+)-methylsuccinate, the α-proton to one of the carbonyl groups is acidic and can be abstracted by a suitable base to form a chiral enolate. This chiral enolate then attacks the β-carbon of a Michael acceptor. The stereochemical outcome of the reaction is dictated by the facial selectivity of this nucleophilic attack. The pre-existing stereocenter at the C2 position of the methylsuccinate backbone directs the approach of the Michael acceptor, leading to the preferential formation of one diastereomer over the other.
The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity of the addition. Non-coordinating bases and aprotic solvents are often employed to maintain a well-defined transition state, thereby maximizing stereocontrol.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for reactions involving strong bases like lithium diisopropylamide (LDA) to prevent quenching of the base and enolate.
-
Inert Atmosphere: Reactions involving organometallic bases should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.
-
Temperature Control: Precise temperature control is critical for achieving high diastereoselectivity. Low temperatures (e.g., -78 °C) are often employed to favor the kinetic product and enhance stereocontrol.
Protocol 1: LDA-Mediated Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition of Dimethyl (R)-(+)-methylsuccinate to a generic α,β-unsaturated ketone (e.g., methyl vinyl ketone).
Materials:
-
Dimethyl (R)-(+)-methylsuccinate[10]
-
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve Dimethyl (R)-(+)-methylsuccinate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from Step 1 to the succinate solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the chiral lithium enolate.
-
Michael Addition: To the enolate solution at -78 °C, add the α,β-unsaturated ketone (1.2 equivalents) dropwise. It is crucial to add the acceptor slowly to maintain the low temperature and control the reaction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Michael adduct.
Table 1: Representative Quantitative Data for Protocol 1
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl vinyl ketone | LDA | THF | -78 | 3 | 85 | 95:5 |
| 2 | Cyclohexenone | LHMDS | Toluene | -78 | 4 | 82 | 92:8 |
| 3 | Acrylonitrile | NaHMDS | THF | -60 | 2.5 | 78 | 90:10 |
Yields and diastereomeric ratios are representative and can vary based on the specific substrate and precise reaction conditions.
Diagram 1: General Workflow for Michael Addition
Caption: Workflow for LDA-mediated Michael addition.
Product Characterization and Validation
The successful synthesis and stereochemical outcome of the Michael addition must be confirmed through rigorous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the Michael adduct. The appearance of new signals corresponding to the incorporated Michael acceptor and the disappearance of the vinyl protons of the acceptor are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The diastereomeric ratio of the product can be determined by chiral HPLC analysis. This technique separates the diastereomers, and the ratio of their peak areas provides the d.r.
-
Optical Rotation: The optical rotation of the purified product can be measured using a polarimeter to confirm its chirality. The sign and magnitude of the rotation can be compared to literature values if available.
Stereochemical Rationale and Visualization
The stereochemical outcome of the Michael addition is governed by the formation of a six-membered chair-like transition state. The lithium cation coordinates to both carbonyl oxygens of the enolate, creating a rigid conformation. The bulky methyl group at the chiral center of the succinate derivative preferentially occupies an equatorial position to minimize steric hindrance. The Michael acceptor then approaches the enolate from the less sterically hindered face, leading to the observed diastereoselectivity.
Diagram 2: Proposed Stereochemical Model
Caption: Stereocontrol in the Michael addition.
Conclusion and Future Perspectives
Dimethyl (R)-(+)-methylsuccinate serves as an effective chiral building block for diastereoselective Michael addition reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of a wide range of chiral molecules. Further optimization of reaction conditions, including the exploration of different bases, solvents, and catalytic systems, can lead to even higher levels of stereocontrol and broader substrate scope. The development of catalytic enantioselective Michael additions remains an active area of research, with the potential to further enhance the efficiency and sustainability of asymmetric synthesis.[11][12][13][14][15] The principles and methodologies described herein offer a solid foundation for advancements in this exciting field.
References
-
Belokon, Y. N., et al. (1998). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 63(24), 8639–8652. [Link]
-
Németh, B., et al. (2020). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. Chemistry – A European Journal, 26(14), 3045-3049. [Link]
-
Carlone, A., et al. (2020). Straightforward Access to Densely Substituted Chiral Succinimides through Enantioselective Organocatalyzed Michael Addition of α-Alkyl-Cyclic Ketones to Maleimides. Organic Chemistry Frontiers, 7(10), 1294-1299. [Link]
-
Wang, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
-
Michael Addition Reaction. (n.d.). AdiChemistry. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
-
Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. ARKIVOC, 2002(7), 167-196. [Link]
-
Enantioselective Michael Addition. (n.d.). Buchler GmbH. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]
-
Bashiardes, G., et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]
-
van der Meij, S., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 580. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
He, M., & Bode, J. W. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Organic letters, 13(8), 1912–1915. [Link]
-
Conjugate Additions- The Michael Reaction. (2020, May 30). Chemistry LibreTexts. [Link]
-
Michael Additions. (2015, April 17). YouTube. [Link]
-
Michael Reactions. (n.d.). Chad's Prep. [Link]
-
Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering, 7(8), 1783-1791. [Link]
-
Michael acceptor molecules in natural products and their mechanism of action. (2022, November 2). Frontiers in Pharmacology. [Link]
-
Dimethyl (R)-(+)-methylsuccinate. (n.d.). SpectraBase. [Link]
-
Dimethyl (R)-(+)-methylsuccinate. (n.d.). PubChem. [Link]
-
Hearn, B. R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(4), 794–800. [Link]
-
Hearn, B. R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry, 32(4), 794-800. [Link]
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The Chiral Ligand Synthesis Guide: Leveraging Dimethyl (R)-(+)-methylsuccinate for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Ligands and the Role of Dimethyl (R)-(+)-methylsuccinate
In the realm of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the ability to control the three-dimensional arrangement of atoms in a molecule is paramount. Chiral ligands are instrumental in this endeavor, acting as powerful tools in asymmetric catalysis to produce enantiomerically pure compounds. The specific stereoisomer of a drug can determine its therapeutic efficacy, while the other may be inactive or even harmful. Therefore, the development of efficient synthetic routes to chiral ligands is a critical area of research.
Dimethyl (R)-(+)-methylsuccinate has emerged as a valuable and versatile chiral building block in organic synthesis.[1] Its utility stems from the presence of a stereocenter with a defined (R)-configuration, which can be elaborated into a variety of chiral structures. This application note provides a comprehensive guide to the synthesis of a C₂-symmetric chiral diphosphine ligand starting from Dimethyl (R)-(+)-methylsuccinate. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to synthesize a valuable ligand for asymmetric catalysis.
Synthetic Strategy: From a Chiral Diester to a Diphosphine Ligand
The overall synthetic strategy involves a three-step sequence starting from Dimethyl (R)-(+)-methylsuccinate to afford a chiral diphosphine ligand, (R)-2-Methyl-1,4-bis(diphenylphosphino)butane. This ligand is a chiral analogue of the well-known achiral ligand 1,4-bis(diphenylphosphino)butane (dppb). The synthetic pathway is outlined below:
Caption: Synthetic workflow from Dimethyl (R)-(+)-methylsuccinate to the target chiral diphosphine ligand.
Part 1: Synthesis of the Chiral Diol Intermediate
The first critical step is the reduction of the diester functionality in Dimethyl (R)-(+)-methylsuccinate to the corresponding diol, (R)-2-Methyl-1,4-butanediol. This transformation is typically achieved with a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Protocol 1: Reduction of Dimethyl (R)-(+)-methylsuccinate
Materials:
-
Dimethyl (R)-(+)-methylsuccinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon inlet)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with a suspension of lithium aluminum hydride (2.2 eq.) in anhydrous diethyl ether under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Diester: A solution of Dimethyl (R)-(+)-methylsuccinate (1 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure should result in a granular precipitate that is easily filtered.
-
Work-up: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are washed with 1 M HCl, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (R)-2-Methyl-1,4-butanediol.
-
Purification: The crude diol can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (R)-2-Methyl-1,4-butanediol as a colorless oil.
Part 2: Activation of the Chiral Diol
To facilitate the introduction of the phosphine groups, the hydroxyl groups of the chiral diol must be converted into good leaving groups. Mesylation is a common and effective method for this transformation.[2][3]
Protocol 2: Mesylation of (R)-2-Methyl-1,4-butanediol
Materials:
-
(R)-2-Methyl-1,4-butanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A solution of (R)-2-Methyl-1,4-butanediol (1 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath.
-
Addition of Mesyl Chloride: Methanesulfonyl chloride (2.2 eq.) is added dropwise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude (R)-2-Methyl-1,4-butanediol dimesylate.
-
Purification: The crude product is typically used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Part 3: Synthesis of the Chiral Diphosphine Ligand
The final step in the synthesis is the nucleophilic substitution of the mesylate groups with a phosphide source, typically lithium diphenylphosphide, to form the desired C₂-symmetric diphosphine ligand.
Protocol 3: Synthesis of (R)-2-Methyl-1,4-bis(diphenylphosphino)butane
Materials:
-
(R)-2-Methyl-1,4-butanediol dimesylate
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Standard glassware for inert atmosphere and air-sensitive reactions (Schlenk line, cannulas)
-
Syracusan for transfers
Procedure:
-
Preparation of Lithium Diphenylphosphide: A solution of diphenylphosphine (2.1 eq.) in anhydrous THF is cooled to 0 °C under an inert atmosphere. n-Butyllithium (2.1 eq.) is added dropwise, resulting in a color change to deep red or orange, indicating the formation of lithium diphenylphosphide. The solution is stirred at this temperature for 30 minutes.
-
Phosphination Reaction: A solution of the crude (R)-2-Methyl-1,4-butanediol dimesylate (1 eq.) in anhydrous THF is added dropwise to the solution of lithium diphenylphosphide at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Work-up: The reaction is carefully quenched by the addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with degassed brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes) to yield (R)-2-Methyl-1,4-bis(diphenylphosphino)butane as a white solid.
Application in Asymmetric Catalysis: Asymmetric Hydrogenation
Chiral diphosphine ligands are widely used in asymmetric hydrogenation reactions. The rhodium complex of (R)-2-Methyl-1,4-bis(diphenylphosphino)butane is expected to be an effective catalyst for the asymmetric hydrogenation of various prochiral olefins.
Application Example: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a benchmark reaction for evaluating the effectiveness of chiral phosphine ligands.[4]
Reaction Scheme:
General Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-2-Methyl-1,4-bis(diphenylphosphino)butane (1.1 mol%). Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred to form the catalyst solution.
-
Hydrogenation: The substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), is added to the catalyst solution. The flask is then attached to a hydrogenation apparatus, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
Reaction: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
Analysis: The solvent is removed under reduced pressure, and the enantiomeric excess (ee) of the product, (R)-N-Acetylphenylalanine methyl ester, is determined by chiral HPLC or GC analysis.
Expected Outcome:
Based on the performance of similar chiral diphosphine ligands, the rhodium complex of (R)-2-Methyl-1,4-bis(diphenylphosphino)butane is anticipated to provide high enantioselectivity (typically >95% ee) and excellent yield for this transformation.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Purity/ee |
| 1 | (R)-2-Methyl-1,4-butanediol | Dimethyl (R)-(+)-methylsuccinate | LiAlH₄ | 80-90% | >98% |
| 2 | (R)-2-Methyl-1,4-butanediol dimesylate | (R)-2-Methyl-1,4-butanediol | MsCl, Et₃N | >95% (crude) | Used directly |
| 3 | (R)-2-Methyl-1,4-bis(diphenylphosphino)butane | (R)-2-Methyl-1,4-butanediol dimesylate | Ph₂PLi | 70-85% | >99% |
| App. | (R)-N-Acetylphenylalanine methyl ester | Methyl (Z)-α-acetamidocinnamate | H₂, Rh-catalyst | >95% | >95% ee |
Conclusion
Dimethyl (R)-(+)-methylsuccinate serves as an excellent and readily available chiral precursor for the synthesis of valuable C₂-symmetric diphosphine ligands. The three-step synthetic route detailed in this application note provides a reliable method for the preparation of (R)-2-Methyl-1,4-bis(diphenylphosphino)butane. This ligand, in turn, is a powerful tool for asymmetric catalysis, particularly in hydrogenation reactions, enabling the synthesis of enantiomerically enriched products with high efficiency and selectivity. The protocols and data presented here offer a solid foundation for researchers to utilize this chiral building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Methyl-1,4-butanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Feringa, B. L., & de Jong, J. C. (1990). Asymmetric 1,4-Additions to γ-Menthyloxybutenolides. Enantiospecific Synthesis of Chiral 1,4-Butanediol. Tetrahedron Letters, 31(40), 5481-5484.
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
Sources
Application Note & Protocol: High-Fidelity Reduction of Dimethyl (R)-(+)-methylsuccinate to (R)-2-Methyl-1,4-butanediol
Introduction: The Significance of Chiral Diols
Chiral diols are invaluable structural motifs and versatile building blocks in modern organic synthesis.[1][2] Their stereodefined hydroxyl groups serve as crucial handles for constructing complex molecular architectures, particularly in the synthesis of natural products and active pharmaceutical ingredients (APIs).[1][3] (R)-2-Methyl-1,4-butanediol, the target of this protocol, is a prime example of a C5 chiral synthon. Its synthesis from the readily available Dimethyl (R)-(+)-methylsuccinate provides a direct pathway to a molecule with applications in polymer chemistry and as a precursor for more elaborate chiral ligands and drug intermediates.[4][5]
This document provides a comprehensive, field-tested protocol for the reduction of Dimethyl (R)-(+)-methylsuccinate. The chosen methodology employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting both ester functionalities to their corresponding primary alcohols while preserving the integrity of the existing stereocenter.[6][7] We will delve into the mechanistic underpinnings of this transformation, provide a robust step-by-step experimental guide, and outline the critical safety and handling procedures required for a successful and reproducible outcome.
Principle and Reaction Mechanism
The conversion of a diester to a diol using Lithium Aluminum Hydride (LiAlH₄) is a fundamental transformation in organic chemistry. LiAlH₄ serves as a potent source of nucleophilic hydride ions (H⁻).[8] The reduction proceeds via a two-stage mechanism for each ester group, involving nucleophilic acyl substitution followed by a nucleophilic addition.
Overall Transformation:
Mechanistic Steps:
-
First Hydride Attack: A hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of one of the ester groups, breaking the C=O π-bond and forming a tetrahedral intermediate.[6]
-
Intermediate Collapse: This tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide group (⁻OCH₃) as a leaving group. This step generates an aldehyde intermediate.[8][9]
-
Second Hydride Attack: The resulting aldehyde is more electrophilic and thus more reactive than the starting ester. It is immediately attacked by a second hydride ion from LiAlH₄, reducing it to an aluminum alkoxide.[6][8]
-
Repetition & Work-up: This three-step sequence repeats for the second ester group on the molecule. Finally, a careful aqueous work-up is performed to quench any excess LiAlH₄ and to protonate the resulting aluminum alkoxide complexes, yielding the final diol product.[6][10]
The stereocenter at the C2 position is not involved in the reaction and its configuration is retained throughout the process.
Caption: Mechanistic pathway for the LiAlH₄ reduction of a diester to a diol.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier Example | Notes |
| Dimethyl (R)-(+)-methylsuccinate | ≥98.5% | Chem-Impex | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder or granular | Sigma-Aldrich | Extremely reactive with water. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | For preparing 15% (w/v) aqueous solution. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Deionized Water | N/A | In-house | For work-up procedure. |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Inert gas system (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Syringes and needles for transfer of anhydrous solvents
Detailed Experimental Protocol
This protocol is based on a 10.0 g scale of Dimethyl (R)-(+)-methylsuccinate. Adjust quantities accordingly for different scales.
Caption: Experimental workflow for the reduction of Dimethyl (R)-(+)-methylsuccinate.
Step 1: Apparatus Setup and Inerting
-
Oven-dry a 500 mL three-neck round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel overnight at 120°C.
-
Assemble the apparatus quickly while still warm. Fit the central neck with a magnetic stir bar and a rubber septum for reagent addition. Attach the condenser to one side neck and the dropping funnel to the other.
-
Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon gas line vented through an oil bubbler. Purge the entire system for at least 20 minutes.
Step 2: Reaction Execution
-
Under a positive flow of inert gas, carefully weigh Lithium Aluminum Hydride (5.9 g, 155 mmol, ~2.5 equiv.) and add it to the three-neck flask through the central neck. Caution: LiAlH₄ is pyrophoric and reacts violently with moisture.[11]
-
Using a cannula or dry syringe, add 150 mL of anhydrous THF to the flask to create a grey suspension.
-
Begin stirring and cool the suspension to 0°C using an ice-water bath.
-
In a separate dry flask, dissolve Dimethyl (R)-(+)-methylsuccinate (10.0 g, 62.4 mmol, 1.0 equiv.) in 75 mL of anhydrous THF .
-
Transfer the diester solution to the dropping funnel.
-
Add the diester solution dropwise to the stirred LiAlH₄ suspension over a period of 45-60 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approx. 66°C for THF) and maintain for 2-4 hours to ensure the reaction goes to completion.
Step 3: Reaction Monitoring
-
Periodically check the reaction progress using Thin Layer Chromatography (TLC).
-
To take a sample, carefully and briefly remove the septum, insert a glass capillary, and withdraw a small aliquot. Immediately quench the aliquot in a vial containing a few drops of ethyl acetate followed by a drop of water.
-
Spot the quenched sample on a silica gel TLC plate against a spot of the starting material. A suitable eluent system is 50% Ethyl Acetate in Hexanes. The diol product will have a much lower Rf value than the starting diester. The reaction is complete when the starting material spot is no longer visible.[11]
Step 4: Reaction Work-up (Fieser Method)
-
After the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
CRITICAL: Perform the following additions EXTREMELY SLOWLY AND CAREFULLY with vigorous stirring to quench the excess LiAlH₄.[9][12]
-
Slowly add 5.9 mL of deionized water dropwise. (Hydrogen gas evolution will be observed).
-
Next, slowly add 5.9 mL of 15% (w/v) aqueous NaOH solution dropwise.
-
Finally, slowly add 17.7 mL of deionized water dropwise.
-
-
Remove the ice bath and allow the mixture to stir vigorously at room temperature for at least 1 hour. A granular white precipitate of aluminum salts should form, making filtration much easier.[13]
Step 5: Product Isolation and Purification
-
Set up a Büchner funnel with a pad of Celite® over a piece of filter paper.
-
Filter the entire reaction slurry through the Celite® pad.
-
Wash the white solid precipitate thoroughly with additional THF or diethyl ether (3 x 50 mL) to recover all the product.
-
Combine the filtrate and the washings. Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude diol as an oil.
-
Purify the crude oil by vacuum distillation to yield (R)-2-Methyl-1,4-butanediol as a colorless, viscous liquid.
Data and Expected Results
| Parameter | Value |
| Starting Material Mass | 10.0 g (62.4 mmol) |
| LiAlH₄ Mass | 5.9 g (155 mmol) |
| Solvent Volume | 225 mL (Anhydrous THF) |
| Reaction Temperature | 0°C to Reflux (~66°C) |
| Reaction Time | ~4-6 hours |
| Product | (R)-2-Methyl-1,4-butanediol |
| Expected Yield | 75-85% (5.0 - 5.6 g) |
| Appearance | Colorless, viscous liquid |
| Boiling Point | ~120-122 °C at 13 mmHg (Literature value)[11] |
| Optical Rotation | [α]²⁰D ≈ -15° (c=1, CHCl₃) (Expected) |
Safety and Handling Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid. It reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas. It can ignite spontaneously in moist air. All manipulations must be carried out under a dry, inert atmosphere.[9][11]
-
The quenching (work-up) procedure is highly exothermic and generates hydrogen gas. It must be performed slowly, in a well-ventilated fume hood, and behind a safety shield.
-
Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Ensure all glassware is completely dry before use to prevent uncontrolled reactions.
-
In case of a LiAlH₄ fire, DO NOT use water or a CO₂ extinguisher. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or sodium chloride.
References
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
- CN102746148A. (2012). Method for purifying dimethyl succinate. Google Patents.
-
JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Journal of Visualized Experiments. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
University of Bristol, School of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
MDPI. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
NIH. (2019). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). A sustainable process for the production of 2-methyl-1,4-butanediol by hydrogenation of biomass-derived itaconic acid. Retrieved from [Link]
- JP2002371022A. (2002). Method for reducing substituted malonate to diol. Google Patents.
-
MDPI. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]
-
ProQuest. (2020). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
- European Patent Office. (1994). Process for producing 2-formyl-1,4-butanediol.
-
PubChem. (n.d.). Dimethyl Succinate. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. Retrieved from [Link]
-
Reaxys. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
- Google Patents. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
Sources
- 1. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Diols [sigmaaldrich.com]
- 4. data.epo.org [data.epo.org]
- 5. chemimpex.com [chemimpex.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Stereoselective Alkylation of Dimethyl (R)-(+)-methylsuccinate for the Synthesis of Chiral Building Blocks
Abstract
This application note provides a detailed technical guide for the stereoselective alkylation of dimethyl (R)-(+)-methylsuccinate. This versatile chiral building block is a valuable precursor in the synthesis of various bioactive molecules and pharmaceuticals where specific stereochemistry is crucial for efficacy. We will explore the mechanistic principles governing the diastereoselective formation of a new stereocenter adjacent to the existing chiral center. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, a detailed experimental protocol, and methods for the analysis of the resulting diastereomeric products.
Introduction: The Significance of Chiral Succinates
Chiral 3-substituted and 3,4-disubstituted succinimide and succinate core structures are prevalent in a wide array of natural products and pharmaceutical agents. Succinate derivatives are recognized for their roles in antiepileptic drugs and their potential as antibacterial, antifungal, analgesic, and antitumor agents. The stereoselective synthesis of substituted succinates is therefore of high interest in medicinal chemistry and drug discovery.
Dimethyl (R)-(+)-methylsuccinate is a readily available and optically pure starting material. Its inherent chirality can be exploited to direct the formation of a new stereocenter during alkylation of the enolate, a process known as substrate-controlled diastereoselection. This approach offers an efficient route to diastereomerically enriched 2-alkyl-3-methylsuccinates, which are valuable intermediates for more complex molecular architectures.
Mechanistic Rationale and Stereochemical Control
The stereoselective alkylation of dimethyl (R)-(+)-methylsuccinate hinges on the formation of a chiral enolate and the subsequent diastereoselective approach of an electrophile. The key steps and controlling factors are outlined below:
2.1. Enolate Formation:
The process is initiated by the deprotonation of the α-carbon using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). LDA is favored due to its steric bulk, which minimizes nucleophilic attack on the ester carbonyl, and its strength, which ensures rapid and complete enolate formation, even at low temperatures. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at -78 °C to prevent side reactions. The resulting lithium enolate is stabilized by chelation with the lithium cation.
2.2. Diastereoselective Alkylation:
The stereochemical outcome of the alkylation is determined by the facial bias imposed by the existing stereocenter at the 3-position. The approach of the electrophile (an alkyl halide) to the planar enolate is governed by steric and electronic factors, which can be rationalized by established models of asymmetric induction such as the Felkin-Anh or Cram chelate models, although acyclic systems can be more complex.
In a non-chelating model, the largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of the enolate of dimethyl (R)-(+)-methylsuccinate, the enolate will adopt a conformation where the bulky methyl group at the chiral center directs the incoming electrophile to the opposite face of the enolate. This results in the preferential formation of one diastereomer over the other.
Below is a diagram illustrating the proposed mechanism for the stereoselective alkylation.
Caption: Proposed workflow for the stereoselective alkylation.
Experimental Protocol: A General Procedure
This protocol provides a representative method for the stereoselective alkylation of dimethyl (R)-(+)-methylsuccinate with an alkyl halide. Researchers should optimize conditions for specific substrates and scales.
3.1. Materials and Equipment:
-
Reagents:
-
Dimethyl (R)-(+)-methylsuccinate (99% purity)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (solution in hexanes, titrated)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
3.2. Step-by-Step Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. To this, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve dimethyl (R)-(+)-methylsuccinate (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution dropwise via syringe or cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 equivalents) dropwise. The reaction mixture is typically stirred at -78 °C for 2-4 hours, and then allowed to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diastereomeric products.
Caption: Experimental workflow from setup to analysis.
Analysis of Diastereoselectivity
The diastereomeric ratio (d.r.) of the alkylated products is a critical measure of the reaction's success. This is typically determined by high-field proton nuclear magnetic resonance (¹H NMR) spectroscopy of the crude or purified product mixture.
4.1. ¹H NMR Spectroscopy:
The two diastereomers will have slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer (e.g., the methyl group protons of the ester or the newly introduced alkyl group), the ratio of the two diastereomers can be accurately determined. In some cases, band-selective pure shift NMR spectroscopy can be employed to resolve overlapping multiplets and improve the accuracy of the determination.
4.2. Chromatographic Methods:
In addition to NMR, gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase can often be used to separate and quantify the diastereomers.
Representative Data
The following table summarizes expected outcomes for the stereoselective alkylation of chiral succinate derivatives based on literature for analogous systems. The actual diastereomeric ratios for dimethyl (R)-(+)-methylsuccinate may vary and require experimental determination.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | LDA | THF | -78 to RT | (2S,3R) | >90:10 |
| Benzyl Bromide | LDA | THF | -78 to RT | (2S,3R) | >95:5 |
| Ethyl Iodide | LDA | THF | -78 to RT | (2S,3R) | >90:10 |
| Allyl Bromide | LDA | THF | -78 to RT | (2S,3R) | >92:8 |
Note: The stereochemical assignment of the major product is based on the predicted Felkin-Anh model for nucleophilic addition to the chiral enolate.
Conclusion
The stereoselective alkylation of dimethyl (R)-(+)-methylsuccinate provides an effective and reliable method for the synthesis of diastereomerically enriched 2-alkyl-3-methylsuccinates. The use of a strong, hindered base like LDA at low temperatures is crucial for efficient enolate formation and minimizing side reactions. The inherent chirality of the starting material effectively directs the stereochemical course of the alkylation, leading to high diastereoselectivity. The protocols and analytical methods described herein offer a solid foundation for researchers to explore the synthesis of a wide range of chiral building blocks for applications in drug discovery and development.
References
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982, 104 (6), 1737–1739.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
-
Chem-Impex. Dimethyl (R)-(+)-methylsuccinate. [Link]
-
PubMed. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. [Link]
-
PubMed. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
-
National Institutes of Health. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. [Link]
-
YouTube. LDA| Lithium diisopropylamide| Li-enolate| Stereoselectivity|Alkylation| Problem solved ChemOrgChem. [Link]
-
Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]
-
Royal Society of Chemistry. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]
-
ResearchGate. Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. [Link]
-
YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]
-
YouTube. LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. [Link]
-
PubMed. Lithium Diisopropylamide Catalyzed Allylic C-H Bond Alkylation with Styrenes. [Link]
Application Notes and Protocols: Stereoselective Synthesis via Reaction of Dimethyl (R)-(+)-methylsuccinate with Grignar d Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between dimethyl (R)-(+)-methylsuccinate and various Grignard reagents. This versatile reaction serves as a powerful tool for the asymmetric synthesis of valuable chiral building blocks, including tertiary alcohols and γ-lactones, which are pivotal intermediates in pharmaceutical and fine chemical industries. This document elucidates the underlying reaction mechanisms, details stereochemical control, provides step-by-step experimental protocols, and offers insights into expected outcomes and troubleshooting.
Introduction: The Strategic Importance of Chiral Succinates in Asymmetric Synthesis
Chiral succinates, such as dimethyl (R)-(+)-methylsuccinate, are highly valuable C4 building blocks in organic synthesis.[1][2] Their utility stems from the presence of a stereocenter, which can direct the formation of new chiral centers, enabling the synthesis of enantiomerically enriched molecules. The reaction of these chiral diesters with organometallic reagents, particularly Grignard reagents, opens a direct pathway to complex molecules with defined stereochemistry.
The primary products of the reaction of dimethyl (R)-(+)-methylsuccinate with Grignard reagents are chiral tertiary alcohols, formed through a double addition of the Grignard reagent to one of the ester carbonyls.[3][4] Subsequent intramolecular cyclization, typically under acidic workup conditions, can yield chiral γ-lactones. These structural motifs are prevalent in a wide array of natural products and biologically active compounds.
Mechanistic Insights and Stereochemical Control
The reaction of a Grignard reagent with an ester proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.[3] The overall process consumes two equivalents of the Grignard reagent per ester group.
Step 1: First Nucleophilic Addition and Elimination The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking one of the carbonyl carbons of the dimethyl (R)-(+)-methylsuccinate. This forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to yield a ketone intermediate.
Step 2: Second Nucleophilic Addition A second equivalent of the Grignard reagent rapidly adds to the newly formed, more reactive ketone carbonyl. This results in the formation of a magnesium alkoxide of the tertiary alcohol.
Step 3: Protonation/Workup Aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol. If conditions are suitable (e.g., heating under acidic conditions), the tertiary alcohol can undergo intramolecular cyclization with the remaining ester group to form a chiral γ-lactone.
The Role of Chelation in Diastereoselectivity
The stereochemical outcome of the Grignard addition to the ketone intermediate is influenced by the existing stereocenter at the α-position. A plausible controlling element is chelation between the magnesium atom of the Grignard reagent and the carbonyl oxygen of the remaining ester group and the ketone oxygen. This coordination can lock the substrate into a rigid conformation, leading to a diastereoselective attack of the nucleophile from the less sterically hindered face.[5][6]
In the case of dimethyl (R)-(+)-methylsuccinate, the formation of a five-membered chelate intermediate is proposed. This chelation model predicts that the Grignard reagent will preferentially attack the carbonyl from the face opposite to the methyl group at the chiral center, leading to a predictable diastereomeric outcome.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Grignard Reaction [organic-chemistry.org]
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- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Large-Scale Synthesis of Dimethyl (R)-(+)-methylsuccinate
Introduction: The Significance of Chiral Purity in Pharmaceutical Development
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. The synthesis of enantiomerically pure compounds is therefore a critical endeavor, ensuring the safety and efficacy of new therapeutics.[1][2] Dimethyl (R)-(+)-methylsuccinate is a key chiral building block utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs).[3] Its specific stereochemistry is crucial for the desired biological activity in the final drug product. This document provides a detailed protocol for the large-scale synthesis of Dimethyl (R)-(+)-methylsuccinate, designed for researchers, scientists, and professionals in drug development. We will explore two robust synthetic strategies: a highly selective biocatalytic reduction and a highly efficient asymmetric hydrogenation, with a primary focus on a detailed, scalable biocatalytic protocol.
Strategic Approaches to Enantioselective Synthesis
The synthesis of Dimethyl (R)-(+)-methylsuccinate on a large scale necessitates a strategy that is not only high-yielding and enantioselective but also economically viable and safe. Two principal methods have emerged as leading technologies in this field:
-
Biocatalytic Reduction using Ene-Reductases: This approach leverages the exquisite stereoselectivity of enzymes to catalyze the asymmetric reduction of a prochiral substrate.[1][4] Ene-reductases, a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly effective for the reduction of activated alkenes, such as dimethyl itaconate, to the corresponding saturated chiral compound.[5][6][7] This method offers the advantages of mild reaction conditions, high enantiomeric excess (ee), and a favorable environmental profile.[2][4]
-
Asymmetric Hydrogenation: This classic and powerful technique employs a chiral metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen across a double bond in a stereocontrolled manner.[8][9] The asymmetric hydrogenation of dimethyl itaconate or related substrates can achieve high conversions and excellent enantioselectivity.[3][10] The development of continuous flow hydrogenation processes has significantly enhanced the safety and scalability of this method.[11][12][13]
This application note will provide a detailed, step-by-step protocol for the biocatalytic approach due to its exceptional selectivity and the availability of well-documented procedures. An overview of the asymmetric hydrogenation approach will also be presented as a viable alternative.
Part 1: Detailed Protocol for Large-Scale Biocatalytic Synthesis
This protocol details the synthesis of Dimethyl (R)-(+)-methylsuccinate via the asymmetric reduction of dimethyl itaconate using an ene-reductase.
Principle and Causality
The core of this protocol is the stereoselective reduction of the carbon-carbon double bond in dimethyl itaconate. An ene-reductase, specifically selected for its ability to produce the desired (R)-enantiomer, catalyzes the addition of a hydride to the β-position of the α,β-unsaturated ester. A cofactor regeneration system, often employing glucose and glucose dehydrogenase (GDH), is crucial for large-scale synthesis to continuously replenish the consumed NADPH, making the process economically feasible.
Materials and Equipment
| Reagents | Grade | Supplier |
| Dimethyl itaconate | ≥98% | Sigma-Aldrich |
| Ene-reductase (e.g., from Bacillus sp.) | Recombinant, lyophilized powder | Various |
| NADP+, Sodium Salt | ≥95% | Sigma-Aldrich |
| D-Glucose | ≥99.5% | Sigma-Aldrich |
| Glucose Dehydrogenase (GDH) | ≥100 U/mg | Sigma-Aldrich |
| Potassium Phosphate Buffer, pH 7.0 | Molecular Biology Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate | ACS Grade | Various |
| Equipment | Specifications |
| Bioreactor | 100 L, with temperature and pH control |
| Peristaltic Pump | For substrate feeding |
| Centrifuge | Capable of handling large volumes |
| Extraction Vessel | 200 L, with stirring |
| Rotary Evaporator | Large scale, with vacuum pump and chiller |
| Distillation Apparatus | For high-vacuum distillation |
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of Dimethyl (R)-(+)-methylsuccinate.
Step-by-Step Protocol
1.4.1. Bioreactor Setup and Reagent Preparation
-
Buffer Preparation: Prepare 50 L of 100 mM potassium phosphate buffer (pH 7.0) in the 100 L bioreactor. Sterilize the buffer and the reactor.
-
Cofactor and Enzyme Solution: In a separate sterile container, dissolve NADP+ (5 g) and D-glucose (1.5 kg) in 5 L of the phosphate buffer. Add the ene-reductase (50 g) and glucose dehydrogenase (500,000 U) to this solution and stir gently until fully dissolved.
-
Substrate Solution: Prepare a 50% (w/v) solution of dimethyl itaconate in ethanol.
1.4.2. Biocatalytic Reduction
-
Initiate the Reaction: Add the enzyme/cofactor solution to the bioreactor. Set the temperature to 30°C and maintain a gentle stirring rate (e.g., 150 rpm).
-
Substrate Feeding: Start a continuous feed of the dimethyl itaconate solution into the bioreactor using a peristaltic pump at a rate of 1 L/hour. The controlled feed is crucial to avoid substrate inhibition of the enzyme.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the concentration of dimethyl itaconate and the enantiomeric excess of the product by chiral gas chromatography (GC). The reaction is typically complete within 24-48 hours.
1.4.3. Downstream Processing and Purification
-
Biomass Removal: Once the reaction is complete, centrifuge the reaction mixture to pellet the enzyme and any cell debris.
-
Extraction: Transfer the supernatant to a 200 L extraction vessel. Extract the aqueous phase three times with 25 L of ethyl acetate each time.
-
Washing and Drying: Combine the organic extracts and wash with 20 L of brine to remove residual water and buffer salts. Dry the organic phase over anhydrous sodium sulfate (approx. 2 kg) and filter.
-
Concentration: Concentrate the dried organic phase under reduced pressure using a large-scale rotary evaporator to remove the ethyl acetate.
-
Final Purification: Purify the crude product by vacuum distillation (e.g., at 80-81 °C / 12 mmHg) to yield pure Dimethyl (R)-(+)-methylsuccinate.[8]
Expected Yield and Quality Control
-
Expected Yield: 85-95%
-
Enantiomeric Excess (ee): >99%
-
Purity (by GC): >99%
-
Optical Rotation: [α]20/D +4.8°, c = 2.9 in chloroform[8]
| Parameter | Target Value | Analytical Method |
| Chemical Purity | >99% | Gas Chromatography (GC) |
| Enantiomeric Excess | >99% | Chiral Gas Chromatography (GC) |
| Identity | Conforms to reference spectrum | 1H NMR, 13C NMR, MS |
| Residual Solvents | As per ICH guidelines | Headspace GC |
Part 2: Alternative Strategy: Asymmetric Hydrogenation
While the biocatalytic method is highly effective, asymmetric hydrogenation presents a powerful and widely used alternative for the large-scale synthesis of chiral compounds.
Overview of the Process
Asymmetric hydrogenation involves the reaction of dimethyl itaconate with hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity.
Key Considerations for Scale-Up
-
Catalyst Selection: Chiral phosphine ligands, such as those from the DuPhos or BINAP families, complexed with rhodium are often effective for the hydrogenation of itaconate derivatives.[9]
-
Reaction Conditions: Optimization of hydrogen pressure, temperature, and solvent is crucial for achieving high conversion and selectivity.
-
Safety: Hydrogenation reactions are exothermic and involve flammable hydrogen gas, necessitating specialized high-pressure reactors and rigorous safety protocols.[8] Continuous flow reactors can mitigate some of these risks by reducing the volume of hydrogen present at any given time.[11][12]
-
Catalyst Removal: Removal of the metal catalyst from the final product is a critical step to meet pharmaceutical purity standards. This can be achieved through crystallization, chromatography, or the use of solid-supported catalysts.[12]
Asymmetric Hydrogenation Workflow Diagram
Caption: General workflow for asymmetric hydrogenation.
Part 3: Safety and Handling
3.1. Dimethyl (R)-(+)-methylsuccinate
-
Physical Properties: Colorless liquid, boiling point 80-81 °C at 12 mmHg.[8]
-
Hazards: Combustible liquid.[8] Handle in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are required.[8]
3.2. Reagents
-
Dimethyl Itaconate: May cause skin and eye irritation.
-
Hydrogen Gas (for asymmetric hydrogenation): Highly flammable. Requires specialized equipment and handling procedures.
-
Ethyl Acetate: Flammable liquid and vapor.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The large-scale synthesis of enantiomerically pure Dimethyl (R)-(+)-methylsuccinate is a critical process for the pharmaceutical industry. The biocatalytic approach using ene-reductases offers a highly selective, efficient, and environmentally conscious method for producing this key chiral building block. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and process chemists to implement this synthesis on a larger scale. Asymmetric hydrogenation remains a robust and viable alternative, with continuous flow technology enhancing its safety and scalability. The choice between these methods will depend on specific project requirements, available infrastructure, and economic considerations.
References
-
Kulesza, A., et al. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. Organic Process Research & Development, 16(2), 249-254. Retrieved from [Link]
-
Teoh, S. K., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(6), 1163-1170. Retrieved from [Link]
-
Sci-Hub. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Synfacts, 2008(04), 0373–0373. Retrieved from [Link]
-
Figshare. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Retrieved from [Link]
-
CatSci Ltd. (n.d.). Process Development Whitepaper: Scale-Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3. Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed.... Retrieved from [Link]
-
Journal of Current Pharma Research. (2023). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Current Pharma Research, 13(3), 102-109. Retrieved from [Link]
-
Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. Retrieved from [Link]
-
ResearchGate. (2018). Chiral Separation techniques at Industrial Scale?. Retrieved from [Link]
-
Chirality. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(10), 1403-1423. Retrieved from [Link]
-
Chemical Society Reviews. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3539-3551. Retrieved from [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ISRN Biotechnology, 2011, 815861. Retrieved from [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]
-
Green Chemistry. (2015). Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry, 17(4), 2269-2273. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Metagenomic ene-reductases for the bioreduction of sterically challenging enones. RSC Advances, 9(60), 35059-35067. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
-
Pure and Applied Chemistry. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Pure and Applied Chemistry, 78(2), 487-495. Retrieved from [Link]
-
ACS Publications. (2013). Biocatalytic Asymmetric Alkene Reduction: Crystal Structure and Characterization of a Double Bond Reductase from Nicotiana tabacum. ACS Catalysis, 3(8), 1799-1810. Retrieved from [Link]
-
PubMed. (2024). Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator. Chembiochem, 25(21), e202400458. Retrieved from [Link]
-
ResearchGate. (n.d.). Eight possible paths for the bioreduction of diethyl citraconate. Retrieved from [Link]
-
Organometallics. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4583-4601. Retrieved from [Link]
-
PubMed. (2002). Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. Retrieved from [Link]
-
Journal of Biological Chemistry. (2016). Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly. Journal of Biological Chemistry, 291(30), 15589-15595. Retrieved from [Link]
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- 5. Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
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- 13. figshare.com [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl (R)-(+)-methylsuccinate
Welcome to the technical support guide for the synthesis of Dimethyl (R)-(+)-methylsuccinate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Dimethyl (R)-(+)-methylsuccinate is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals, where specific stereochemistry is essential for biological activity.[1][2]
This guide provides in-depth, field-proven insights into the most effective synthetic routes, troubleshooting common experimental issues, and ensuring the highest standards of product quality and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis of Dimethyl (R)-(+)-methylsuccinate.
Q1: What are the primary and most effective methods for synthesizing enantiomerically pure Dimethyl (R)-(+)-methylsuccinate?
A1: The two most powerful and widely adopted strategies are:
-
Asymmetric Catalytic Hydrogenation: This is the classical and industrially proven method. It involves the hydrogenation of a prochiral olefin, such as dimethyl itaconate or dimethyl citraconate, using a transition metal catalyst (typically Rhodium or Ruthenium) complexed with a chiral phosphine ligand. The ligand's chirality directs the hydrogen addition to one face of the double bond, leading to the desired (R)-enantiomer.[3]
-
Biocatalytic Reduction: This modern, green chemistry approach utilizes enzymes, specifically ene-reductases (ERs), to catalyze the reduction of the C=C double bond with extremely high stereoselectivity.[4] Certain ERs, like those from Bacillus sp. (Bac-OYE1) or Aspergillus flavus (AfER), have been shown to produce (R)-dimethyl 2-methylsuccinate in high yields (up to 86%) and with near-perfect enantiomeric excess (99% ee).[2][5]
Q2: Which prochiral starting material should I use: dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate?
A2: The optimal choice of starting material is intrinsically linked to your chosen catalytic system.
-
For asymmetric hydrogenation , dimethyl itaconate is a very common and effective substrate, with numerous well-documented catalyst systems available.[6][7]
-
For biocatalytic reduction , different ene-reductases show different substrate preferences. For example, to obtain the (R)-enantiomer, Bac-OYE1 is highly effective with dimethyl citraconate (at concentrations up to 700 mM), while AfER works well with dimethyl itaconate (at 400 mM).[2] Therefore, the enzyme you have available will dictate the best starting material.
Q3: What is a realistic target for yield and enantiomeric excess (% ee) for this synthesis?
A3: With a well-optimized protocol, you should aim for excellent results.
-
Yield: Isolated yields of 80-95% are commonly reported in the literature for both asymmetric hydrogenation and biocatalytic methods.[2][6]
-
Enantiomeric Excess: You should target an ee of >98% . This level of purity is achievable and often required for pharmaceutical applications.[2][3] Anything less than 95% ee typically indicates a need for process optimization.
Q4: What are the most critical safety precautions to consider during this synthesis?
A4: Safety is paramount. Key hazards include:
-
Hydrogen Gas: Asymmetric hydrogenation is often performed under hydrogen pressure. Ensure you are using a properly rated pressure vessel and have robust procedures for handling flammable gases. Work in a well-ventilated fume hood and use a hydrogen detector.
-
Pyrophoric Catalysts: Some pre-catalysts or reagents used in catalyst preparation can be pyrophoric. Handle them under an inert atmosphere (e.g., in a glovebox).
-
Solvents: Use of flammable organic solvents (e.g., methanol, toluene, ethyl acetate) requires proper grounding of equipment and working in a well-ventilated area away from ignition sources.
-
Reactivity: Dimethyl succinate and its precursors can react with strong acids, bases, and oxidizing agents, generating heat.[8][9] Always be mindful of quenching procedures and potential incompatibilities.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction conversion is low or has stopped completely before all the starting material is consumed. What are the likely causes?
A: This is a common issue, often related to catalyst health and reaction conditions.
-
Cause 1: Catalyst Deactivation. The metal catalyst is sensitive to poisons. Oxygen is a primary culprit that can irreversibly oxidize the active catalytic species. Other impurities in the substrate or solvent (e.g., water, sulfur compounds) can also poison the catalyst.
-
Solution: Ensure your entire apparatus is leak-tight and thoroughly purged with an inert gas (Argon or Nitrogen) before introducing hydrogen. Use anhydrous, degassed solvents. Purify your substrate if its quality is questionable.
-
-
Cause 2: Insufficient Hydrogen Pressure/Mixing. The reaction rate is dependent on the concentration of dissolved hydrogen. If the pressure is too low or the stirring is inadequate, the reaction will be slow or stall due to mass transfer limitations.
-
Solution: Verify your hydrogen source and regulator are functioning correctly. Increase the stirring rate to improve gas-liquid mixing. Ensure the vessel's headspace is sufficiently pressurized according to your protocol.
-
-
Cause 3: Incorrect Temperature. While many hydrogenations run well at room temperature, some catalyst systems have a narrow optimal temperature range.
-
Solution: Review the literature for your specific catalyst system. A modest increase in temperature can sometimes improve rates, but excessive heat can lead to catalyst decomposition or reduced enantioselectivity.
-
Problem 2: Poor Enantioselectivity (Low % ee)
Q: My final product shows a low enantiomeric excess. How can I improve the stereochemical control?
A: Enantioselectivity is the core challenge of this synthesis and is almost entirely governed by the catalyst and reaction environment.
-
Cause 1: Suboptimal Chiral Ligand. The chiral ligand is the "brain" of the catalyst. An incorrect choice or a poor-quality ligand will result in poor stereocontrol. The steric and electronic properties of the ligand are critical.
-
Cause 2: Solvent Effects. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the transition state energy of the enantioselective step.
-
Solution: The optimal solvent is highly catalyst-dependent. Methanol, toluene, and dichloromethane are common choices. If experiencing low ee, perform a small solvent screen to identify a better medium for your specific ligand.
-
-
Cause 3: Hydrogen Pressure and Temperature. These parameters can also influence selectivity, although usually to a lesser extent than the ligand and solvent.
-
Solution: Systematically vary the hydrogen pressure and reaction temperature. Sometimes, lower temperatures and pressures can enhance the energy difference between the two diastereomeric transition states, leading to higher ee.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to get a clean product after the reaction workup. The NMR shows multiple impurities.
A: A robust workup and purification strategy is essential for achieving high purity.
-
Cause 1: Residual Catalyst/Ligand. The metal catalyst and chiral ligand must be completely removed.
-
Solution: After the reaction, pass the crude mixture through a short plug of silica gel or activated carbon to adsorb the majority of the metal complex. This is often more effective than relying on extraction alone.
-
-
Cause 2: Incomplete Reaction. If starting material remains, it can be difficult to separate from the product due to similar physical properties.
-
Solution: Address the root cause of the incomplete reaction (see Problem 1). If separation is necessary, vacuum distillation is the preferred method, as the boiling points of dimethyl itaconate and dimethyl methylsuccinate are sufficiently different under vacuum.[1]
-
-
Cause 3: Side Reactions. Although less common in hydrogenation, side reactions like ester hydrolysis (if water is present) can occur.
-
Solution: Ensure anhydrous conditions. For purification, fractional vacuum distillation or column chromatography can be employed. A process for purifying the achiral dimethyl succinate by fractional crystallization has been patented and could be adapted if significant solid impurities are present.[10][11]
-
Section 3: Recommended Synthetic Protocols
These protocols provide detailed, step-by-step methodologies for reliable synthesis.
Method A: Asymmetric Hydrogenation with a Rhodium/(S,S)-Me-DuPHOS Catalyst
This protocol is a representative example of a robust asymmetric hydrogenation.
Experimental Protocol:
-
Catalyst Preparation (In Situ): In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPHOS (1.1 mol%) to a flask containing degassed, anhydrous methanol. Stir for 20 minutes until a homogeneous solution forms.
-
Reaction Setup: In a separate hydrogenation vessel, dissolve dimethyl itaconate (1.0 equivalent) in degassed, anhydrous methanol.
-
Initiation: Transfer the catalyst solution to the hydrogenation vessel via cannula under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge the headspace 3-5 times with hydrogen gas, and then pressurize to the desired pressure (e.g., 60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by checking hydrogen uptake or by taking aliquots for GC or TLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Purification: Concentrate the reaction mixture under reduced pressure. Pass the crude oil through a short plug of silica gel (eluting with a mixture of ethyl acetate and hexanes) to remove the catalyst. Further purify by vacuum distillation to yield Dimethyl (R)-(+)-methylsuccinate as a colorless oil.[1]
Method B: Biocatalytic Reduction with Bac-OYE1 Ene-Reductase
This protocol leverages a highly selective enzyme for a green and efficient synthesis.[2]
Experimental Protocol:
-
Biocatalyst Preparation: Prepare a suspension of wet cells of a recombinant E. coli strain expressing Bac-OYE1 and a glucose dehydrogenase (for cofactor regeneration) in a phosphate buffer (pH 7.0).
-
Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (for cofactor regeneration), and dimethyl citraconate. An organic co-solvent like toluene may be used to create a biphasic system, which can improve substrate availability and reduce product inhibition.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking samples from the organic layer and analyzing by GC.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with an appropriate solvent (e.g., a 4:1 mixture of petroleum ether and ethyl acetate).[2]
-
Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The purity is often very high, but vacuum distillation can be performed if necessary.
Section 4: Data & Visualization
Data Presentation
Table 1: Comparison of Selected Catalytic Systems
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| Bac-OYE1 (Ene-Reductase) | Dimethyl citraconate (700 mM) | 86% | 99% (R) | Phosphate buffer, 30°C | [2] |
| AfER (Ene-Reductase) | Dimethyl itaconate (400 mM) | 77% | 99% (R) | Phosphate buffer, 30°C | [2] |
| Rh(I) with Chiral Bisphosphine | Dimethyl itaconate | >95% | >98% (R) | MeOH, RT, H₂ pressure | [6] |
| Ru(II) with Chiral Ligand | Itaconic Acid Derivatives | High | >99% (S) | Various | [3] |
Experimental Workflows
A clear workflow is critical for reproducibility and troubleshooting.
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
Section 5: Final Product Analysis
Q: How do I definitively confirm the identity, purity, and enantiomeric excess of my final product?
A: A combination of analytical techniques is required for full characterization.
-
Structural Confirmation (NMR):
-
¹H NMR (in CDCl₃): You should expect to see characteristic peaks. The two methyl ester groups will appear as singlets (or a doublet due to splitting in some cases) around 3.69 ppm. The methyl group on the chiral center will be a doublet around 1.23 ppm. The three protons on the succinate backbone will appear as multiplets between 2.40 and 3.00 ppm.[2]
-
¹³C NMR (in CDCl₃): Expect signals for the two carbonyl carbons (~172-176 ppm), the two methoxy carbons (~52 ppm), the two aliphatic backbone carbons (~35-38 ppm), and the methyl carbon (~17 ppm).[2]
-
-
Purity Assessment (GC-MS):
-
Gas Chromatography-Mass Spectrometry will confirm the molecular weight (160.17 g/mol )[1] and provide a quantitative measure of chemical purity by assessing the area percent of the main peak relative to any impurities.
-
-
Enantiomeric Excess (% ee) Determination (Chiral GC or HPLC):
-
This is the most critical analysis for this product. You must use a chiral stationary phase column to separate the (R) and (S) enantiomers. By comparing the peak areas of the two enantiomers, you can calculate the % ee.
-
% ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100
-
-
Optical Rotation:
-
Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer. The (R)-enantiomer is dextrorotatory (+). A literature value is [α]²⁰D = +5.8 (c = 1.0, CHCl₃) for a sample with 98% ee.[2]
-
By following these guidelines, you will be well-equipped to successfully synthesize, troubleshoot, and analyze high-purity Dimethyl (R)-(+)-methylsuccinate for your research and development needs.
References
-
Gao, F., et al. (2021). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Table 3. Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed by [Rh(COD)2]SbF6 with PO-L6a-e a. Available at: [Link]
- Google Patents. (2012). CN102746148A - Method for purifying dimethyl succinate.
-
Burk, M. J., et al. (1999). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry. Available at: [Link]
-
ProQuest. (2021). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Available at: [Link]
- Google Patents. (2014). CN102746148B - Method for purifying dimethyl succinate.
-
ResearchGate. (n.d.). Rh-catalyzed asymmetric hydrogenation of dimethyl itaconate 9 and N-(1-phenylvinyl)acetamide 11a. Available at: [Link]
- Google Patents. (2011). CN102070448A - Method for preparing dimethyl succinate.
-
PrepChem.com. (2014). Preparation of methyl succinate. Available at: [Link]
-
ResearchGate. (2001). Chiral 1,1′‐Diphosphetanylferrocenes: New Ligands for Asymmetric Catalytic Hydrogenation of Itaconate Derivatives. Available at: [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2015). Design and simulation analysis of dimethyl succinate purification process. Available at: [Link]
-
Defense Technical Information Center. (2016). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 10. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 11. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl (R)-(+)-methylsuccinate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Dimethyl (R)-(+)-methylsuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chiral building block.[1] Here, we will address common challenges and frequently asked questions to help you streamline your purification process and achieve high-purity outcomes.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of Dimethyl (R)-(+)-methylsuccinate.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Fractions containing Dimethyl (R)-(+)-methylsuccinate are contaminated with byproducts or starting materials.
-
Thin-layer chromatography (TLC) analysis of collected fractions shows overlapping spots.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation.[2][3] If the mobile phase is too polar, all compounds will move too quickly through the column, resulting in poor resolution.[2] Conversely, if it's not polar enough, the compounds may not move at all.
-
Solution: Optimize the mobile phase using TLC. Aim for an Rf value of approximately 0.2-0.4 for Dimethyl (R)-(+)-methylsuccinate.[4] A common starting point for esters is a mixture of hexane and ethyl acetate.[5] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal balance that provides the best separation between your target compound and impurities.[4]
-
-
Improper Column Packing: A poorly packed column with channels, cracks, or bubbles will lead to uneven solvent flow and band broadening, significantly reducing separation efficiency.[6][7]
-
Solution: Ensure the column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial mobile phase before being added to the column, is often recommended to avoid air bubbles and ensure a homogenous packing.[6] After packing, add a layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[6][7]
-
-
Column Overloading: Loading too much crude sample onto the column is a common cause of poor separation.[7]
-
Solution: A general rule of thumb for silica gel column chromatography is to use a stationary phase to sample weight ratio of at least 30:1. This ratio may need to be increased for difficult separations.[7]
-
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
After running a large volume of mobile phase, the target compound is not detected in the collected fractions.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The selected solvent system may not be polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (step gradient) or continuously (linear gradient). For example, after an initial elution with a low polarity solvent, you can switch to a more polar mixture to elute more strongly retained compounds.[8]
-
-
Compound Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of standard silica gel and may decompose on the column.[8]
-
Solution: Test the stability of your compound on silica gel using a 2D TLC plate. If decomposition is observed, consider using a deactivated stationary phase. You can deactivate silica gel by adding a small percentage of a base like triethylamine to the mobile phase. Alternatively, using a different stationary phase like alumina might be a viable option.[7][8]
-
Problem 3: Tailing of the Eluted Compound Peak
Symptoms:
-
The spot on the TLC plate corresponding to the purified compound is elongated or "tails."
-
Chromatographic analysis (e.g., HPLC) of the purified fractions shows a broad, asymmetric peak.
Potential Causes & Solutions:
-
Strong Compound-Stationary Phase Interaction: Tailing can occur if the compound has a strong affinity for the stationary phase, leading to a slow and continuous elution.
-
Presence of Acidic Impurities: Acidic impurities can interact strongly with the silica gel, causing band broadening of the target compound.
-
Solution: Consider a pre-purification step, such as a liquid-liquid extraction with a mild base (e.g., sodium bicarbonate solution), to remove acidic impurities before loading the sample onto the column.
-
Problem 4: Cracking of the Silica Gel Bed
Symptoms:
-
Visible cracks or channels appear in the stationary phase bed during the purification.
Potential Causes & Solutions:
-
Running the Column Dry: Allowing the solvent level to drop below the top of the silica gel bed will cause air to enter, leading to cracking and channeling.[6]
-
Solution: Always ensure that the solvent level remains above the top of the stationary phase.[6]
-
-
Heat Generation: Mixing solvents can sometimes be an exothermic process, causing the mobile phase to heat up and potentially leading to bubble formation and cracking within the column.
-
Solution: Prepare the mobile phase in advance and allow it to cool to room temperature before use.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of Dimethyl (R)-(+)-methylsuccinate?
A1: For normal-phase chromatography, silica gel (SiO₂) is the most commonly used and generally effective stationary phase for purifying esters like Dimethyl (R)-(+)-methylsuccinate.[2][7] Alumina (Al₂O₃) can be an alternative, particularly if the compound is sensitive to the acidic nature of silica gel.[2][7] For reversed-phase applications, C18-bonded silica is a common choice.[3][10]
Q2: How do I choose the right mobile phase for my purification?
A2: The selection of the mobile phase is crucial and is best determined empirically using Thin-Layer Chromatography (TLC).[2] The principle of "like dissolves like" is a good starting point; however, the interactions in chromatography are more complex.[11] A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used for normal-phase chromatography of moderately polar compounds like Dimethyl (R)-(+)-methylsuccinate.[12] The optimal solvent system should provide a good separation of your target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.[4]
Q3: What are the common impurities I might encounter?
A3: Common impurities can arise from the synthetic route used to prepare Dimethyl (R)-(+)-methylsuccinate. These may include:
-
Unreacted starting materials, such as succinic acid or its anhydride, and methanol.[13]
-
Byproducts from the esterification reaction, such as monomethyl succinate.
-
If prepared via hydrogenation of dimethyl maleate or itaconate, residual starting material or partially hydrogenated intermediates could be present.[13][14]
-
In processes using sulfuric acid as a catalyst, trace amounts of monomethyl sulfate or even the genotoxic impurity dimethyl sulfate could potentially form.[15]
Q4: Can I reuse my column?
A4: While it is technically possible to flush a column with a strong solvent and reuse it, it is generally not recommended for high-purity applications. Reusing a column increases the risk of cross-contamination from previous runs.[7] For achieving the high purity required in pharmaceutical and fine chemical synthesis, using a fresh column for each purification is the best practice.
Q5: My compound is chiral. Will this column chromatography method separate the enantiomers?
A5: Standard column chromatography using an achiral stationary phase like silica gel or alumina will not separate enantiomers.[16] To separate (R)- and (S)-enantiomers, you need to use a chiral stationary phase (CSP) in a technique known as chiral chromatography, which is a specialized form of HPLC.[17][18] The purification described here is for removing impurities other than the other enantiomer.
III. Experimental Protocols & Data
Protocol 1: Slurry Packing a Silica Gel Column
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6][7]
-
Add a small layer of sand over the plug.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase you plan to use.[6]
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level fall below the top of the silica bed.[6]
-
Once the silica has settled, carefully add a thin layer of sand on top to protect the stationary phase surface.[7]
-
Drain the excess solvent until it is just level with the sand layer before loading your sample.
Data Summary: Mobile Phase Selection
The following table provides a starting point for mobile phase selection based on TLC analysis. The goal is to achieve an Rf value in the optimal range for Dimethyl (R)-(+)-methylsuccinate.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for Dimethyl (R)-(+)-methylsuccinate | Comments |
| 95:5 | Low | < 0.1 | May be too low for efficient elution. |
| 90:10 | Low-Medium | 0.1 - 0.2 | A potential starting point for elution. |
| 80:20 | Medium | 0.2 - 0.4 | Often in the optimal range for good separation.[4] |
| 70:30 | Medium-High | > 0.4 | May result in faster elution but poorer separation. |
Note: These are approximate values and should be confirmed by running a TLC with your specific crude material.
IV. Visual Workflows
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting common column chromatography problems.
General Purification Workflow
This diagram illustrates the key steps in the purification process.
Caption: Step-by-step workflow for purification by column chromatography.
V. References
-
SIELC Technologies. (n.d.). Separation of Dimethyl succinate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Google Patents. (2012). CN102746148A - Method for purifying dimethyl succinate. Retrieved from
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Support information. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Google Patents. (2015). CN102746148B - Method for purifying dimethyl succinate. Retrieved from
-
Reddit. (2020). I'm having a hard time understanding why the answer is D and not B or C since mobile phase is nonpolar... pls help. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Dimethyl (R)-(+)-methylsuccinate. Retrieved from [Link]
-
PubMed. (2025). Chiral separation and spectroscopic characterization of mefloquine analogues. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
ACS Publications. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Shimadzu. (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
Chegg. (2021). Solved Organic Chemistry - Chromatography 7 A polar compound. Retrieved from [Link]
Sources
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- 2. orgchemboulder.com [orgchemboulder.com]
- 3. columbia.edu [columbia.edu]
- 4. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
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- 6. web.uvic.ca [web.uvic.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chromatography [chem.rochester.edu]
- 9. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Separation of Dimethyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. youtube.com [youtube.com]
- 13. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
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- 15. enovatia.com [enovatia.com]
- 16. ucj.org.ua [ucj.org.ua]
- 17. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Dimethyl (R)-(+)-methylsuccinate Purification
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Dimethyl (R)-(+)-methylsuccinate. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this critical chiral building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Dimethyl (R)-(+)-methylsuccinate?
The impurity profile of Dimethyl (R)-(+)-methylsuccinate largely depends on its synthetic route. Common synthesis methods include the esterification of (R)-methylsuccinic acid or the asymmetric hydrogenation of dimethyl itaconate or citraconate.[1] Potential impurities include:
-
Enantiomeric Impurity: The most critical process-related impurity is often its opposite enantiomer, Dimethyl (S)-(-)-methylsuccinate.
-
Starting Materials: Unreacted reagents such as (R)-methylsuccinic acid, succinic acid, methanol, dimethyl maleate, or dimethyl itaconate.[2][3]
-
Reaction Byproducts: Monomethyl succinate, gamma-butyrolactone, and other side-products from the synthesis.[2][4]
-
Solvent Residues: Residual solvents from the reaction or a previous purification step.
-
Water: Water can be present from synthesis or absorbed from the atmosphere.[5]
Q2: How can I accurately assess the purity of my Dimethyl (R)-(+)-methylsuccinate sample?
A multi-faceted approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
| Analytical Method | Information Provided | Key Considerations |
| Gas Chromatography (GC) | Provides chemical purity by separating volatile components. Often reported as "% area".[6] | Use a non-polar column (e.g., DB-5ms) for good separation. Does not distinguish between enantiomers.[7] |
| Chiral HPLC | Determines enantiomeric excess (ee%). Crucial for chiral compounds. | Requires a specific chiral stationary phase. Method development may be necessary. |
| NMR Spectroscopy (¹H, ¹³C) | Confirms chemical structure and detects organic impurities. Quantitative NMR (qNMR) can determine absolute purity.[7][8] | Impurity peaks may overlap with the main compound. A high-field NMR (≥400 MHz) is recommended. |
| Optical Rotation | Confirms the correct enantiomer is present and gives an indication of enantiomeric purity.[6] | Value is concentration and solvent-dependent. Less precise than chiral HPLC for determining high ee%. |
| Mass Spectrometry (MS) | Confirms molecular weight and can help identify unknown impurity structures when coupled with GC or LC.[9] | Provides structural information but is not inherently quantitative without appropriate standards. |
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity, Dimethyl (R)-(+)-methylsuccinate should be stored at room temperature or below +30°C in a tightly sealed container to prevent moisture absorption and hydrolysis.[6][10] It is a stable, combustible liquid but should be kept away from strong oxidizing agents, acids, and bases.[10][11]
Purification & Troubleshooting Guides
This section addresses specific problems you may encounter and provides detailed, field-tested protocols to resolve them.
Problem 1: My sample's chemical purity by GC is <99%, and I suspect volatile impurities.
-
Plausible Cause: The most likely culprits are residual starting materials like methanol or byproducts from synthesis that have different boiling points than the desired product.
-
Strategic Solution: Fractional Vacuum Distillation
-
Scientific Rationale: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points are lowered, which prevents thermal degradation of the target compound. Dimethyl (R)-(+)-methylsuccinate has a boiling point of 80-81 °C at 12 mmHg, which allows for effective separation from many common, more volatile impurities.[6]
-
dot
-
Caption: Workflow for fractional vacuum distillation.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Charge the round-bottom distillation flask (no more than two-thirds full) with the impure Dimethyl (R)-(+)-methylsuccinate and add a few boiling chips or a magnetic stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the target range (approx. 12 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will contain the most volatile impurities.
-
Main Fraction: Once the vapor temperature stabilizes at the target boiling point (80-81 °C at 12 mmHg), switch to a clean receiving flask to collect the purified product.[6]
-
End-run: Stop the distillation when the temperature either rises or drops, or before the distillation flask boils to dryness, to avoid concentrating non-volatile impurities in the final product.
-
-
Analysis: Analyze the collected main fraction using GC and NMR to confirm its purity.
-
Problem 2: My product is chemically pure, but the optical rotation is low or incorrect.
-
Plausible Cause: The sample is contaminated with the (S)-enantiomer, resulting in a lower enantiomeric excess (ee%). This compromises the stereochemical integrity required for its use in chiral synthesis.[6]
-
Strategic Solution: Analytical Assessment followed by Preparative Chiral Chromatography.
-
Scientific Rationale: Standard purification techniques like distillation or achiral chromatography will not separate enantiomers. Chiral chromatography utilizes a stationary phase that interacts differently with each enantiomer, leading to different retention times and enabling their separation. While preparative chiral chromatography can be resource-intensive, it is often the only viable method for resolving enantiomers.
-
dot
-
Caption: Decision workflow for chiral purification.
Troubleshooting Steps:
-
Quantify the Problem: First, use an established analytical chiral HPLC method to determine the exact enantiomeric excess (ee%) of your material.
-
Method Development: If purification is necessary, develop a preparative chiral HPLC method. This involves screening different chiral columns (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the (R) and (S) enantiomers.
-
Scale-Up: Once a suitable method is found, scale it up to a preparative system to process the bulk of the material.
-
Fraction Collection & Analysis: Collect the fractions corresponding to the (R)-(+)-enantiomer and re-analyze by chiral HPLC to confirm the ee% meets the required specifications.
-
Problem 3: I am trying to purify by crystallization, but the product "oils out" or fails to crystallize.
-
Plausible Cause: The melting point of Dimethyl Succinate is relatively low (16-19 °C), making traditional recrystallization challenging.[10] "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Strategic Solution: Low-Temperature Fractional Crystallization (Solvent-Free)
-
Scientific Rationale: This method, adapted from patented industrial processes, leverages the compound's melting point for purification without requiring large volumes of organic solvents.[2][4] By cooling the crude liquid, the higher-melting, desired product crystallizes first, while impurities become concentrated in the remaining liquid (raffinate). A subsequent partial melting step further purifies the crystals.
-
dot
-
Caption: Process for low-temperature fractional crystallization.
Detailed Protocol: Low-Temperature Fractional Crystallization
-
Partial Crystallization: Place the crude liquid product in a jacketed vessel or a flask in a cooling bath. Slowly cool the liquid to between 0°C and 5°C with very gentle agitation. The cooling rate should be slow (e.g., 1-2°C every 10 minutes) to promote the formation of well-defined crystals.[2][4]
-
Separation: Once a significant amount of crystalline solid has formed, separate the crystals from the liquid raffinate. This can be done via vacuum filtration using a pre-chilled Büchner funnel. The liquid contains a higher concentration of impurities.
-
Partial Melting ("Sweating"): Transfer the collected crystals to a clean vessel and allow them to warm up slowly to a temperature just below the final melting point (e.g., 15-18°C).[4] As the crystals warm, the outer layers containing trapped impurities will melt first. This liquid should be drained away.
-
Final Melting: The remaining solid crystals are then melted to yield the final, high-purity liquid product. Purity levels exceeding 99.9% have been reported using this method for the achiral analogue.[4]
-
Analysis: Confirm the purity of the final product by GC, NMR, and chiral HPLC.
-
References
- CN102746148A - Method for purifying dimethyl succinate - Google P
- CN102746148B - Method for purifying dimethyl succinate - Google P
-
Dimethyl Succinate | C6H10O4 - PubChem. (URL: [Link])
- CN102070448A - Method for preparing dimethyl succinate - Google P
-
Dimethyl Succinate - OSHA. (URL: [Link])
-
Safety Data Sheet: Succinic acid dimethyl ester - Carl ROTH. (URL: [Link])
-
Analytical Methods - Agency for Toxic Substances and Disease Registry. (URL: [Link])
- CN102070448B - Method for preparing dimethyl succinate - Google P
-
Design and simulation analysis of dimethyl succinate purification process - ResearchGate. (URL: [Link])
-
Synthesis of dimethyl succinate by continuous catalytic distillation - ResearchGate. (URL: [Link])
-
Separation of Dimethyl succinate on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest. (URL: [Link])
-
Recrystallization with two solvents : r/Chempros - Reddit. (URL: [Link])
-
Dimethyl (R)-(+)-methylsuccinate - PubChem. (URL: [Link])
-
Case Studies & Publications - chromacon.com. (URL: [Link])
Sources
- 1. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
- 2. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 3. CN102070448A - Method for preparing dimethyl succinate - Google Patents [patents.google.com]
- 4. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 5. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
Troubleshooting low enantiomeric excess in "Dimethyl (R)-(+)-methylsuccinate" synthesis
Welcome to the technical support center for the synthesis of Dimethyl (R)-(+)-methylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot issues related to achieving high enantiomeric excess (ee) in this critical synthesis. As a key chiral building block in the pharmaceutical and chemical industries, obtaining Dimethyl (R)-(+)-methylsuccinate in high optical purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[3] A racemic mixture (50:50 of each enantiomer) has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[3][4]
It is calculated using the formula: ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[4]
For instance, a mixture containing 85% of the (R)-enantiomer and 15% of the (S)-enantiomer has an enantiomeric excess of 70%.
Q2: What are the primary synthetic routes to chiral Dimethyl methylsuccinate?
While several methods exist, the most prevalent and industrially relevant route is the asymmetric hydrogenation of a prochiral precursor, typically dimethyl itaconate.[5][6] This reaction is highly effective when mediated by a chiral catalyst.
The two main catalytic approaches are:
-
Transition-Metal Catalysis: The most common method involves using a Ruthenium catalyst complexed with a chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[7][8] The specific enantiomer of BINAP ((R)- or (S)-) determines the stereochemical outcome of the product.
-
Biocatalysis: The use of ene-reductases (ERs) offers an environmentally friendly alternative for the asymmetric reduction of dimethyl itaconate or its isomers (dimethyl citraconate and dimethyl mesaconate).[1][9][10] Specific enzymes can produce either the (R)- or (S)-enantiomer with very high yields and enantioselectivity.[9][10]
Q3: Which analytical techniques are recommended for determining the ee of Dimethyl (R)-(+)-methylsuccinate?
Accurate determination of ee is crucial. The most reliable and widely used methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard techniques. By using a chiral stationary phase (CSP), the R and S enantiomers are separated and can be individually quantified.[4][]
-
NMR Spectroscopy with Chiral Shift Reagents: This method can be used to form transient diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for quantification of each enantiomer.[4]
-
Polarimetry: While historically significant, this method measures the bulk optical rotation of the sample. Its accuracy can be compromised by non-linear relationships between rotation and ee (the Horeau effect) or the presence of other optically active impurities.[3][4] It is generally not recommended for precise ee determination without careful validation against a primary method like chiral chromatography.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the most common issue encountered during the synthesis: suboptimal enantioselectivity.
Problem: My enantiomeric excess is consistently low (<90%) despite following a standard Ru-BINAP hydrogenation protocol. What are the most likely causes?
Low ee is rarely caused by a single factor. It typically results from a combination of issues related to the catalyst, reaction conditions, or reagents. A systematic approach is required for diagnosis.
Caption: Troubleshooting decision tree for low enantiomeric excess.
1. Catalyst System Integrity: The Primary Suspect
-
Cause: The enantiomeric purity of your chiral ligand (e.g., (R)-BINAP) directly dictates the maximum possible ee of your product.[12] Commercially available ligands can sometimes have lower than advertised optical purity.
-
Solution: Verify the enantiomeric purity of the BINAP ligand itself using a suitable analytical method (e.g., chiral HPLC). Procure ligands from a reputable supplier with a certificate of analysis.
-
-
Cause: The Ru-phosphine catalyst is highly sensitive to oxygen. Exposure to air can lead to the oxidation of the phosphine ligand, generating phosphine oxides that are catalytically inactive or lead to non-selective background reactions.
-
Solution: Ensure all catalyst preparation and reaction setup steps are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Use freshly distilled, degassed solvents.
-
-
Cause: Improper in situ catalyst formation. The reaction between the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the BINAP ligand requires specific conditions to form the active catalytic species correctly.
2. Reaction Conditions: Fine-Tuning for Selectivity
-
Cause: The choice of solvent has a profound impact on enantioselectivity. The solvent interacts with the catalyst and the substrate, influencing the stability of the diastereomeric transition states that determine the stereochemical outcome.[15][16] Apolar or weakly polar solvents often provide different results than protic solvents like methanol.[17][18]
-
Solution: Perform a solvent screen. For Ru-BINAP catalyzed hydrogenations of itaconates, methanol and ethanol are often excellent choices, but other solvents should be tested.[19] Avoid solvents that may coordinate too strongly to the metal center unless they are part of a specific protocol.
-
| Solvent | Dielectric Constant (ε) | Typical Effect on ee for Ru-BINAP Systems |
| Methanol | 32.7 | Often high ee and good reaction rates.[19] |
| Ethanol | 24.5 | Generally provides high ee.[19] |
| Tetrahydrofuran (THF) | 7.5 | Variable, may be lower than alcohols. |
| Toluene | 2.4 | Often used, but ee can be sensitive to other factors. |
| Dichloromethane (DCM) | 9.1 | Commonly used, results can be system-dependent. |
-
Cause: Reaction temperature affects the energy difference between the competing diastereomeric transition states. Higher temperatures can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus lowering the ee.[20]
-
Solution: Lower the reaction temperature. While this may decrease the reaction rate, it often significantly improves enantioselectivity. A common range to explore is 0°C to 50°C.
-
-
Cause: Hydrogen pressure can influence both reaction rate and enantioselectivity. The effect is catalyst- and substrate-dependent. For some Ru-BINAP systems, increasing H2 pressure has been shown to enhance both rate and ee.[19]
-
Solution: Systematically vary the hydrogen pressure within the safety limits of your equipment (e.g., from 5 to 50 bar).
-
3. Reagent and Substrate Purity
-
Cause: Impurities in the dimethyl itaconate substrate, such as isomers (dimethyl mesaconate or citraconate), can compete for the catalyst and may be hydrogenated with different selectivity, lowering the overall ee of the desired product.
-
Solution: Ensure the purity of the starting material by NMR or GC-MS. If necessary, purify the dimethyl itaconate by distillation or recrystallization before use.
-
-
Cause: Water or other impurities in the solvent can interfere with the catalyst.
-
Solution: Always use anhydrous, degassed solvents of the highest available purity.
-
Problem: I'm observing excellent ee (>98%), but the reaction is very slow or does not go to completion.
-
Cause: This often points to low catalyst activity or catalyst poisoning, while the active catalyst that is present remains highly selective.
-
Solution 1 (Activity): Increase the catalyst loading. While higher loadings are less economical, they can be used to confirm if the issue is purely activity-based.
-
Solution 2 (Inhibitors): Re-examine substrate and solvent purity. Trace impurities (e.g., sulfur compounds, water, or oxygen) can act as catalyst poisons, shutting down the reaction.
-
Solution 3 (Conditions): Increase the hydrogen pressure and/or temperature. Note that increasing temperature may negatively impact your high ee, so this should be done cautiously.[20]
-
Problem: My initial low ee product cannot be discarded. Are there methods to improve its enantiomeric purity?
-
Cause: The initial synthesis produced a non-racemic but enantiomerically impure mixture.
-
Solution: Enantiomeric enrichment via crystallization. Diastereomeric salts can be formed with a chiral resolving agent, and their differing solubilities can allow for separation.[21] More directly, for some compounds, preferential crystallization can be used to crystallize the desired enantiomer from a solution, leaving the undesired enantiomer in the mother liquor. This process requires careful development of crystallization conditions (solvent, temperature, saturation).[22][23]
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol is a representative example for a small-scale reaction. All steps must be performed under an inert atmosphere.
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under argon, add [RuCl2(p-cymene)]2 (1 equivalent) and (R)-BINAP (2.2 equivalents).
-
Add anhydrous, degassed dimethylformamide (DMF).
-
Heat the mixture at 100°C for 10-15 minutes until a clear, homogeneous solution is formed.
-
Remove the solvent under high vacuum to yield the pre-catalyst.
-
-
Hydrogenation:
-
Place the prepared Ru-BINAP catalyst in a high-pressure autoclave that has been purged with argon.
-
Add anhydrous, degassed methanol via syringe.
-
Add dimethyl itaconate (typically at a substrate-to-catalyst ratio of 100:1 to 1000:1).
-
Seal the autoclave, purge several times with H2 gas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar).
-
Stir the reaction at the desired temperature (e.g., 25°C) until substrate conversion is complete (monitor by TLC or GC).
-
-
Work-up:
-
Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure Dimethyl (R)-(+)-methylsuccinate.
-
Caption: General experimental workflow for synthesis and analysis.
Protocol 2: Chiral HPLC Method for ee Determination
This is a starting point; the method must be optimized for your specific system.
-
Column: Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject onto the column.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the ee using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
-
References
-
Li, J., Li, J., Cui, Y., Wang, M., Feng, J., Yao, P., Wu, Q., & Zhu, D. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ProQuest. [Link]
-
Cașcaval, C. N. (1995). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
-
Zuccarello, G., et al. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. [Link]
-
García-García, P., & Gotor-Fernández, V. (2018). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 23(11), 2977. [Link]
-
Cruz-Simbron, M., et al. (2024). Effect of temperature on the enantiomeric excess using the constant ν1 = −2. ResearchGate. [Link]
-
Clavé, G., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(12), e202200155. [Link]
-
Sayo, N., et al. (2019). Continuous flow asymmetric hydrogenation of diethyl itaconate by supported Ru BINAP catalysts. Catalysis Conference 2019. [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrat. ProQuest. [Link]
-
Li, J., et al. (2022). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]
-
Wang, X., & Wanjun, T. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 282-290. [Link]
-
van der Meijden, M., et al. (2010). Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Lee, J. (2006). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. ResearchGate. [Link]
-
Wärnmark, K., et al. (2012). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Catalysis Science & Technology, 2(7), 1448-1454. [Link]
-
Xiao, J., et al. (2002). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. University of Liverpool. [Link]
-
Amerigo Scientific. (n.d.). Dimethyl (R)-(+)-methylsuccinate (99%). Amerigo Scientific. [Link]
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Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich. [Link]
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Chodkowski, M. (2024). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. [Link]
- Takahashi, H., et al. (1993). Ruthenium-binap asymmetric hydrogenation catalyst.
-
Starodubtseva, E. V., et al. (2004). Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system. ResearchGate. [Link]
-
Inostroza-Rivera, R., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Wang, J., et al. (2013). Synthesis of dimethyl succinate catalyzed by ionic liquids. ResearchGate. [Link]
-
De la Cruz, M., et al. (2008). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 19(24), 2848-2854. [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl (R)-(+)-methylsuccinate. PubChem. [Link]
- Li, J., et al. (2011). Method for preparing dimethyl succinate.
-
Zhang, S., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Reaction Chemistry & Engineering, 7(10), 2115-2134. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]
-
He, J., & Li, Y. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry. [Link]
-
Gellman, S. H. (n.d.). Key Concepts in Stereoselective Synthesis. University of Wisconsin-Madison. [Link]
-
Sci-Hub. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Synfacts. [Link]
-
PrepChem. (n.d.). Preparation of methyl succinate. PrepChem.com. [Link]
-
Leitner, W., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1316-1323. [Link]
Sources
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Technical Support Center: Optimization of Reaction Conditions for Dimethyl (R)-(+)-methylsuccinate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl (R)-(+)-methylsuccinate. This chiral building block is a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1] Achieving high yield and, critically, high enantioselectivity is paramount for its successful application.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies in a direct question-and-answer format. We will explore the two predominant modern synthetic routes: catalytic asymmetric hydrogenation and biocatalytic reduction.
Section 1: Synthesis Strategy Overview
The enantioselective synthesis of Dimethyl (R)-(+)-methylsuccinate is typically achieved by the reduction of a prochiral precursor. The choice between a chemical or biological catalyst fundamentally alters the experimental approach and optimization parameters.
-
Asymmetric Hydrogenation : This classic and powerful method involves the use of a chiral transition metal catalyst (commonly Rhodium or Ruthenium) to add hydrogen across the double bond of a substrate like dimethyl itaconate. The catalyst's chiral ligand directs the hydrogen addition to one face of the molecule, creating the desired stereocenter.[2][3]
-
Biocatalytic Reduction : A greener and often highly selective alternative uses enzymes, specifically ene-reductases (ERs), to catalyze the reduction.[4] These enzymes operate under mild aqueous conditions and can offer exceptional enantioselectivity, often complementary to what is achievable via chemical catalysis.[5][6]
Caption: Primary synthetic routes to Dimethyl (R)-(+)-methylsuccinate.
Section 2: Asymmetric Hydrogenation - Troubleshooting & FAQs
Asymmetric hydrogenation is a mature technology, but its success hinges on the precise interplay of several critical parameters.
Frequently Asked Questions
Q1: My enantioselectivity (ee) is low or inconsistent. What are the primary factors to investigate?
A: Low enantioselectivity is the most common challenge and is rarely caused by a single factor. It results from the catalyst system creating two competing diastereomeric transition states that have a small energy difference. Your goal is to maximize this difference.
-
The Catalyst-Ligand Complex is Paramount: The choice of the chiral ligand is the single most important factor. Ligands like BINAP, Me-BPE, and various phosphoramidites create a specific chiral environment around the metal center.[3][7] If your current ligand is underperforming, screening a small, structurally diverse set of ligands is the most logical first step.
-
Hydrogen Pressure Effects: The effect of hydrogen pressure is not always intuitive. Increasing pressure can either increase, decrease, or have no effect on enantioselectivity, depending on the specific catalyst-substrate combination and the reaction mechanism.[8][9] This is because pressure can alter the rate-determining step or shift the equilibrium between different catalytic intermediates.[10][11] It is crucial to screen a range of pressures (e.g., 2, 10, 50 bar) to find the optimum for your specific system.
-
Temperature Control: Lowering the reaction temperature generally increases enantioselectivity. This is because the selection between the two competing reaction pathways becomes more pronounced at lower temperatures as the system has less thermal energy to overcome the higher-energy transition state leading to the undesired enantiomer. Start at room temperature and systematically decrease it (e.g., to 0 °C or -10 °C).
-
Solvent Choice: The solvent can influence the conformation and stability of the catalytic complex. Screen a range of solvents with varying polarities, such as methanol, toluene, and dichloromethane. Some additives, like alcohols, have also been shown to enhance enantioselectivity in certain systems.[12]
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: My reaction yield is poor, despite high conversion of the starting material. What are potential causes?
A: This often points to catalyst deactivation during the reaction or issues during workup and purification.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent (e.g., water, oxygen, sulfur compounds). Ensure all materials are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Side Reactions: Although less common for this substrate, ester hydrolysis can occur if acidic or basic impurities are present.[13][14] The primary product can also potentially react further under harsh conditions.[15]
-
Mass Transfer Limitation: In a gas-liquid reaction like hydrogenation, efficient mixing is critical. If the stirring rate is too low, the reaction becomes limited by the rate at which hydrogen dissolves into the liquid phase, not by the intrinsic kinetics of the catalyst. This can mimic catalyst deactivation. Ensure vigorous stirring (e.g., >1000 rpm).[10]
Q3: How do I select an appropriate catalyst system to begin my optimization?
A: A literature review is the best starting point. For the hydrogenation of dimethyl itaconate and its derivatives, Rhodium- and Ruthenium-based catalysts are well-established.[2][16][17]
-
Rhodium Catalysts: Often paired with bisphosphine ligands like those in the DIPAMP or DuPhos families. They are known for high activity.
-
Ruthenium Catalysts: Typically used with BINAP-type ligands. These are also highly effective and have been used in industrial applications for related succinate products.[3]
Data Summary: Asymmetric Hydrogenation Conditions
The following table summarizes conditions reported in the literature for the asymmetric hydrogenation of dimethyl itaconate, showcasing the impact of the ligand choice.
| Catalyst Precursor | Chiral Ligand | Pressure (bar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| [Rh(COD)₂]SbF₆ | PO-L6a (t-Bu) | 10 | CH₂Cl₂ | 25 | >99 | 95 | R | [7] |
| [Rh(COD)₂]SbF₆ | PO-L6d (Me) | 10 | CH₂Cl₂ | 25 | >99 | 15 | S | [7] |
| [Rh(COD)₂]SbF₆ | PO-L6e (H) | 10 | CH₂Cl₂ | 25 | >99 | 12 | S | [7] |
This table illustrates the critical influence of the ligand's steric properties on both the magnitude and direction of enantioselectivity.
Section 3: Biocatalytic Reduction - Troubleshooting & FAQs
Biocatalysis with ene-reductases (ERs) offers a sustainable route with often superb selectivity, but it comes with its own set of optimization challenges centered on enzyme performance.
Frequently Asked Questions
Q1: My biocatalytic reaction is very slow or stalls completely. What should I check?
A: Slow enzymatic reactions are typically due to issues with the enzyme's health or the essential cofactor regeneration system.
-
Cofactor Regeneration Failure: ERs require a hydride donor, usually NADPH or NADH. Because these cofactors are expensive, a catalytic amount is used and constantly regenerated. This is often done with a second enzyme, like formate dehydrogenase (FDH), and a cheap sacrificial substrate, like sodium formate.[18] If this regeneration cycle fails, the reaction will stop once the initial cofactor is consumed. Verify the activity of your regeneration enzyme and the purity of the sacrificial substrate.
-
Enzyme Inhibition: High concentrations of the substrate (dimethyl itaconate) or the product (dimethyl methylsuccinate) can inhibit the enzyme, slowing it down. A substrate feeding strategy, where the substrate is added portion-wise over time, can often resolve this issue.
-
Sub-optimal pH or Temperature: Every enzyme has an optimal pH and temperature range for activity.[18] Deviating from this can drastically reduce the reaction rate. Ensure your buffer system is robust and the temperature is controlled.
Q2: How do I choose the right ene-reductase to get the (R)-enantiomer?
A: Unlike chemical catalysts where the ligand chirality is chosen, here you must screen different enzymes. The stereochemical outcome depends on how the substrate binds in the enzyme's active site. Literature shows that specific enzymes are known to produce the (R)-enantiomer from certain substrates.
-
From Dimethyl Citraconate , the ene-reductase Bac-OYE1 has been shown to produce (R)-dimethyl 2-methylsuccinate with 99% ee.[5][6][19]
-
From Dimethyl Itaconate , the ene-reductase AfER produces the (R)-enantiomer, also with 99% ee.[5][6][19]
Conversely, other enzymes like SeER acting on dimethyl mesaconate produce the (S)-enantiomer, demonstrating the importance of enzyme screening for achieving the desired product.[5][6]
Caption: Biocatalytic cycle with cofactor regeneration.
Data Summary: Biocatalytic Reduction Conditions
The following table summarizes preparative-scale results for producing both enantiomers of dimethyl 2-methylsuccinate using different ene-reductases and substrates.
| Target Product | Ene-Reductase | Substrate | Substrate Conc. (mM) | Isolated Yield (%) | ee (%) | Reference |
| (R)-1 | Bac-OYE1 | Dimethyl Citraconate | 700 | 86 | 99 | [6][19] |
| (R)-1 | AfER | Dimethyl Itaconate | 400 | 77 | 99 | [6][19] |
| (S)-1 | SeER | Dimethyl Mesaconate | 500 | 80 | 98 | [6][19] |
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for laboratory synthesis. Note: All operations involving air-sensitive reagents should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Protocol 1: Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol is adapted from methodologies described for rhodium-catalyzed hydrogenations.[20]
-
Catalyst Preparation:
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%) and the chiral ligand (e.g., a phosphoramidite, 2.2 mol%) to a vial.
-
Add degassed reaction solvent (e.g., CH₂Cl₂) and stir for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Add dimethyl itaconate (1 equivalent) to a high-pressure autoclave equipped with a magnetic stir bar.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave three times with low-pressure hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10 bar).
-
Begin vigorous stirring and maintain the desired reaction temperature (e.g., 25 °C).
-
Monitor the reaction progress by checking hydrogen uptake or analyzing aliquots via GC/HPLC.
-
-
Workup and Analysis:
-
Once the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Determine yield and measure enantiomeric excess using chiral GC or HPLC.
-
Protocol 2: Biocatalytic Reduction of Dimethyl Itaconate
This protocol is based on the whole-cell biocatalytic methods described by Li et al.[6]
-
Reaction Mixture Preparation:
-
In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Add the cofactor NAD⁺ (e.g., 1 mM) and the sacrificial substrate sodium formate (e.g., 1.5 equivalents relative to the main substrate).
-
Add the cofactor regeneration enzyme (e.g., Formate Dehydrogenase).
-
-
Biocatalysis:
-
Add the ene-reductase, typically as wet cell paste or lyophilized powder (e.g., 50 g/L wet cells of AfER).[19]
-
Begin stirring and allow the system to equilibrate.
-
Add the dimethyl itaconate substrate (e.g., 400 mM). For high concentrations, a fed-batch approach may be necessary.
-
Maintain the temperature (e.g., 30 °C) and pH (adjusting as needed) and let the reaction proceed for 14-24 hours.
-
-
Workup and Analysis:
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant three times with an organic solvent (e.g., a 4:1 mixture of petroleum ether and ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product as a colorless oil.[6]
-
Determine yield and measure enantiomeric excess using chiral GC or HPLC.
-
Section 5: Purification Guide
Q: What is the best method to purify the final Dimethyl (R)-(+)-methylsuccinate product?
A: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
Laboratory Scale (<5g): Flash column chromatography on silica gel is the most common and effective method to separate the oily product from the non-volatile catalyst and any polar side products.
-
Process/Industrial Scale (>100g): For larger quantities, chromatography is impractical.
-
Distillation: If the primary impurities are unreacted starting materials or volatile solvents, fractional distillation under reduced pressure can be effective.
-
Crystallization: While the product itself is an oil at room temperature, it may be possible to purify it via low-temperature crystallization.[21][22] This involves cooling a concentrated solution of the crude product until crystals form, which are then separated from the impure liquid phase. This method can be highly effective for achieving very high purity.[21]
-
References
-
Li, J., Li, J., Cui, Y., Wang, M., Feng, J., Yao, P., Wu, Q., & Zhu, D. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. [Link]
-
Li, J., Li, J., Cui, Y., Wang, M., Feng, J., Yao, P., Wu, Q., & Zhu, D. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. ProQuest. [Link]
-
Perras, F. A., & Védrine, J. C. (n.d.). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: a combined theory-experiment approach. eScholarship. [Link]
-
Blackmond, D. G., & Ristić, A. (1998). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrat. ProQuest. [Link]
-
Li, J., et al. (2022). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study. ResearchGate. [Link]
-
Perras, F., et al. (2017). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: A combined theory-experiment approach. ResearchGate. [Link]
-
Blackmond, D. G. (1998). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society. [Link]
- Unknown. (2012). Method for purifying dimethyl succinate.
- Unknown. (2014). Method for purifying dimethyl succinate.
-
Unknown. (n.d.). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral d. Royal Society of Chemistry. [Link]
-
Zhang, Z. (2009). Table 3 . Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed... ResearchGate. [Link]
-
Halpern, J. (1982). Catalytic asymmetric hydrogenation with a rhodium(I) chiral bisphosphine system. A study of itaconic acid and some of its derivatives and homologs. Journal of the American Chemical Society. [Link]
-
Unknown. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Sci-Hub. [Link]
-
Unknown. (2018). Synthesis of dimethyl succinate catalyzed by ionic liquids. ResearchGate. [Link]
-
Abdur-Rashid, K. (2013). Rh-catalyzed asymmetric hydrogenation of dimethyl itaconate 9 and... ResearchGate. [Link]
-
Unknown. (n.d.). Preparation of methyl succinate. PrepChem.com. [Link]
-
Unknown. (2013). (PDF) Design consideration of dimethyl succinate production process. ResearchGate. [Link]
-
Schmidt, T., et al. (2008). Novel contributions to the mechanism of the enantioselective hydrogenation of dimethyl itaconate with rhodium complexes. PubMed. [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. [Link]
-
Unknown. (2011). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. dtic.mil. [Link]
-
Kanbara, T., et al. (2003). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications. [Link]
-
Unknown. (2015). Design and simulation analysis of dimethyl succinate purification process. ResearchGate. [Link]
-
Unknown. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. [Link]
-
Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. University of Liverpool IT Services. [Link]
-
Li, J., et al. (2022). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in... ResearchGate. [Link]
- Unknown. (2020). Synthesis method of dimethyl succinylsuccinate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel contributions to the mechanism of the enantioselective hydrogenation of dimethyl itaconate with rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration | MDPI [mdpi.com]
- 6. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. DIMETHYL SUCCINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Dimethyl succinate | 106-65-0 [chemicalbook.com]
- 15. apps.dtic.mil [apps.dtic.mil]
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- 17. researchgate.net [researchgate.net]
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- 19. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration - ProQuest [proquest.com]
- 20. sci-hub.box [sci-hub.box]
- 21. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 22. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
Technical Support Center: A Guide to Using Dimethyl (R)-(+)-methylsuccinate
Welcome to the technical support center for Dimethyl (R)-(+)-methylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and avoid common side reactions when utilizing this versatile chiral building block. As a key intermediate in the synthesis of complex molecules, maintaining its stereochemical integrity and preventing unwanted reactions is paramount for successful outcomes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the optimal performance of Dimethyl (R)-(+)-methylsuccinate in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of Dimethyl (R)-(+)-methylsuccinate, offering explanations grounded in chemical principles and providing actionable solutions.
Scenario 1: Loss of Enantiomeric Purity in the Final Product
Question: My final product shows a loss of enantiomeric excess (ee), suggesting racemization or epimerization has occurred. What are the likely causes and how can I prevent this?
Answer:
The chiral center in Dimethyl (R)-(+)-methylsuccinate is at the α-position to one of the carbonyl groups. This position is susceptible to epimerization, particularly under basic conditions, due to the acidity of the α-proton.
Root Causes and Mechanistic Insight:
-
Base-Mediated Epimerization: The primary cause of racemization is the deprotonation of the α-hydrogen by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in a mixture of R and S enantiomers and thus a loss of optical purity. Even weak bases can facilitate this process, especially at elevated temperatures.
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for epimerization, even in the presence of mild or trace bases.
Preventative Measures and Protocols:
-
Strict pH Control: Avoid strongly basic conditions. If a base is necessary for your reaction, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) and use it in stoichiometric amounts at low temperatures. It is crucial to maintain the reaction medium as close to neutral or slightly acidic as possible.
-
Temperature Management: Conduct your reaction at the lowest feasible temperature. If the reaction requires heating, perform a time-course study to determine the optimal balance between reaction rate and the preservation of stereochemical integrity.
-
Reagent Selection: When possible, opt for reagents and reaction conditions known to be mild and less prone to inducing epimerization. For instance, in coupling reactions, the use of certain additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[3]
-
Monitoring Enantiomeric Purity: Regularly monitor the enantiomeric excess of your product throughout the reaction using chiral chromatography (HPLC or GC) to identify the onset of epimerization.
Scenario 2: Low Yield Due to Suspected Hydrolysis
Question: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the ester groups. How can I confirm this and what steps should I take to prevent it?
Answer:
Dimethyl (R)-(+)-methylsuccinate, like all esters, is susceptible to hydrolysis back to the corresponding carboxylic acid (methylsuccinic acid) and methanol. This can be catalyzed by both acidic and basic conditions.
Root Causes and Mechanistic Insight:
-
Presence of Water: The most direct cause of hydrolysis is the presence of water in the reaction mixture. Water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction is often slow but can be significantly accelerated by acids or bases.
-
Acid or Base Catalysis:
-
Acid-Catalyzed Hydrolysis: Protons from an acid catalyst activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A base (e.g., hydroxide ions) is a more potent nucleophile than water and directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt.
-
Preventative Measures and Protocols:
-
Anhydrous Reaction Conditions:
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents are thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Drying Agents: Consider the use of molecular sieves to remove trace amounts of water from solvents and liquid reagents.
-
Inert Atmosphere: Assemble your reaction apparatus under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
-
Careful Work-up Procedures:
-
Neutralization: If an acidic or basic work-up is required, perform it quickly and at low temperatures (0 °C or below) to minimize the contact time with aqueous acidic or basic solutions.
-
Aqueous Washes: Use brine (saturated NaCl solution) to wash the organic layer. This helps to remove the bulk of dissolved water and reduces the solubility of the organic product in the aqueous phase.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
-
Confirmation of Hydrolysis: To confirm if hydrolysis is the issue, you can analyze your crude product by NMR or LC-MS to look for the presence of methylsuccinic acid or its monomethyl ester.
Scenario 3: Formation of Unexpected Ester Byproducts
Question: I am observing the formation of an ester other than my desired product. What could be causing this transesterification reaction?
Answer:
Transesterification is the process where the methoxy group of your dimethyl ester is exchanged with another alcohol present in the reaction mixture.[4] This can lead to the formation of mixed esters or the complete conversion to a different diester.
Root Causes and Mechanistic Insight:
-
Presence of Other Alcohols: The most obvious cause is the presence of another alcohol in your reaction, either as a solvent, reagent, or impurity.
-
Acid or Base Catalysis: Similar to hydrolysis, transesterification is catalyzed by both acids and bases.
-
Acid-Catalyzed Transesterification: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by another alcohol.[4]
-
Base-Catalyzed Transesterification: A base (typically an alkoxide) deprotonates the incoming alcohol, generating a more nucleophilic alkoxide that attacks the carbonyl carbon of the ester.[4]
-
Preventative Measures and Protocols:
-
Solvent and Reagent Choice: If possible, avoid using alcoholic solvents other than methanol. If another alcohol is a necessary reagent, consider using a large excess of it to drive the reaction to the desired new ester, or use it in stoichiometric amounts under carefully controlled conditions.
-
Control of Catalysts:
-
If using a base, be aware that if it is an alkoxide, it can act as a nucleophile for transesterification. Using non-nucleophilic bases can mitigate this.
-
If using an acid catalyst, ensure that all other alcohols are rigorously excluded from the reaction mixture.
-
-
Reaction Quenching: Upon completion of the reaction, quench any acid or base catalyst promptly to prevent post-reaction side reactions during workup. For example, a mild acidic quench can neutralize a basic reaction, and a mild basic quench (like saturated sodium bicarbonate solution) can neutralize an acidic reaction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Dimethyl (R)-(+)-methylsuccinate to ensure its stability and purity?
A1: To maintain its high purity and stability, Dimethyl (R)-(+)-methylsuccinate should be stored in a tightly sealed container in a cool, dry place.[2] It is advisable to store it under an inert atmosphere (nitrogen or argon) to protect it from moisture, which can lead to hydrolysis over time.
Q2: Can I use Dimethyl (R)-(+)-methylsuccinate with strong bases like sodium hydroxide or potassium hydroxide?
A2: The use of strong bases like NaOH or KOH is generally not recommended. These bases can readily catalyze both the hydrolysis of the ester groups and, more critically, the epimerization of the chiral center, leading to a loss of enantiomeric purity. If basic conditions are unavoidable, opt for weaker, non-nucleophilic bases and conduct the reaction at low temperatures.
Q3: Is Dimethyl (R)-(+)-methylsuccinate stable to heat?
A3: While it has a relatively high boiling point, prolonged exposure to high temperatures should be avoided.[5] Elevated temperatures can increase the rate of potential side reactions, including epimerization and decomposition. When distillation is necessary for purification, it should be performed under reduced pressure to lower the boiling point.
Q4: What are some common applications of Dimethyl (R)-(+)-methylsuccinate in synthesis?
A4: Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block used in the asymmetric synthesis of various pharmaceuticals and agrochemicals.[1][2] Its stereocenter serves as a foundation for constructing more complex chiral molecules. For example, it can be used in the synthesis of enzyme inhibitors and other biologically active compounds where specific stereochemistry is crucial for activity.[1]
Q5: How can I monitor the progress of a reaction involving Dimethyl (R)-(+)-methylsuccinate?
A5: The progress of reactions involving this compound can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. To monitor the stereochemical integrity, chiral HPLC or chiral GC is essential.
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Base-mediated epimerization via a planar enolate.
Sources
Preventing racemization of "Dimethyl (R)-(+)-methylsuccinate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to the technical support center for Dimethyl (R)-(+)-methylsuccinate. This resource is designed to provide in-depth guidance to researchers, scientists, and professionals in drug development on maintaining the stereochemical integrity of this critical chiral building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to prevent racemization and ensure the success of your experiments.
Understanding the Risk: The Chemistry of Racemization
Dimethyl (R)-(+)-methylsuccinate, a valuable chiral intermediate in the synthesis of pharmaceuticals and other bioactive molecules, owes its utility to its specific three-dimensional structure.[1][2] The loss of this specific stereochemistry through racemization, the conversion of an optically active compound into an equal mixture of both enantiomers (a racemate), can render it ineffective for its intended purpose.[3]
The primary mechanism of racemization for Dimethyl (R)-(+)-methylsuccinate involves the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl group), leading to the formation of a planar enolate intermediate.[4] This achiral intermediate can then be reprotonated from either face with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers and a loss of optical activity.[3][4] This process is most commonly catalyzed by bases but can also be influenced by acidic conditions and elevated temperatures.[3][5]
Key Factors Influencing Racemization:
-
pH: Basic conditions significantly accelerate racemization by promoting the formation of the enolate intermediate.[4] Strong bases are particularly detrimental. While less common, acidic conditions can also catalyze enolization and subsequent racemization.
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization, increasing the rate of racemization.
-
Solvent: The choice of solvent can influence the stability of the enolate intermediate and the rate of proton exchange, thereby affecting the rate of racemization.
-
Catalysts: The presence of certain catalysts, such as dihydrogen phosphate ions, can facilitate the proton transfer necessary for enolization.[6]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific experimental challenges that can lead to the racemization of Dimethyl (R)-(+)-methylsuccinate.
Scenario 1: Loss of Optical Activity After Base-Catalyzed Hydrolysis
-
Problem: You are performing a saponification (base-catalyzed hydrolysis) of one of the methyl esters to yield the corresponding mono-acid, but you observe a significant drop or complete loss of optical rotation in your product.
-
Root Cause: The use of a strong base (e.g., NaOH, KOH) at elevated temperatures creates ideal conditions for enolization and racemization. The hydroxide ion readily abstracts the acidic alpha-proton, leading to the formation of the planar enolate.
-
Solution:
-
Use Milder Bases: Opt for weaker bases such as lithium hydroxide (LiOH) or use a stoichiometric amount of a milder base like sodium carbonate or potassium carbonate.
-
Control Temperature: Perform the hydrolysis at the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at 0°C or even lower is highly recommended.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
-
Careful Work-up: Neutralize the reaction mixture promptly and carefully with a weak acid (e.g., citric acid, ammonium chloride) at low temperatures.
-
Scenario 2: Decreased Enantiomeric Excess (ee) During a Reaction in an Aprotic Solvent
-
Problem: You are using Dimethyl (R)-(+)-methylsuccinate in a reaction with a non-nucleophilic base (e.g., LDA, NaH) in an aprotic solvent like THF, and your product shows a lower than expected enantiomeric excess.
-
Root Cause: Even strong, non-nucleophilic bases can cause racemization if the resulting enolate is not trapped quickly by an electrophile. If the enolate has a significant lifetime, proton exchange with trace acidic impurities (including water) can occur.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Reverse Addition: Add the base to the solution of the ester and the electrophile (if possible) to ensure the enolate is trapped as it is formed.
-
Low Temperature: Conduct the reaction at very low temperatures (-78°C is common for organolithium reactions) to slow down the rate of racemization.[7]
-
Rapid Quenching: Once the reaction is complete, quench it quickly with a suitable proton source or electrophile at low temperature.
-
Scenario 3: Gradual Loss of Optical Purity During Storage
-
Problem: A sample of Dimethyl (R)-(+)-methylsuccinate that was initially enantiopure shows a decrease in optical rotation over time.
-
Root Cause: Improper storage can expose the compound to conditions that promote slow racemization. This can include exposure to basic residues on glassware, moisture in the atmosphere, or elevated temperatures.
-
Solution:
-
Proper Storage Conditions: Store Dimethyl (R)-(+)-methylsuccinate in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at room temperature as recommended.[1][8]
-
Use Neutral Glassware: Ensure that all storage vials and containers are made of neutral glass and have been thoroughly cleaned and dried to remove any basic or acidic residues.
-
Minimize Headspace: If possible, use a container that is appropriately sized for the amount of material to minimize the amount of air and moisture in the headspace.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Dimethyl (R)-(+)-methylsuccinate?
A1: The primary mechanism is through the formation of a planar enolate intermediate.[4] This occurs when a base removes the acidic proton on the carbon atom adjacent to one of the carbonyl groups (the alpha-carbon). This intermediate is achiral, and subsequent reprotonation can occur from either side, leading to a mixture of both (R) and (S) enantiomers.[3][4]
Q2: How can I monitor the enantiomeric purity of my Dimethyl (R)-(+)-methylsuccinate?
A2: Several analytical techniques can be used to determine the enantiomeric excess (ee) of your compound.[9][10] The most common and accurate methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates the two enantiomers on a chiral stationary phase, allowing for their quantification.[11]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique is suitable for volatile compounds and uses a chiral stationary phase to separate enantiomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to an NMR sample to induce different chemical shifts for the two enantiomers, allowing for their integration and the determination of the ee.
-
Polarimetry: This classical method measures the rotation of plane-polarized light by the sample. While useful for a quick check of optical activity, it can be less accurate for precise ee determination and is highly dependent on concentration, solvent, and temperature.[9]
Q3: Can I use strong acids with Dimethyl (R)-(+)-methylsuccinate without risking racemization?
A3: While strong bases are the primary concern, strong acids can also promote racemization, albeit typically at a slower rate. Acid catalysis can facilitate the formation of the enol tautomer, which is in equilibrium with the enolate and can also lead to racemization. It is always advisable to use the mildest possible acidic conditions and the lowest effective temperature.
Q4: Are there any specific reaction conditions that are known to be "safe" in terms of preventing racemization?
A4: While no reaction condition is entirely without risk, certain precautions can significantly minimize racemization. These include:
-
Maintaining a neutral or slightly acidic pH whenever possible.
-
Keeping reaction temperatures as low as feasible.
-
Using anhydrous conditions, especially when working with strong bases.
-
Minimizing the time the compound is exposed to harsh conditions.
-
Employing enzymatic methods, such as those using ene-reductases, which can offer high stereoselectivity under mild conditions.[12]
Q5: I need to perform a reaction that requires a strong base. What is the best way to proceed?
A5: If a strong base is unavoidable, the key is to minimize the lifetime of the enolate intermediate. This can be achieved by:
-
Performing the reaction at a very low temperature (e.g., -78°C).
-
Using a "reverse addition" technique, where the base is added slowly to a mixture of the ester and the electrophile. This ensures that any enolate formed is immediately trapped by the electrophile.
-
Ensuring all reagents and equipment are scrupulously dry to prevent proton exchange with water.
Experimental Protocols
Protocol 1: Mild Hydrolysis of Dimethyl (R)-(+)-methylsuccinate
This protocol is designed to minimize racemization during the hydrolysis of one of the ester groups.
Materials:
-
Dimethyl (R)-(+)-methylsuccinate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Dimethyl (R)-(+)-methylsuccinate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of LiOH·H₂O (1.1 equivalents) in water dropwise to the stirred solution of the ester.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed (typically 1-3 hours), carefully add 1 M HCl at 0°C until the pH of the aqueous layer is approximately 2-3.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-acid.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
-
Verify the enantiomeric excess of the product using a suitable analytical method (e.g., chiral HPLC).
Protocol 2: Chiral HPLC Analysis of Dimethyl (R)-(+)-methylsuccinate
This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for your system.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H, or a macrocyclic glycopeptide-based column like CHIROBIOTIC™)
-
HPLC-grade hexanes
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Column Selection: Choose a chiral column known to be effective for separating enantiomers of esters or small chiral molecules. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexanes and isopropanol. A common starting point is 90:10 (v/v) hexanes:IPA.
-
Sample Preparation: Prepare a dilute solution of your Dimethyl (R)-(+)-methylsuccinate sample in the mobile phase (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector (a suitable wavelength is typically around 210-220 nm for esters).
-
-
Method Optimization:
-
If the enantiomers are not well-resolved, adjust the ratio of hexanes to IPA. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Adjust the flow rate to optimize the separation efficiency.
-
Temperature can also be a variable; sometimes sub-ambient temperatures can improve resolution.
-
-
Quantification: Once a good separation is achieved, integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) can be calculated using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization of Dimethyl (R)-(+)-methylsuccinate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Enantiopure chiral (2,4,6-triisopropylbenzoyl)oxy-[D1]methyllithium: configurational stability, reactions, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl (R)-(+)-methylsuccinate CAS#: 22644-27-5 [m.chemicalbook.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration | MDPI [mdpi.com]
Scaling up "Dimethyl (R)-(+)-methylsuccinate" reactions: challenges and solutions
Welcome to the technical support center for the synthesis and scale-up of Dimethyl (R)-(+)-methylsuccinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Dimethyl (R)-(+)-methylsuccinate is a critical chiral building block in the pharmaceutical and fine chemical industries, and maintaining its high purity and enantiomeric excess at scale is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and process optimization strategies to ensure a safe, efficient, and reproducible scale-up.
Section 1: Frequently Asked Questions (FAQs) & Initial Scale-Up Considerations
This section addresses common initial questions and strategic considerations before embarking on the scale-up of Dimethyl (R)-(+)-methylsuccinate synthesis.
Q1: What are the primary synthesis routes for Dimethyl (R)-(+)-methylsuccinate suitable for scaling up?
A1: There are two primary scalable synthesis routes:
-
Asymmetric Hydrogenation of Prochiral Precursors: This chemo-catalytic approach typically involves the hydrogenation of dimethyl itaconate or similar unsaturated precursors using a chiral rhodium or ruthenium catalyst.[2][3][4] This method is well-established in the pharmaceutical industry for its high efficiency and enantioselectivity.[2]
-
Biocatalytic Reduction: This method utilizes ene-reductase (ER) enzymes to asymmetrically reduce the double bond of precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. This "green chemistry" approach offers high selectivity under mild reaction conditions.
Q2: What are the most critical parameters to control during the scale-up of these reactions?
A2: Regardless of the chosen route, the following parameters are critical:
-
Temperature: Even minor temperature fluctuations can significantly impact enantioselectivity.[5][6]
-
Pressure (for Hydrogenation): While some catalytic systems are robust to pressure changes, others show a marked dependence of enantiomeric excess on hydrogen pressure.[7]
-
Agitation/Mixing: Inefficient mixing can lead to localized temperature and concentration gradients, resulting in side reactions and reduced enantiomeric excess.
-
Purity of Starting Materials: Impurities in substrates or solvents can poison catalysts or interfere with enzymatic activity.
-
Catalyst Loading: Optimizing the catalyst-to-substrate ratio is crucial for both economic viability and reaction efficiency.
Q3: What are the major safety concerns when scaling up these reactions?
A3: Key safety considerations include:
-
Thermal Runaway: Esterification and hydrogenation reactions can be exothermic.[3] Without proper heat management, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure.[3]
-
Hydrogen Handling: Asymmetric hydrogenation involves flammable hydrogen gas, requiring specialized equipment and safety protocols for large-scale operations.
-
Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and require careful handling and disposal.[2]
-
Solvent Safety: The use of flammable and potentially toxic solvents necessitates proper ventilation and containment.
Section 2: Troubleshooting Guide
This section provides specific troubleshooting advice in a question-and-answer format for common problems encountered during scale-up.
Issues with Enantiomeric Excess and Purity
Q4: My enantiomeric excess (ee) is high at the lab scale but drops significantly upon scaling up. What are the likely causes and solutions?
A4: A drop in enantiomeric excess during scale-up is a common challenge. The primary culprits are often related to thermal and mixing inefficiencies.
-
Cause 1: Localized Temperature Gradients. In larger reactors, "hot spots" can develop due to inadequate mixing and heat dissipation. These elevated temperatures can lead to racemization or favor non-enantioselective side reactions.[5][6]
-
Solution 1: Enhance Heat Transfer and Mixing.
-
Ensure the reactor's cooling system is adequate for the increased reaction volume and exotherm.
-
Optimize the agitator design and speed to ensure homogenous temperature distribution.
-
Consider a semi-batch or continuous-flow process where reagents are added gradually to better control the reaction exotherm.[8]
-
-
Cause 2: Racemization. The chiral center in Dimethyl (R)-(+)-methylsuccinate can be susceptible to racemization, especially under harsh conditions (e.g., presence of acid or base, elevated temperatures).
-
Solution 2: Milder Reaction Conditions.
-
If possible, lower the reaction temperature.
-
Neutralize any acidic or basic impurities in the starting materials or solvents.
-
Minimize the reaction time to reduce the product's exposure to potentially racemizing conditions.
-
-
Cause 3: Catalyst Inactivation or Alteration. At a larger scale, impurities in the starting materials or solvent can have a more pronounced effect on the catalyst, potentially altering its chiral environment or leading to the formation of non-selective catalytic species.
-
Solution 3: Rigorous Quality Control of Inputs.
-
Ensure all starting materials and solvents are of high purity and free from catalyst poisons.
-
Consider passing solvents through a purification column before use.
-
Q5: I'm observing unexpected side products in my scaled-up reaction. How can I identify and mitigate them?
A5: The appearance of new impurities at scale is often due to longer reaction times or localized "hot spots."
-
Identification:
-
Utilize analytical techniques like GC-MS or LC-MS to identify the molecular weights and structures of the impurities.
-
Common side products in esterification/hydrogenation reactions can include products of over-reduction, transesterification (if other alcohols are present as impurities), or thermal degradation.
-
-
Mitigation Strategies:
-
Optimize Reaction Time: Conduct time-course studies at the larger scale to determine the optimal reaction time that maximizes product formation while minimizing side product formation.
-
Improve Temperature Control: As with maintaining enantiomeric excess, uniform and controlled temperature is key.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side products.
-
Catalyst and Enzyme Performance Issues
Q6: My hydrogenation catalyst (e.g., Rh-based) is showing lower activity and requires longer reaction times at scale. What's happening?
A6: Decreased catalyst activity is often due to deactivation.
-
Cause 1: Catalyst Poisoning. Impurities in the substrate or hydrogen gas (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the active sites of the metal catalyst.
-
Solution 1: Purification of Reactants.
-
Use high-purity hydrogen gas.
-
Purify the substrate to remove any potential catalyst poisons.
-
-
Cause 2: Catalyst Leaching or Sintering (for supported catalysts). In continuous flow or slurry-phase reactions, the active metal can leach from the support, or small catalyst particles can agglomerate (sinter), reducing the active surface area.
-
Solution 2: Catalyst Support and Reaction Engineering.
-
Choose a robust catalyst support.
-
Optimize flow rates and agitation to minimize mechanical stress on the catalyst.
-
Consider catalyst immobilization techniques to prevent leaching.
-
Q7: In my biocatalytic process, the ene-reductase enzyme seems to lose activity over time. How can I improve its stability?
A7: Enzyme stability is a known challenge in scaling up biocatalytic processes.
-
Cause 1: Denaturation. Enzymes can denature (unfold and lose activity) due to non-optimal pH, temperature, or the presence of organic solvents.
-
Solution 1: Optimization of Reaction Buffer and Conditions.
-
Carefully control the pH of the reaction medium with a suitable buffer system.
-
Operate within the optimal temperature range for the specific ene-reductase.
-
If organic co-solvents are necessary, screen for those that are most compatible with the enzyme.
-
-
Cause 2: Lack of Cofactor Regeneration. Many ene-reductases require a cofactor (e.g., NADH or NADPH) for activity. If the cofactor regeneration system is inefficient, the overall reaction rate will decrease.
-
Solution 2: Efficient Cofactor Regeneration.
-
Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is robust and not rate-limiting.
-
Optimize the concentrations of the cofactor and the regeneration system components.
-
Purification and Isolation Challenges
Q8: I'm having difficulty purifying Dimethyl (R)-(+)-methylsuccinate at a large scale. What are the best methods?
A8: The choice of purification method depends on the nature of the impurities.
-
Fractional Distillation: This is effective for separating the product from impurities with significantly different boiling points.[9][10] However, prolonged exposure to high temperatures during distillation can risk racemization. Vacuum distillation is often preferred to lower the required temperature.
-
Crystallization: This is an excellent method for achieving high purity and can sometimes help in enhancing enantiomeric excess.[11][12]
-
Challenge: The presence of impurities can sometimes inhibit crystallization or lead to the formation of undesirable polymorphs.
-
Solution: Screen various solvents and solvent mixtures to find optimal crystallization conditions. Seeding the solution with high-purity crystals of the desired polymorph can help control the crystallization process.[13][14]
-
Q9: My crystallization process is not consistently producing the same crystal form (polymorphism). Why is this a problem and how can I control it?
A9: Polymorphism, the ability of a compound to exist in multiple crystal forms, can affect physical properties like solubility and bioavailability, which is critical in pharmaceutical applications.
-
Control Strategies:
-
Controlled Cooling Rate: The rate at which the solution is cooled can influence which polymorph crystallizes.
-
Solvent Selection: Different solvents can favor the formation of different polymorphs.
-
Seeding: As mentioned, seeding with the desired polymorph is a powerful technique to ensure consistency.[13][14]
-
Section 3: Experimental Protocols & Data
Protocol: Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol is a representative example for the synthesis of Dimethyl (R)-(+)-methylsuccinate via asymmetric hydrogenation.
Materials:
-
Dimethyl itaconate
-
[Rh(COD)₂(BF₄)] (Rhodium catalyst precursor)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
High-purity, degassed solvent (e.g., Methanol or THF)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with [Rh(COD)₂(BF₄)] and the chiral ligand in a 1:1.1 molar ratio. Add degassed solvent and stir to form the active catalyst solution.
-
Reaction Setup: In a separate vessel, dissolve dimethyl itaconate in the degassed solvent.
-
Hydrogenation: Transfer the substrate solution to the pressure reactor. Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and maintain a constant temperature (e.g., 25°C).[8]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for substrate conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Impact of Reaction Parameters on Enantioselectivity
The following table summarizes the typical effects of key parameters on the enantiomeric excess (ee) in asymmetric hydrogenation.
| Parameter | Change | Potential Impact on ee% | Rationale |
| Temperature | Increase | Decrease | Higher thermal energy can overcome the energy difference between the diastereomeric transition states, leading to lower selectivity.[5] |
| Decrease | Increase | Lower temperatures generally enhance the energy difference between transition states, favoring the formation of one enantiomer. | |
| Hydrogen Pressure | Increase | Variable | The effect is catalyst- and substrate-dependent. For some systems, high pressure can decrease ee by altering the catalyst-substrate complex.[7] |
| Solvent Polarity | Change | Variable | The solvent can influence the conformation and stability of the catalyst-substrate complex. A screening of solvents is often necessary.[15] |
Visualization of Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up an asymmetric hydrogenation reaction.
Caption: Workflow for scaling up asymmetric hydrogenation.
Section 4: Safety & Handling
Q10: Where can I find reliable safety information for Dimethyl (R)-(+)-methylsuccinate?
A10: Always consult the Safety Data Sheet (SDS) provided by the supplier. For Dimethyl (R)-(+)-methylsuccinate and related compounds, the SDS will provide information on hazards, handling precautions, and emergency procedures.[16]
General Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the material in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Section 5: Analytical Methods
Q11: How can I accurately determine the enantiomeric excess of my product?
A11: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. The choice of column is crucial and often requires empirical screening to find one that provides good separation for your specific molecule.
-
Method Development: Key parameters to optimize include the mobile phase composition (often a mixture of alkanes and alcohols), flow rate, and column temperature.
-
Troubleshooting Chiral Separations: If you encounter issues like poor resolution or peak tailing, consider the column's history, as previous analyses can affect its performance.[17] It may be necessary to dedicate a column specifically for this analysis.
The following diagram outlines the logical steps in developing a chiral HPLC method.
Caption: Chiral HPLC method development workflow.
References
-
Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development. [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. [Link]
-
Asymmetric Hydrogenation of Dimethyl Itaconate (3) Catalyzed by [Rh(COD)2]SbF6 with PO-L6a-e. ResearchGate. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Sci-Hub. [Link]
-
Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. PubMed. [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]
-
Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham. [Link]
-
Rh-catalyzed asymmetric hydrogenation of dimethyl itaconate 9 and N-(1-phenylvinyl)acetamide 11a. ResearchGate. [Link]
-
Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. PubMed. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Rhodium complexes and precursors. Johnson Matthey. [Link]
-
Safety Data Sheet: Succinic acid dimethyl ester. Carl ROTH. [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
-
Crystallization of Chiral Molecules. ResearchGate. [Link]
-
5.1 CRYSTALLISATION AND DISTILLATION. Rohini College of Engineering and Technology. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. University of Liverpool IT Services. [Link]
-
Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly. PMC. [Link]
-
Component separation - Fractional distillation and Crystallization. YouTube. [Link]
-
Crystallization. Wikipedia. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [Link]
-
dimethyl (R)-(+)-methyl succinate. The Good Scents Company. [Link]
-
Fractional crystallization (chemistry). Wikipedia. [Link]
-
Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. PMC. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Synthesis of biorenewable and water-degradable polylactam esters from itaconic acid. Green Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ethz.ch [ethz.ch]
- 4. sci-hub.box [sci-hub.box]
- 5. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. rcet.org.in [rcet.org.in]
- 12. Crystallization - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
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- 17. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of Dimethyl (R)-(+)-methylsuccinate by HPLC
In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and stereospecificity of chiral molecules. Dimethyl (R)-(+)-methylsuccinate, a key chiral building block, is no exception. Its utility in the synthesis of bioactive compounds necessitates a robust and reliable analytical method to quantify its enantiomeric excess (% ee). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and years of field-proven insights.
The Criticality of Chiral Separation for Dimethyl Methylsuccinate
Dimethyl (R)-(+)-methylsuccinate serves as a versatile precursor in the synthesis of a variety of pharmaceutical intermediates and fine chemicals. The stereochemistry at the chiral center is paramount, as the biological activity of the final product often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, a highly accurate and precise analytical method to determine the enantiomeric purity of this starting material is essential for regulatory compliance and the overall success of the synthetic pathway.
A Comparative Overview of Chiral Stationary Phases (CSPs)
The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving enantiomeric separation. For a small, aliphatic dicarboxylic acid ester like dimethyl methylsuccinate, several classes of CSPs are viable candidates. Here, we compare two of the most successful and widely utilized types: polysaccharide-based and Pirkle-type CSPs.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities. The chiral discrimination mechanism is attributed to the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities. Enantiomers can interact with the CSP through a combination of hydrogen bonds, dipole-dipole interactions, and inclusion complexation, leading to differential retention.
For the analysis of Dimethyl (R)-(+)-methylsuccinate, a coated amylose-based CSP, specifically Chiralpak® AD-H , has been shown to be highly effective. The carbamate derivatives on the amylose backbone provide the necessary interaction sites for resolving the enantiomers of this compound.
Pirkle-Type CSPs: Rational Design for Targeted Separations
Pirkle-type CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica surface. A popular example is the Whelk-O® 1 column, which is known for its broad applicability, including the separation of esters and carboxylic acids. The chiral recognition mechanism of Pirkle-type columns is often described by the "three-point interaction" model, where simultaneous interactions (e.g., π-π stacking, hydrogen bonding, steric hindrance) between the analyte and the CSP are required for chiral discrimination. The Whelk-O® 1, with its π-electron acceptor/donor characteristics, offers a different selectivity profile compared to polysaccharide-based phases.
Experimental Comparison: Polysaccharide vs. Pirkle-Type CSPs
To provide a practical comparison, we will detail a validated method for Dimethyl (R)-(+)-methylsuccinate on a polysaccharide-based column and a representative method for a structurally similar analyte on a Pirkle-type column.
Method 1: Analysis of Dimethyl Methylsuccinate on a Polysaccharide-Based CSP
This method has been successfully applied to determine the enantiomeric excess of Dimethyl 2-Methylsuccinate synthesized via an asymmetric reduction.
Experimental Protocol:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The Chiralpak® AD-H is selected for its proven track record in separating a wide range of chiral compounds, including those with ester functionalities. The aromatic carbamate groups on the amylose backbone can engage in π-π and dipole-dipole interactions with the carbonyl groups of the dimethyl methylsuccinate enantiomers.
-
Mobile Phase: A normal-phase mobile phase consisting of n-hexane and isopropanol is employed. The non-polar n-hexane serves as the weak solvent, while the isopropanol acts as the polar modifier. The ratio of these two components is critical for controlling the retention and resolution of the enantiomers. A lower percentage of isopropanol generally leads to longer retention times and potentially better resolution.
-
Detection: As dimethyl methylsuccinate lacks a strong chromophore, UV detection at a low wavelength (210 nm) is necessary to achieve adequate sensitivity.
Method 2: A Representative Method for a Small Chiral Ester on a Pirkle-Type CSP
Experimental Protocol:
-
Column: Whelk-O® 1 (S,S) (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm (assuming a derivative with a chromophore, or 210 nm for the underivatized ester)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The Whelk-O® 1 is a π-acceptor/π-donor phase. The dinitrobenzoyl group provides a strong π-acceptor site, which can interact with π-donor functionalities on the analyte. For a simple ester, the interactions may be more subtle, involving dipole-dipole and steric effects.
-
Mobile Phase: A normal-phase eluent is also common for Pirkle-type columns. The addition of a small amount of a strong acid like TFA can be beneficial for acidic analytes by suppressing ionization and improving peak shape. For neutral esters, its effect might be less pronounced but can still influence the interactions with the stationary phase.
-
Inversion of Elution Order: A significant advantage of many Pirkle-type columns is the availability of both enantiomeric forms of the CSP (e.g., (R,R) and (S,S)-Whelk-O® 1). This allows for the inversion of the elution order, which can be invaluable for accurately quantifying a trace enantiomer that might otherwise elute on the tail of the major peak.
Data Comparison and Performance Metrics
| Parameter | Method 1: Chiralpak® AD-H | Method 2: Whelk-O® 1 (Representative) |
| Analyte | Dimethyl Methylsuccinate | Small Chiral Ester |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Isopropanol (80:20) + 0.1% TFA |
| Resolution (Rs) | > 2.0 (Reported for Dimethyl Methylsuccinate) | Typically > 1.5 for suitable analytes |
| Selectivity (α) | Expected to be > 1.2 | Varies by analyte, generally good for esters |
| Analysis Time | ~15-20 minutes | ~10-15 minutes |
Workflow for Chiral Method Development
The process of developing a robust chiral separation method follows a logical progression. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for chiral HPLC method development.
Conclusion and Recommendations
For the specific determination of the enantiomeric purity of Dimethyl (R)-(+)-methylsuccinate, the use of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H , under normal phase conditions is a well-documented and effective approach. This method provides excellent resolution and is suitable for accurate quantification.
However, for a comprehensive method development strategy, it is highly recommended to screen a variety of chiral stationary phases, including Pirkle-type columns like the Whelk-O® 1 . This is because chiral separations can be highly specific, and a column that works well for one compound may not be optimal for another, even with a similar structure. Screening multiple CSPs with different selectivities increases the probability of finding a method with superior resolution, shorter analysis time, or improved peak shape.
Ultimately, the choice of the final method will depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, and the available instrumentation. The information and protocols provided in this guide serve as a strong foundation for researchers and scientists to develop and validate a reliable HPLC method for determining the enantiomeric purity of Dimethyl (R)-(+)-methylsuccinate and other critical chiral building blocks.
References
-
Wang, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). WHELK-O® 1. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Columns. Available at: [Link]
A Senior Application Scientist's Guide to Chiral GC Methods for Analyzing Dimethyl (R)-(+)-methylsuccinate
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of robust chemical analysis and regulatory compliance. Dimethyl (R)-(+)-methylsuccinate, a key chiral building block in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations, is no exception.[1] The stereochemistry of such intermediates can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method for separating and quantifying its enantiomers is not just a procedural necessity, but a critical aspect of quality control.
This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for the analysis of Dimethyl (R)-(+)-methylsuccinate, also known as dimethyl (2R)-2-methylbutanedioate. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol, and compare the GC approach with alternative technologies, offering a comprehensive resource for methods development and validation.
The Principle of Chiral Recognition in Gas Chromatography
Standard gas chromatography, which separates compounds based on their boiling points and interactions with an achiral stationary phase, is incapable of distinguishing between enantiomers. Enantiomers possess identical physical properties in an achiral environment, including boiling point and polarity, making them co-elute on conventional GC columns.
To achieve enantioseparation, a chiral environment must be introduced into the chromatographic system. In chiral GC, this is accomplished by using a Chiral Stationary Phase (CSP). These phases are typically composed of a chiral selector molecule immobilized onto the surface of the capillary column. The most common and effective chiral selectors for a wide range of volatile compounds are derivatized cyclodextrins.[2][3]
Cyclodextrins are cyclic oligosaccharides that form a cone-like, truncated toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[4] This unique geometry allows the chiral selector to form transient, diastereomeric complexes with the enantiomers of the analyte as they pass through the column. The stability of these complexes is dependent on the spatial arrangement of the analyte's substituents and their interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion within the cavity) with the chiral selector.[5] A difference in the stability of these diastereomeric complexes results in different retention times for the two enantiomers, leading to their separation.
Selecting the Optimal Chiral Stationary Phase for Dimethyl Methylsuccinate
The selection of the appropriate CSP is the most critical parameter for a successful chiral separation. For a small, relatively polar ester like Dimethyl (R)-(+)-methylsuccinate, derivatized beta-cyclodextrins are the most promising candidates.[6] The seven glucose units of beta-cyclodextrin form a cavity size that is well-suited for accommodating molecules of this dimension.[3]
The hydroxyl groups on the cyclodextrin are typically derivatized to enhance enantioselectivity and thermal stability. Based on the analyte's structure—a dimethyl ester of methylsuccinic acid—a CSP with a moderate polarity and the ability to engage in dipole-dipole interactions is desirable.
Recommended Chiral GC Columns: A Comparative Overview
| Column Brand & Model | Stationary Phase Composition | Rationale for Selection |
| Restek Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane | This CSP has a unique selectivity for esters and lactones, making it a prime candidate for Dimethyl Methylsuccinate.[7][8][9] The acetate and silyl groups provide sites for dipole-dipole and steric interactions. |
| Restek Rt-βDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane | Known to provide excellent resolution for small chiral esters like ethyl-2-methylbutyrate, which is structurally analogous to our target analyte.[2][10] |
| Agilent J&W HP-Chiral | Permethylated β-cyclodextrin in (35%-Phenyl)-methylpolysiloxane | A general-purpose chiral phase with broad applicability for a wide range of volatile optical isomers.[11][12] The permethylation offers good thermal stability. |
For the initial method development for Dimethyl Methylsuccinate, the Restek Rt-βDEXsa is the most promising starting point due to its specified selectivity for esters.[7][8][9]
Recommended Chiral GC Method for Dimethyl Methylsuccinate
The following protocol is a robust starting point for the enantiomeric analysis of Dimethyl (R)-(+)-methylsuccinate. It is based on established methods for structurally similar chiral esters and the principles of chiral GC.[2]
Experimental Workflow
Caption: Workflow for the Chiral GC Analysis of Dimethyl Methylsuccinate.
Detailed Protocol
1. Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chiral GC Column: Restek Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness (Cat.# 13107).
-
Carrier Gas: Hydrogen or Helium, high purity (99.999%).
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
2. Sample Preparation
-
Prepare a stock solution of racemic Dimethyl Methylsuccinate at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.
-
For determining the enantiomeric purity of a sample containing predominantly one enantiomer, prepare a solution at the same concentration.
3. GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless | |
| Injector Temperature | 230 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Split Ratio | 100:1 | Prevents column overloading and ensures sharp peaks for this concentration. |
| Column | Restek Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm) | Selected for its high selectivity towards chiral esters.[7][8][9] |
| Carrier Gas | Hydrogen | Preferred for its higher optimal linear velocity, leading to shorter analysis times and potentially better efficiency. Helium is a suitable alternative. |
| Flow Rate | 1.5 mL/min (constant flow) | Provides a good balance between analysis speed and resolution. |
| Oven Program | ||
| Initial Temperature | 80 °C | A starting temperature well below the analyte's boiling point to ensure good focusing at the head of the column. |
| Hold Time | 2 min | |
| Ramp Rate | 2 °C/min | A slow ramp rate is crucial for maximizing the differential interaction time between the enantiomers and the CSP, thereby enhancing resolution.[4] |
| Final Temperature | 150 °C | Sufficient to elute the analyte in a reasonable time. |
| Final Hold Time | 5 min | Ensures complete elution of the analyte. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 250 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas (N2) | 25 mL/min | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min |
4. Data Analysis
-
Identify the two peaks corresponding to the (R) and (S) enantiomers. The elution order will depend on the specific CSP and must be confirmed by injecting a standard of a known enantiomer (e.g., the commercially available Dimethyl (R)-(+)-methylsuccinate).
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)
Comparison with Alternative Chiral Separation Techniques
While chiral GC is a powerful tool for volatile compounds, other techniques can also be employed for enantiomeric separations. The choice of method often depends on the analyte's properties, the available instrumentation, and the specific requirements of the analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile technique for enantioseparations and is often the method of choice for non-volatile or thermally labile compounds.[13]
-
Principle: Similar to chiral GC, it utilizes a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and offer broad enantioselectivity.[14] The separation occurs in the liquid phase, with the mobile phase composition playing a critical role in achieving resolution.
-
Applicability to Dimethyl Methylsuccinate: This compound is amenable to HPLC analysis. The separation would likely be performed in normal-phase or polar organic mode.
-
Derivatization: Typically not required for this analyte, as the ester groups provide sufficient polarity for interaction with the CSP.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase. It has gained popularity for chiral separations due to its speed and efficiency.[15]
-
Principle: Enantiomers are separated on a chiral stationary phase (often the same columns used for chiral HPLC). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and lower backpressure compared to HPLC.
-
Applicability to Dimethyl Methylsuccinate: SFC is well-suited for the analysis of small, non-ionic molecules like Dimethyl Methylsuccinate. It offers a "green" alternative to normal-phase HPLC by reducing the consumption of organic solvents.
Head-to-Head Comparison
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning in a gaseous mobile phase with a solid CSP | Partitioning in a liquid mobile phase with a solid CSP | Partitioning in a supercritical fluid mobile phase with a solid CSP |
| Analyte Volatility | Requires volatile and thermally stable analytes | Suitable for a wide range of volatilities, including non-volatile compounds | Suitable for soluble compounds in supercritical CO₂, bridging the gap between GC and HPLC |
| Derivatization | Not required for Dimethyl Methylsuccinate | Generally not required | Generally not required |
| Speed | Moderate to fast | Can be slower due to higher viscosity of the mobile phase | Typically the fastest of the three techniques for chiral separations |
| Resolution | High-efficiency capillary columns provide excellent resolution | Excellent resolution achievable with a wide variety of CSPs | High efficiency and resolution, often superior to HPLC |
| Solvent Consumption | Minimal (only for sample preparation) | Can be high, especially in normal-phase mode | Significantly lower organic solvent consumption than HPLC |
| Instrumentation Cost | Generally lower | Moderate to high | Generally higher |
| Key Advantage for this Analyte | High resolution, robust, and cost-effective for a volatile ester | Broad applicability and a wide range of available CSPs | Very fast analysis times and reduced environmental impact |
Conclusion
For the routine, high-resolution analysis of Dimethyl (R)-(+)-methylsuccinate, chiral Gas Chromatography is the recommended technique. Its inherent efficiency, coupled with the high selectivity of modern cyclodextrin-based chiral stationary phases like the Restek Rt-βDEXsa, provides a reliable and cost-effective solution. The proposed method in this guide offers a scientifically sound starting point for achieving baseline separation of the enantiomers, enabling accurate determination of enantiomeric purity.
While Chiral HPLC and SFC present viable alternatives, particularly when speed and reduced solvent consumption are primary drivers (in the case of SFC), the simplicity and high resolving power of chiral GC make it the workhorse method for this and other volatile chiral analytes in both research and quality control environments. As with any analytical method, validation using appropriate standards and adherence to established quality guidelines are paramount to ensuring the integrity of the results.
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Restek Corporation. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.32 mm ID, 0.25 µm. Restek. [Link]
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Chromatography Online. Restek 13108 - Rt-?DEXsa - Chiral Cap. Column Rt-bDEXsa 30m, 0.32mm ID, 0.25um. [Link]
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Restek Corporation. Chiral GC Capillary Column, Rt-bDEXsa 30 m, 0.25 mm ID, 0.25 µm. Restek. [Link]
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Element Lab Solutions. HP-Chiral. Element Lab Solutions. [Link]
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Restek Resource Hub. Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa. Restek. [Link]
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Agilent Technologies. HP-Chiral B GC column. Agilent. [Link]
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Restek Corporation. Chiral GC Capillary Column, Rt-βDEXse 30 m, 0.25 mm ID, 0.25 µm. Restek. [Link]
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Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Agilent Technologies. Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Agilent. [Link]
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Agilent Technologies. Chiral HPLC Columns. Agilent. [Link]
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ResearchGate. (PDF) A β-cyclodextrin covalent organic framework used as a chiral stationary phase for chiral separation in gas chromatography. ResearchGate. [Link]
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MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
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MDPI. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
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PubMed. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. PubMed. [Link]
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PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]
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PubMed. GC separation of 2-substituted ethyl propionate enantiomers on permethylated and 2,6-dimethyl-3-pentyl beta- and gamma-cyclodextrin stationary phases. PubMed. [Link]
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PubMed. Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. PubMed. [Link]
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MDPI. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. MDPI. [Link]
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ResearchGate. Novel Strategy for Untargeted Chiral Metabolomics using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. ResearchGate. [Link]
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MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of Dimethyl (R)-(+)-methylsuccinate via 1H NMR Analysis
Introduction: The Critical Role of Purity in Chiral Building Blocks
Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its defined stereochemistry is crucial, as the biological activity—and potential toxicity—of a final drug product often depends on a single enantiomer. Therefore, rigorous confirmation of both high chemical purity (assay) and high enantiomeric purity (enantiomeric excess, or % ee) is not merely a quality control step; it is a fundamental requirement for reliable process development and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for this purpose, focusing on the power and versatility of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore how a single analytical platform can be leveraged to provide comprehensive information on identity, chemical purity, residual solvents, and, through the use of chiral auxiliaries, enantiomeric purity. The discussion is grounded in the principles of causality and self-validation to provide researchers with a robust analytical framework.
Section 1: Chemical Purity Assessment by ¹H NMR
The first pillar of purity analysis is confirming the chemical identity and quantifying the main component against potential process-related impurities. ¹H NMR spectroscopy excels at this due to its structural information content and the inherent quantitative nature of the technique.
Part A: Decoding the Theoretical ¹H NMR Spectrum
Understanding the expected ¹H NMR spectrum is the foundation of identity confirmation. In an achiral deuterated solvent like chloroform-d (CDCl₃), Dimethyl (R)-(+)-methylsuccinate presents a distinct and predictable pattern of signals.
The key feature of this molecule's spectrum is the presence of a stereocenter. This stereocenter renders the two protons on the adjacent methylene group (C-3) chemically non-equivalent. They are termed "diastereotopic" and, as such, are expected to have different chemical shifts and couple to each other, resulting in more complex splitting patterns than a simple triplet.
Table 1: Predicted ¹H NMR Signal Assignments for Dimethyl (R)-(+)-methylsuccinate in CDCl₃
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha | Methine Proton (-CH ) | ~2.93 | Multiplet (ddq) | 1H | Located at the chiral center, coupled to the two diastereotopic Hb protons and the three Hc protons. |
| Hb, Hb' | Methylene Protons (-CH₂ ) | ~2.74 and ~2.43 | Multiplets (dd) | 2H | These protons are diastereotopic due to the adjacent chiral center, resulting in distinct chemical shifts. Each is a doublet of doublets. |
| Hc | Methyl Protons (-CH₃ ) | ~1.23 | Doublet | 3H | Coupled to the single methine proton (Ha). |
| Hd | Ester Methyl (-O-CH₃ ) | ~3.70 | Singlet | 3H | Non-equivalent methyl ester groups can sometimes show slightly different shifts.[2] |
| He | Ester Methyl (-O-CH₃ ) | ~3.68 | Singlet | 3H | Protons of the second methyl ester group.[2] |
Note: Chemical shifts are based on literature data and can vary slightly based on solvent, concentration, and instrument.[2]
Part B: Quantitative NMR (qNMR) for Absolute Purity (Assay)
The principle underpinning quantitative NMR (qNMR) is that the area under a signal is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the determination of the absolute concentration or purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[4] This approach provides SI-traceable results without the need for a specific reference standard of the analyte itself.[4]
-
Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The IS must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Dimethyl (R)-(+)-methylsuccinate sample into a clean vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is a critical, self-validating step.
-
Use a long relaxation delay (D1): D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified in both the analyte and the standard. A value of 30-60 seconds is often sufficient.
-
Ensure a 90° pulse angle: This maximizes the signal for a given number of scans.
-
Acquire a sufficient number of scans: Aim for a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.
-
-
Data Processing & Calculation:
-
Apply phase and baseline correction meticulously to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte (e.g., one of the methyl ester singlets at ~3.70 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal (e.g., 3 for a methyl group)
-
MW : Molecular weight
-
m : Mass
-
Pstd : Purity of the internal standard
-
Part C: Identifying Common Process-Related Impurities
The full ¹H NMR spectrum should be inspected for signals that do not correspond to the main compound. Common impurities from synthesis include residual solvents and starting materials.[5][6]
-
Methanol: A singlet around 3.49 ppm.
-
Toluene: Aromatic signals around 7.2-7.4 ppm and a methyl singlet around 2.36 ppm.
-
Unreacted Methylsuccinic Acid: A broad singlet for the carboxylic acid protons (>10 ppm).
-
Water: A broad singlet, typically around 1.5-2.0 ppm in CDCl₃.
The concentration of these impurities can be estimated using qNMR principles by comparing their integrals to either the analyte or the internal standard signal.
Section 2: Enantiomeric Purity Assessment by Chiral ¹H NMR
Standard NMR spectroscopy is inherently achiral and cannot distinguish between enantiomers, which have identical physical properties (and thus identical spectra) in an achiral environment.[7][8] To determine the enantiomeric excess (% ee), the sample must be placed in a chiral environment, forcing the enantiomers to become diastereomerically related with distinguishable NMR signals.[9]
The Solution: Chiral Solvating Agents (CSAs)
While Chiral Derivatizing Agents (CDAs) can be used, they require a chemical reaction that can alter the sample. A more elegant and non-destructive method is the use of Chiral Solvating Agents (CSAs).[10] CSAs are chiral molecules that form weak, transient, non-covalent complexes (diastereomeric solvates) with the enantiomers of the analyte.[9] These transient complexes have different magnetic environments, leading to separate, resolvable signals in the ¹H NMR spectrum for the R and S enantiomers.
-
Selection of CSA: The choice of CSA is critical and depends on the functional groups of the analyte. For esters like Dimethyl (R)-(+)-methylsuccinate, chiral alcohols like (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral hosts like cyclodextrins can be effective.[11]
-
Sample Preparation:
-
Dissolve a known amount of the analyte (e.g., 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents).
-
-
Data Acquisition and Analysis:
-
Acquire a spectrum after each addition of the CSA and observe the changes.
-
Look for a signal from the analyte (e.g., the methine proton or one of the ester methyls) to split into two distinct signals, corresponding to the R and S enantiomers.
-
Once optimal separation is achieved, carefully integrate both signals.
-
Calculate the enantiomeric excess using the formula:
% ee = |(IR - IS) / (IR + IS)| * 100
Where:
-
IR : Integral of the signal corresponding to the R-enantiomer.
-
IS : Integral of the signal corresponding to the S-enantiomer.
-
Section 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful, multi-faceted tool, it is essential to understand its performance in the context of other established analytical techniques for purity analysis.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | Quantitative ¹H NMR (qNMR) | Chiral HPLC / GC | Optical Rotation (Polarimetry) |
| Primary Use | Assay, impurity profile, identity, enantiomeric excess (with CSA) | Enantiomeric excess, impurity profile | Bulk enantiomeric purity check |
| Principle | Signal integral is proportional to molar concentration.[3] | Differential partitioning between a mobile phase and a chiral stationary phase. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Accuracy | High (typically <1% error) for assay. | High for % ee, but dependent on resolution and baseline separation. | Moderate; can be affected by other chiral impurities. |
| Precision | High (RSD <1%). | High (RSD <2%). | Low to Moderate. |
| Speed | Fast (5-20 min per sample, plus setup). | Slower (20-60 min per sample), requires method development. | Very fast (<5 min per sample). |
| Information | Structural confirmation, simultaneous quantification of multiple components. | High-resolution separation of enantiomers and impurities. | Provides a single value ([α]D) representing the net optical rotation. |
| Sample Prep | Simple dissolution. | Can require filtration, dilution; method-specific. | Simple dissolution. |
| Destructive? | No. | Yes (sample is consumed). | No. |
| Limitations | Signal overlap can be challenging. Requires expensive equipment. | Requires expensive chiral columns and method development.[12] | Does not provide information on chemical impurities; non-linear response at low % ee. |
Section 4: Integrated Analytical Workflows
A comprehensive quality assessment of Dimethyl (R)-(+)-methylsuccinate requires a logical flow of experiments. The following diagrams illustrate a recommended workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: Integrated workflow for the complete purity analysis of Dimethyl (R)-(+)-methylsuccinate using ¹H NMR.
Caption: Decision tree for selecting the appropriate analytical method based on the experimental goal.
Conclusion
For the comprehensive purity analysis of Dimethyl (R)-(+)-methylsuccinate, ¹H NMR spectroscopy stands out as an exceptionally powerful and efficient technique. It provides definitive structural confirmation, delivers high-accuracy assay values through qNMR protocols, and allows for the identification and quantification of process-related impurities in a single experiment. By incorporating chiral solvating agents, its capability extends to the crucial determination of enantiomeric purity. While orthogonal techniques like chiral chromatography remain the gold standard for high-resolution enantiomer separation, the ability of NMR to provide a holistic purity profile—chemical and stereoisomeric—from a single, non-destructive analysis makes it an indispensable tool for researchers, scientists, and drug development professionals.
References
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Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Succinate. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl (R)-(+)-methylsuccinate. Retrieved from [Link]
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ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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Wiley Online Library. (n.d.). Direct Chiral Discrimination with NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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IntechOpen. (n.d.). Chapter 4: NMR Discrimination of Chiral Organic Compounds. Retrieved from [Link]
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Scholars' Mine. (n.d.). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Retrieved from [Link]
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PubMed. (n.d.). Chiral discrimination in nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
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Reddit. (2026, January 16). Discrepancy of 1H NMR of chiral and racemic compound. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033837). Retrieved from [Link]
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ACS Publications. (2008, January 17). Discrimination of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved from [Link]
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JEOL. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Isotope Ratios. Retrieved from [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
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A Comparative Guide to Dimethyl (R)-(+)-methylsuccinate and its (S)-enantiomer for Researchers and Drug Development Professionals
In the landscape of chiral molecules, the subtle yet profound differences between enantiomers can dictate the success or failure of a therapeutic agent or a complex synthesis. This guide provides an in-depth technical comparison of dimethyl (R)-(+)-methylsuccinate and its mirror image, dimethyl (S)-(-)-methylsuccinate. As crucial chiral building blocks, a comprehensive understanding of their distinct properties is paramount for researchers, scientists, and professionals in drug development and fine chemical synthesis.[1] This document moves beyond a simple cataloging of data to explain the causality behind experimental choices and provide actionable protocols, empowering you to make informed decisions in your work.
The Significance of Chirality: A Tale of Two Molecules
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This seemingly minor difference can lead to vastly different interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. A thorough characterization and separation of enantiomers is therefore a critical aspect of modern chemistry and pharmacology.
Physicochemical Properties: A Foundation for Differentiation
While enantiomers exhibit identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), their interaction with plane-polarized light is a defining characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction (+, dextrorotatory), while the other will rotate it to an equal but opposite degree in a counter-clockwise direction (-, levorotatory).
Below is a summary of the key physicochemical properties for the enantiomers of dimethyl methylsuccinate:
| Property | Dimethyl (R)-(+)-methylsuccinate | Dimethyl (S)-(-)-methylsuccinate | Reference(s) |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol | [2] |
| Appearance | Colorless liquid | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 80-81 °C at 12 mmHg | 196 °C at 760 mmHg | [4] |
| Density | 1.076 g/mL at 25 °C | 1.08 g/mL at 20/20 °C | [4] |
| Refractive Index | n20/D 1.418 | n20/D 1.41 | |
| Specific Rotation ([α]D) | +4.5° to +5.1° (c=3 in CHCl₃) | -6° (neat) | [1] |
It is important to note that direct comparison of specific rotation values should be done under identical conditions (concentration, solvent, temperature, and wavelength) for accurate interpretation.
Spectroscopic Characterization: Unveiling Identical Fingerprints in an Achiral World
In the absence of a chiral environment, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will yield identical spectra for both enantiomers. This is because these techniques probe the connectivity and electronic environment of the atoms within the molecule, which are the same for both enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of dimethyl (R)-(+)-methylsuccinate and dimethyl (S)-(-)-methylsuccinate are expected to be identical. The chemical shifts and coupling constants will be the same for both compounds. Below are the expected proton and carbon environments.
Caption: Molecular structure of dimethyl methylsuccinate.
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.70 (s, 3H, -OCH₃)
-
δ ~3.68 (s, 3H, -OCH₃)
-
δ ~2.93 (m, 1H, -CH-)
-
δ ~2.74 (dd, 1H, -CH₂-)
-
δ ~2.42 (dd, 1H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~175.7
-
δ ~172.3
-
δ ~52.0
-
δ ~51.8
-
δ ~37.4
-
δ ~35.7
-
δ ~17.0
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
While the standard NMR spectra are identical, the use of a chiral shift reagent can be employed to differentiate between enantiomers. These reagents are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons and carbons in the NMR spectrum. This technique can be used to determine the enantiomeric excess of a sample.
Chromatographic Separation: The Key to Enantiomeric Resolution
The most powerful technique for separating and quantifying enantiomers is chiral chromatography, available in both gas (GC) and high-performance liquid (HPLC) formats. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Caption: Workflow for chiral chromatographic separation.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for the separation of volatile enantiomers like dimethyl methylsuccinate. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose.
Experimental Protocol: Enantioselective GC-FID Analysis
This protocol provides a starting point for the development of a robust chiral GC method. Optimization of parameters such as temperature program and carrier gas flow rate will be necessary for achieving baseline separation.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: e.g., a cyclodextrin-based column such as Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 min.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Sample Preparation: Dilute the racemic mixture of dimethyl methylsuccinate in a suitable solvent such as dichloromethane or ethyl acetate.
3. Rationale for Experimental Choices:
-
Chiral Stationary Phase: The choice of a cyclodextrin-based CSP is critical. The chiral cavities of the cyclodextrin molecules provide a stereospecific environment for the enantiomers to interact with differently, leading to separation.
-
Temperature Program: A temperature ramp is employed to ensure good peak shape and resolution for compounds with a range of volatilities. The initial lower temperature allows for the separation of more volatile components, while the ramp elutes the target analytes in a reasonable time.
-
Detector: FID is a robust and sensitive detector for organic compounds.
Expected Outcome: The chromatogram should show two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers. The relative area of the two peaks can be used to determine the enantiomeric excess (ee) of the sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation, particularly for less volatile or thermally labile compounds. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used.
Experimental Protocol: Enantioselective HPLC-UV Analysis
This protocol outlines a general approach for the chiral HPLC separation of dimethyl methylsuccinate.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral column: e.g., a polysaccharide-based column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).
2. HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio will need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the ester carbonyl group has a weak UV absorbance at this wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
3. Rationale for Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs offer a broad range of enantioselectivity due to a combination of hydrogen bonding, dipole-dipole, and steric interactions with the analytes.
-
Mobile Phase: A non-polar/polar solvent mixture is used in normal-phase chromatography. The ratio of the polar modifier (isopropanol) is a critical parameter to optimize for achieving the desired separation.
-
UV Detection: While not having a strong chromophore, the ester functionality allows for detection at low UV wavelengths.
Asymmetric Synthesis: Accessing Enantiopure Forms
The ability to selectively synthesize a single enantiomer is of paramount importance. A notable method for the asymmetric synthesis of both (R) and (S)-dimethyl 2-methylsuccinate involves the use of ene-reductases (ERs).[1]
Caption: Enantiocomplementary synthesis using different ene-reductases.
This biocatalytic approach offers a green and highly selective route to the desired enantiomer by choosing an appropriate enzyme. For example, the ene-reductase from Saccharomyces eubayanus (SeER) can reduce dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with high yield and enantioselectivity, while the ene-reductase from Bacillus sp. (Bac-OYE1) can convert dimethyl citraconate to the (R)-enantiomer.[1]
Biological Activity: The Realm of Stereoselectivity
While specific comparative biological activity data for the enantiomers of dimethyl methylsuccinate is not extensively published, the fundamental principles of pharmacology dictate that they will likely exhibit different biological effects. The parent diacid, methylsuccinic acid, is a metabolite of the amino acid L-isoleucine.[6] Its metabolism in biological systems is likely to be stereoselective, as metabolic enzymes are chiral and often show a preference for one enantiomer over the other.[7]
Studies on the metabolism of succinic acid methyl esters in neural cells have shown that they are poorly metabolized compared to glucose.[8] However, this study did not differentiate between the enantiomers of methylsuccinate. It is plausible that one enantiomer is more readily metabolized or interacts with specific cellular targets differently than the other.
For drug development professionals, it is crucial to assume that the two enantiomers will have different pharmacokinetic and pharmacodynamic profiles until proven otherwise. This includes potential differences in absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Conclusion: A Guide to Informed Chiral Chemistry
The comparison of dimethyl (R)-(+)-methylsuccinate and its (S)-enantiomer underscores the critical importance of chirality in science and industry. While they are identical in an achiral world, their differentiation is essential for their application as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide has provided a framework for understanding their distinct properties, with a focus on practical experimental approaches for their analysis and separation. The provided protocols for chiral GC and HPLC serve as a robust starting point for developing validated analytical methods. As the demand for enantiopure compounds continues to grow, a thorough understanding of the principles and techniques outlined in this guide will be invaluable for any researcher or professional working in this field.
References
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Li, Y.-R., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(10), 1133. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9834036, Dimethyl (R)-(+)-methylsuccinate. Retrieved from [Link].
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Sener, A., et al. (1993). Metabolism of succinic acid methyl esters in neural cells. Archives Internationales de Physiologie, de Biochimie et de Biophysique, 101(4), 285-287. [Link]
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Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158. [Link]
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A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Dimethyl (R)-(+)-methylsuccinate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise construction of stereogenic centers is paramount. Chiral synthons, or building blocks, are fundamental tools in this endeavor, enabling the efficient and predictable synthesis of enantiomerically pure molecules, a critical requirement in the pharmaceutical, agrochemical, and fragrance industries.[1] This guide provides an in-depth comparison of dimethyl (R)-(+)-methylsuccinate with other prominent chiral synthons, namely Evans' oxazolidinones, SAMP/RAMP hydrazones, and chiral sulfoxides. By examining their mechanisms, applications, and performance through experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the design and execution of asymmetric syntheses.
The Role of Chiral Synthons in Asymmetric Synthesis
Asymmetric synthesis is the process by which a chiral product is formed from an achiral or prochiral starting material, resulting in an unequal amount of stereoisomers.[2] Chiral synthons are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The ideal chiral synthon, often referred to as a chiral auxiliary, should be readily available, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without racemization of the newly formed stereocenter.[3]
Dimethyl (R)-(+)-methylsuccinate: A Versatile C4 Building Block
Dimethyl (R)-(+)-methylsuccinate is a valuable chiral building block that provides a stereochemically defined four-carbon backbone. Its utility lies in its bifunctional nature, possessing two ester groups that can be differentially manipulated, and a stereocenter at the C2 position.
Properties and Synthesis:
Dimethyl (R)-(+)-methylsuccinate is a colorless liquid with a molecular formula of C7H12O4.[4] A highly efficient and enantiocomplementary method for its synthesis involves the asymmetric reduction of dimethyl itaconate and its isomers using ene-reductases, which can produce both (R)- and (S)-enantiomers in high yields and excellent enantiomeric excess (ee). For instance, the reduction of dimethyl citraconate using the ene-reductase Bac-OYE1 can yield (R)-dimethyl 2-methylsuccinate with 99% ee and an 86% yield.[4]
Mechanism of Stereochemical Control:
The stereochemical outcome of reactions involving dimethyl (R)-(+)-methylsuccinate is dictated by the existing stereocenter. In reactions such as alkylation or conjugate addition to the corresponding enolate, the methyl group at the chiral center directs the incoming electrophile to the opposite face of the molecule to minimize steric hindrance. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.[5]
Applications:
Dimethyl (R)-(+)-methylsuccinate is a key intermediate in the synthesis of various natural products and pharmaceuticals. A notable application is in the synthesis of the immunosuppressant macrolide FK-506, where it serves as a precursor to a key fragment of the molecule. Its applications also extend to the flavor and fragrance industry due to its fruity aroma.
Comparative Analysis with Other Chiral Synthons
While dimethyl (R)-(+)-methylsuccinate is a powerful tool, its applications are generally more specific compared to the broader utility of other classes of chiral auxiliaries. The following sections provide a comparative overview of its performance against established alternatives.
Evans' Oxazolidinones
Mechanism of Stereocontrol:
The high degree of stereocontrol exerted by Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity.[8]
Performance Comparison:
| Feature | Dimethyl (R)-(+)-methylsuccinate | Evans' Oxazolidinones |
| Typical Reactions | Alkylation, conjugate addition | Alkylation, aldol, Diels-Alder, acylation |
| Stereocontrol | Substrate-controlled | Auxiliary-controlled |
| Diastereoselectivity | Generally high (ds > 90:10) | Excellent (ds > 95:5 to >99:1)[6] |
| Versatility | More specialized | Broadly applicable to various substrates |
| Auxiliary Removal | Not an auxiliary, part of the final structure | Hydrolysis (LiOH/H2O2), reduction, or transesterification[9] |
Field-Proven Insights:
Evans' oxazolidinones are often the first choice for asymmetric alkylations and aldol reactions due to their high and predictable stereoselectivity across a wide range of substrates.[3] While dimethyl (R)-(+)-methylsuccinate is effective, its use is dictated by the desired final product containing the methylsuccinate core.
Experimental Protocols
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone, a common application of this chiral auxiliary.[9][10]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature.
-
Alkylation: Cool the solution of the N-acyloxazolidinone to -78 °C and add n-BuLi to form the enolate. After 30 minutes, add benzyl bromide and stir for several hours, allowing the reaction to slowly warm.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent. Purify the product by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Add a solution of LiOH and H2O2 and stir until the reaction is complete. This will yield the chiral carboxylic acid and recover the chiral auxiliary.
SAMP/RAMP Hydrazones
Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric α-alkylation of aldehydes and ketones.[11]
Mechanism of Stereocontrol:
The reaction proceeds through the formation of a chiral hydrazone, which is then deprotonated to form a rigid, chelated azaenolate. The lithium cation is chelated by the methoxy oxygen, creating a sterically hindered environment that directs the incoming electrophile to the less hindered face of the azaenolate.[12]
Performance Comparison:
| Feature | Dimethyl (R)-(+)-methylsuccinate | SAMP/RAMP Hydrazones |
| Typical Reactions | Alkylation, conjugate addition | α-Alkylation of aldehydes and ketones, conjugate addition |
| Stereocontrol | Substrate-controlled | Auxiliary-controlled |
| Enantioselectivity | High (for diastereomers) | Excellent (ee > 95%)[13] |
| Substrate Scope | Limited to succinate derivatives | Broad for aldehydes and ketones |
| Auxiliary Removal | Not an auxiliary | Ozonolysis or hydrolysis[11] |
Field-Proven Insights:
SAMP/RAMP hydrazones are particularly powerful for the asymmetric alkylation of simple aldehydes and ketones, a transformation that is often challenging with other methods. The ability to access both enantiomers of the product by using either SAMP or RAMP is a significant advantage.[13]
Asymmetric Conjugate Addition using a SAMP Hydrazone
This protocol outlines a typical Michael addition reaction using a SAMP hydrazone.[14][15]
Materials:
-
Cyclohexanone
-
SAMP
-
Lithium diisopropylamide (LDA)
-
Methyl acrylate
-
Anhydrous diethyl ether
-
Ozone
Procedure:
-
Hydrazone Formation: React cyclohexanone with SAMP in diethyl ether to form the corresponding hydrazone.
-
Michael Addition: Deprotonate the hydrazone with LDA at -78 °C to form the azaenolate. Add methyl acrylate and stir at low temperature.
-
Work-up: Quench the reaction with a proton source and extract the product.
-
Auxiliary Cleavage: Cleave the hydrazone by ozonolysis to yield the chiral keto-ester.
Chiral Sulfoxides
Chiral sulfoxides are versatile reagents in asymmetric synthesis, acting as both chiral auxiliaries and chiral ligands.[1][16] The chirality at the sulfur atom can effectively control the stereochemistry of reactions at adjacent or remote positions.[17]
Mechanism of Stereocontrol:
The stereodirecting ability of chiral sulfoxides arises from the steric and electronic differences between the substituents on the sulfur atom (a lone pair, an oxygen atom, and two organic residues). This chirality can influence the facial selectivity of reactions on a tethered substrate.[18]
Performance Comparison:
| Feature | Dimethyl (R)-(+)-methylsuccinate | Chiral Sulfoxides |
| Typical Reactions | Alkylation, conjugate addition | Aldol reactions, Diels-Alder, reductions of β-ketosulfoxides |
| Stereocontrol | Substrate-controlled | Auxiliary-controlled |
| Diastereoselectivity | High | Generally good to excellent |
| Versatility | Specialized | Broad, can be used in various transformations |
| Auxiliary Removal | Not an auxiliary | Reductive cleavage (e.g., with Raney Nickel) or thermal elimination |
Field-Proven Insights:
Chiral sulfoxides are particularly useful when a temporary chiral directing group is needed that can be easily removed under specific conditions. Their ability to act as chiral ligands in metal-catalyzed reactions further expands their utility.[1]
Visualization of Synthetic Workflows
Logical Flow for Chiral Synthon Selection
Caption: Decision tree for selecting a suitable chiral synthon.
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: A typical workflow for auxiliary-based asymmetric synthesis.
Conclusion
The choice of a chiral synthon is a critical decision in the planning of an asymmetric synthesis. Dimethyl (R)-(+)-methylsuccinate is a valuable and effective chiral building block for the synthesis of molecules containing a C4 stereodefined unit. However, for broader applications in asymmetric synthesis, particularly for transformations like alkylations and aldol reactions on a wide variety of substrates, chiral auxiliaries such as Evans' oxazolidinones and SAMP/RAMP hydrazones often provide a more versatile and predictable solution. Chiral sulfoxides offer another dimension of utility, especially when mild removal conditions are required. Ultimately, the optimal choice will depend on the specific target molecule, the desired transformation, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in navigating these choices and designing more efficient and effective asymmetric syntheses.
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Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
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Skwarecki, A., & Kiełbasiński, P. (2019). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 48(1), 133-159. [Link]
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Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043. [Link]
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 711. [Link]
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Kiełbasiński, P. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 119(24), 12347-12405. [Link]
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Carreño, M. C. (2002). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 102(11), 4017-4126. [Link]
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 711. [Link]
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Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 711. [Link]
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Shaikh, A. L., et al. (2024). Recent advances in asymmetric synthesis of β-lactams. Organic & Biomolecular Chemistry. [Link]
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Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
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ResearchGate. (n.d.). Synthetic Studies on Optically Active .BETA.-lactams. [Link]
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Wiley-VCH. (n.d.). 1 Asymmetric Synthesis of Chiral Sulfoxides. [Link]
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Skwarecki, A., & Kiełbasiński, P. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(1), 133-159. [Link]
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Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method:(S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173-182. [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551. [Link]
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Al-Tel, T. H. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini reviews in medicinal chemistry, 10(11), 1020-1033. [Link]
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de la Torre, A., & Sierra, M. A. (2020). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 18(2), 189-203. [Link]
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de Sousa, J. S., & de Andrade, J. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Fox, J. M., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(10), 4984-4989. [Link]
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ResearchGate. (n.d.). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. [Link]
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An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. [Link]
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Kim, H., & Kim, H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(6), 1569. [Link]
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Li, J., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(9), 1047. [Link]
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Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (255), 3-9. [Link]
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Enders, D., Demir, A. S., Puff, H., & Franken, S. (1987). Asymmetric Michael addition/lactamization via SAMP-/RAMP-hydrazones. Enantioselective synthesis of substituted tetrahydro-2,5(1H,3H)-quinolinediones. Tetrahedron Letters, 28(33), 3795-3798. [Link]
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A Senior Application Scientist's Guide to Dimethyl (R)-(+)-methylsuccinate: A Comparative Analysis for Chiral Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that dictates the efficiency, stereoselectivity, and economic viability of a synthetic route. Among the C5 chiral pool, substituted succinates are invaluable intermediates. This guide provides an in-depth comparison of Dimethyl (R)-(+)-methylsuccinate against similar chiral esters, focusing on its distinct advantages in key synthetic applications. We will explore the causality behind its superior performance, supported by experimental data and validated protocols, to demonstrate why this specific reagent is often the optimal choice for complex molecular construction.
The Strategic Advantage in Asymmetric Hydrogenation
One of the most efficient methods for establishing a chiral center is through the asymmetric hydrogenation of a prochiral olefin. For synthesizing chiral methylsuccinates, this is typically achieved by the reduction of itaconic acid derivatives. The choice of ester group on the itaconate substrate—be it methyl, ethyl, or other alkyl groups—profoundly impacts the catalyst's ability to control facial selectivity.
Causality: The Steric and Electronic Influence of the Methyl Ester
The superior performance of the dimethyl ester in these reactions is rooted in fundamental catalyst-substrate interactions. Chiral catalysts, such as those based on Rhodium or Ruthenium with sophisticated phosphine ligands (e.g., TangPhos, BINAP), create a highly defined chiral pocket.[1] The substrate must coordinate to the metal center within this pocket for hydrogenation to occur.
The smaller steric profile of the methyl group, compared to an ethyl or a larger alkyl group, allows for a more favorable and less constrained binding geometry. This optimized interaction enhances the energy difference between the two diastereomeric transition states, leading directly to higher enantiomeric excess (e.e.).
Experimental Data: Dimethyl vs. Diethyl Esters in Biocatalytic Reduction
While metal-catalyzed hydrogenation is common, biocatalytic reductions using ene-reductases (ERs) offer a green and highly selective alternative. A study comparing the enzymatic reduction of various dialkyl itaconates provides a clear demonstration of the methyl ester's advantage.[2]
| Substrate | Ester Group | Biocatalyst | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (e.e. %) |
| Dimethyl Itaconate | Methyl | AfER | 400 | 77% | 99% (R) |
| Diethyl Itaconate | Ethyl | AfER | 400 | 65% | 96% (R) |
| Dimethyl Itaconate | Methyl | Bac-OYE1 | 700 | 86% | 99% (R) |
| Diethyl Citraconate | Ethyl | Bac-OYE1 | 500 | >99% | 99% (R) |
Data synthesized from a comparative study on ene-reductase-catalyzed reductions, which serve as a proxy for asymmetric hydrogenation performance.[2]
The data indicates that while high selectivity can be achieved with ethyl esters, the dimethyl ester consistently provides excellent to near-perfect enantioselectivity even at high substrate concentrations, often with better yields.[2] This reliability is a crucial factor in process development and scale-up.
Workflow & Protocol: Asymmetric Hydrogenation
The following diagram and protocol outline a validated workflow for achieving high stereoselectivity using a dimethyl ester substrate.
Caption: Asymmetric Hydrogenation Workflow.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dimethyl Itaconate
-
Preparation: Charge a high-pressure reactor vessel with degassed methanol (MeOH). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Loading: Add the rhodium-based chiral catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral phosphine ligand like TangPhos) to the vessel. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 1,000 to 10,000.
-
Substrate Addition: Add Dimethyl Itaconate to the reaction mixture.
-
Hydrogenation: Seal the reactor. Purge the system several times with H₂ gas. Pressurize the reactor to the target pressure (e.g., 10 bar) and begin vigorous stirring. Maintain the reaction at a constant temperature (e.g., 30°C) and monitor for H₂ uptake. Reactions are typically complete within 12-24 hours.[1][3]
-
Workup: Carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, though often the purity is high enough for subsequent steps.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product, Dimethyl (R)-(+)-methylsuccinate, using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Reactivity, Purification, and Process Efficiency
Beyond stereoselectivity, the choice of ester impacts the entire synthetic workflow, from reaction kinetics to downstream purification. Dimethyl (R)-(+)-methylsuccinate holds practical advantages that streamline these processes.
Causality: Reduced Steric Hindrance and Byproduct Volatility
The methyl ester is one of the least sterically hindered esters, making the carbonyl carbons more susceptible to nucleophilic attack. This translates to:
-
Faster Reaction Times: In transformations like hydrolysis, amidation, or reduction, reactions involving the dimethyl ester often proceed more rapidly or under milder conditions than their diethyl or dibenzyl counterparts.
-
Simplified Byproduct Removal: The byproduct of transformations is methanol. With a boiling point of 64.7°C, methanol is significantly easier to remove under reduced pressure than ethanol (78.4°C) or benzyl alcohol (205°C). This is not a trivial advantage in large-scale synthesis, where efficient solvent and byproduct removal is key to achieving high purity and throughput.
This enhanced reactivity and ease of purification make Dimethyl (R)-(+)-methylsuccinate a highly versatile intermediate for a range of bioactive molecules, including agrochemicals and pharmaceuticals like the blockbuster drug Pregabalin.[4][5][6]
Caption: Decision workflow for ester selection.
Physical Properties and Practical Handling
For any process to be robust and scalable, the physical properties of the reagents are paramount. Dimethyl (R)-(+)-methylsuccinate is a commercially available liquid with well-characterized and convenient properties for laboratory and industrial use.[4][7]
| Property | Value | Significance for Researchers |
| Physical Form | Colorless Liquid[7][8] | Easy to handle, measure, and transfer via syringe or pump. |
| Boiling Point | 80-81 °C / 12 mmHg[8] | Allows for purification by vacuum distillation if required. |
| Density | 1.076 g/mL at 25 °C[8] | Convenient for calculating molar quantities from volume. |
| Refractive Index | n20/D 1.418 - 1.419[7][8] | Can be used as a quick, non-destructive purity check. |
| Purity | Commercially available at ≥98.5%[4] | High-purity starting material ensures reliable reaction outcomes. |
The liquid state and moderate boiling point of Dimethyl (R)-(+)-methylsuccinate make it an exceptionally practical building block, avoiding the handling challenges associated with solids (solubility) or very high-boiling liquids (purification).
Conclusion
When compared to similar chiral esters, Dimethyl (R)-(+)-methylsuccinate consistently demonstrates a strategic advantage for the synthesis of complex, enantiomerically pure molecules. This advantage is multi-faceted:
-
Superior Stereocontrol: Its minimal steric profile frequently leads to higher enantioselectivity in asymmetric hydrogenations.[2]
-
Enhanced Process Efficiency: Greater reactivity and the volatility of its methanol byproduct simplify reaction and purification steps, saving time and resources.
-
Practical Handling: As a commercially available liquid with favorable physical properties, it is well-suited for both research and industrial-scale operations.[7][8]
For scientists and developers aiming for precision, reliability, and efficiency in asymmetric synthesis, Dimethyl (R)-(+)-methylsuccinate represents a premier chiral building block, validated by experimental data and proven in demanding synthetic applications.
References
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Zhang, W., & Zhang, X. (2011). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. PubMed Central. Available at: [Link]
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(2008). Rhodium-Catalyzed Asymmetric Hydrogenation of Itaconic Acid Mono-Esters. Synfacts, 2008(04), 0373–0373. Available at: [Link]
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Fryzuk, M. D., & Bosnich, B. (1977). Catalytic asymmetric hydrogenation with a rhodium(I) chiral bisphosphine system. A study of itaconic acid and some of its derivatives and homologs. Journal of the American Chemical Society. Available at: [Link]
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Fügedi, P., & Tétényi, P. (2010). Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. European Journal of Medicinal Chemistry, 45(4), 1447-52. Available at: [Link]
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Wang, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2849. Available at: [Link]
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Synthink. (n.d.). Pregabalin, CI-1008, PD-144723, Lyrica. Pharmaceutical Synthesis Database. Retrieved from [Link]
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(2021). A new synthetic route for the preparation of pregabalin. R Discovery. Available at: [Link]
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ResearchGate. (2022). The synthetic strategy towards chiral dimethyl 2-methylsuccinate (1) in this study. ResearchGate. Available at: [Link]
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Wu, S., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts, 12(5), 503. Available at: [Link]
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The Good Scents Company. (n.d.). dimethyl (R)-(+)-methyl succinate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Dimethyl (R)-(+)-methylsuccinate: Validation of a Novel Chemoenzymatic Route
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Dimethyl (R)-(+)-methylsuccinate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a valuable case study in the evolution of synthetic strategies.[1] Its single chiral center demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the corresponding (S)-enantiomer.
This guide provides an in-depth technical comparison of a novel, robust chemoenzymatic route for the synthesis of Dimethyl (R)-(+)-methylsuccinate against established, state-of-the-art methods: asymmetric hydrogenation and whole-cell biocatalysis. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comprehensive validation of the final product. Our objective is to equip you with the critical information needed to select the most suitable synthetic strategy for your research and development needs.
A Novel Chemoenzymatic Approach: Combining Racemic Synthesis with Enzymatic Resolution
Our proposed new route leverages the efficiency of classical organic synthesis for the preparation of the racemic precursor, followed by a highly selective enzymatic resolution to isolate the desired (R)-enantiomer. This strategy offers a balance between the practicality of well-established chemical reactions and the exquisite stereoselectivity of biocatalysis.
Workflow of the New Chemoenzymatic Route
Caption: Workflow for the new chemoenzymatic synthesis of Dimethyl (R)-(+)-methylsuccinate.
Experimental Protocol for the New Chemoenzymatic Route
Part 1: Synthesis of Racemic Dimethyl methylsuccinate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet, and a condenser, add dimethyl itaconate (15.8 g, 100 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, ~0.47 mmol Pd).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature (25°C) for 16 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield racemic dimethyl methylsuccinate as a colorless oil. The crude product is typically of sufficient purity for the next step.
Part 2: Enzymatic Resolution
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the racemic dimethyl methylsuccinate (16.0 g, 100 mmol) in a phosphate buffer solution (200 mL, 0.1 M, pH 7.2).
-
Enzyme Addition: Add immobilized Lipase from Candida antarctica (CAL-B) (Novozym® 435, 1.6 g).
-
Incubation: The flask is placed in an orbital shaker at 30°C and 200 rpm. The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining diester and the formation of the monomethyl ester. The reaction is typically stopped after 24-48 hours when the enantiomeric excess of the (R)-diester is >99%.
-
Enzyme Recovery: The immobilized enzyme is recovered by simple filtration and can be washed and reused.
Part 3: Purification
-
Extraction: The aqueous reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 100 mL). The combined organic layers contain the desired (R)-Dimethyl methylsuccinate.
-
Isolation: The organic layer is washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, Dimethyl (R)-(+)-methylsuccinate, as a colorless oil.
Comparative Analysis with Established Synthetic Routes
To objectively evaluate our new chemoenzymatic route, we will compare it with two widely accepted methods for the synthesis of Dimethyl (R)-(+)-methylsuccinate: asymmetric hydrogenation and biocatalytic reduction using ene-reductases.
Method 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that utilizes a chiral catalyst to stereoselectively reduce a prochiral substrate. In the case of Dimethyl (R)-(+)-methylsuccinate, dimethyl itaconate is the common starting material.
Reaction Pathway: Asymmetric Hydrogenation
Caption: Biocatalytic reduction using an ene-reductase.
Experimental Protocol: Biocatalytic Reduction
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), dimethyl citraconate is suspended.
-
Biocatalyst and Cofactors: Whole cells of a microorganism expressing a suitable ene-reductase (e.g., Bacillus sp.) or the isolated enzyme are added. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also included to recycle the expensive NAD(P)H cofactor. 3[2]. Incubation: The reaction mixture is incubated with gentle agitation at a controlled temperature (typically 25-37°C) for 24-72 hours.
-
Work-up: The cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to give the product. Purification by chromatography may be necessary.
Product Validation
Regardless of the synthetic route, rigorous validation of the final product is essential. The following table summarizes the expected analytical data for Dimethyl (R)-(+)-methylsuccinate.
| Analytical Method | Expected Result |
| Appearance | Colorless oil |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.70 (s, 3H), 3.68 (s, 3H), 2.93 (m, 1H), 2.74 (dd, 1H), 2.43 (dd, 1H), 1.23 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.8, 172.1, 52.0, 51.7, 38.2, 36.4, 17.0 |
| Mass Spectrometry (EI) | m/z (%): 160 (M+), 129 ([M-OCH₃]⁺), 101, 100, 87, 59 (100%) |
| Optical Rotation | [α]²⁰D = +4.5° to +5.0° (c=3, CHCl₃) |
| Enantiomeric Excess (ee) | >99% (determined by chiral HPLC or GC) |
Performance Comparison
The choice of a synthetic route often depends on a variety of factors beyond just the chemical transformation itself. The following table provides a comparative overview of the three discussed methods.
| Parameter | New Chemoenzymatic Route | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Stereoselectivity | Excellent (>99% ee) | Excellent (>99% ee) | [3] Excellent (>99% ee) |
| Yield | Good to Excellent (overall) | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild (ambient pressure, low temp.) | High pressure, elevated temp. | Mild (ambient pressure, low temp.) |
| Catalyst/Reagent Cost | Moderate (Pd/C is reusable, enzyme can be costly but is also reusable) | High (chiral ligands and Rhodium are expensive) | Moderate (enzyme production can be costly, but whole cells are cheaper) |
| Scalability | Readily scalable | Requires specialized high-pressure equipment | Can be scaled up, but may require large fermenters |
| Environmental Impact | Generally green (aqueous enzymatic step) | Use of heavy metals and organic solvents | Very green (aqueous medium, biodegradable catalyst) |
| Substrate Scope | Limited by the enzyme's specificity in the resolution step | Broad for various substituted itaconates | Highly dependent on the specific enzyme |
Conclusion
The presented novel chemoenzymatic route for the synthesis of Dimethyl (R)-(+)-methylsuccinate offers a compelling alternative to existing methods. It successfully combines the reliability and scalability of traditional hydrogenation for the synthesis of the racemic precursor with the exceptional stereoselectivity and mild reaction conditions of enzymatic resolution.
While asymmetric hydrogenation provides a direct and highly efficient route to the chiral product, it often relies on expensive and air-sensitive noble metal catalysts and requires high-pressure equipment. Biocatalytic reduction with ene-reductases represents a very green and elegant approach, though it may require significant upfront investment in enzyme development and optimization.
Our new chemoenzymatic method stands as a practical and economically viable option, particularly for laboratories that may not have access to high-pressure reactors or extensive molecular biology facilities. The reusability of both the palladium catalyst and the immobilized lipase further enhances its cost-effectiveness and sustainability. Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision.
References
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PubMed. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction. [Link]
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-
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A Comparative Guide to the Catalytic Synthesis of Dimethyl (R)-(+)-methylsuccinate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective production of chiral building blocks is paramount. Dimethyl (R)-(+)-methylsuccinate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a valuable case study in the comparative efficacy of modern catalytic methods.[1] This guide provides an in-depth, objective comparison of the primary catalytic routes for its synthesis: homogeneous asymmetric hydrogenation using transition metal catalysts and biocatalytic reduction using enzymes.
The Significance of Dimethyl (R)-(+)-methylsuccinate
Dimethyl (R)-(+)-methylsuccinate is a versatile chiral building block. Its importance lies in its utility as a precursor for more complex molecules where stereochemistry is critical for biological activity.[1] It finds applications in the pharmaceutical industry for the development of novel therapeutics and in the agrochemical sector.[1] The demand for enantiomerically pure forms of such intermediates has driven significant research into efficient and selective synthetic methodologies.
Chemical Catalysis: Asymmetric Hydrogenation of Dimethyl Itaconate
The most prevalent chemical method for synthesizing Dimethyl (R)-(+)-methylsuccinate is the asymmetric hydrogenation of the prochiral substrate, dimethyl itaconate. This reaction involves the addition of hydrogen across the carbon-carbon double bond, creating a chiral center. The success of this approach hinges on the use of chiral catalysts, typically complexes of rhodium (Rh) and ruthenium (Ru) with chiral phosphine ligands.
Rhodium-Based Catalysts
Rhodium complexes, particularly with chiral diphosphine ligands, have been extensively studied for the asymmetric hydrogenation of various substrates, including itaconic acid derivatives.[2] Ligands such as DIPAMP, DuPhos, and TangPhos have demonstrated high efficiency and enantioselectivity.[2][3] The general mechanism for Rh-catalyzed hydrogenation often proceeds through an "unsaturated pathway" where the substrate coordinates to the metal center before the activation of hydrogen.[4] The choice of ligand is crucial as it dictates the stereochemical outcome of the reaction.
Ruthenium-Based Catalysts
Ruthenium-based catalysts, often in a Ru(II) oxidation state and complexed with ligands like BINAP, have also proven to be highly effective for the asymmetric hydrogenation of dimethyl itaconate.[5] These catalysts can exhibit remarkable activity and selectivity, often under milder conditions than their rhodium counterparts.[5] The mechanism of Ru-catalyzed hydrogenation can differ from that of rhodium, sometimes involving a "dihydride pathway" where hydrogen adds to the metal center before substrate coordination.[4][6]
Biocatalysis: A Greener Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[7][8][9] For the synthesis of Dimethyl (R)-(+)-methylsuccinate, two main biocatalytic approaches are noteworthy: the use of isolated enzymes (ene-reductases) and whole-cell systems (baker's yeast).
Ene-Reductases
Ene-reductases (ERs) are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them ideal for the conversion of dimethyl itaconate.[10] This approach offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, aqueous media), and the potential for high substrate loading.[8][10] Recent studies have identified several ERs, such as Bac-OYE1, SeER, and AfER, that can produce (R)- or (S)-dimethyl 2-methylsuccinate with excellent yields and enantiomeric excess.[10][11]
Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a readily available and cost-effective whole-cell biocatalyst that contains a variety of reductases capable of performing asymmetric reductions of carbonyls and C=C double bonds.[12][13] While less specific than isolated enzymes, baker's yeast can be a practical choice for certain transformations, offering a simple and environmentally friendly method.[12] The reduction process utilizes the yeast's metabolic machinery to regenerate the necessary cofactors (like NADPH), eliminating the need for external cofactor addition.[14]
Performance Comparison of Catalytic Systems
The choice of catalyst is a critical decision in process development, with trade-offs between performance, cost, and environmental impact. The following table summarizes the performance of representative catalysts for the synthesis of Dimethyl (R)-(+)-methylsuccinate.
| Catalyst System | Ligand/Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference(s) |
| Chemical Catalysis | ||||||
| Ru(II) Complex | (S)-BINAP | Dimethyl Itaconate | >99.9 | >99 (R) | 70°C, 6.8 atm H₂ | [5] |
| Rh(I) Complex | TangPhos | Itaconic Acid Derivatives | High | up to 99 | Not specified | [3] |
| Rh(I) Complex | Monophosphonite | Dimethyl Itaconate | High | up to 94 | Not specified | [15] |
| Biocatalysis | ||||||
| Ene-Reductase | AfER | Dimethyl Itaconate | 77 (isolated yield) | 99 (R) | 30°C, pH 7.5, 27 h | [10][11] |
| Ene-Reductase | Bac-OYE1 | Dimethyl Citraconate | 86 (isolated yield) | 99 (R) | 30°C, pH 7.5, 14 h | [10][11] |
| Ene-Reductase | SeER | Dimethyl Mesaconate | 80 (isolated yield) | 98 (S) | 30°C, pH 7.5, 24 h | [10][11] |
Experimental Protocols
Asymmetric Hydrogenation using a Ru(II)-BINAP Catalyst
This protocol is a representative example of a chemical catalytic approach.
Materials:
-
Dimethyl itaconate
-
[RuCl₂(S)-BINAP]₂·NEt₃ complex
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
In a glovebox, charge the autoclave with the Ru(II)-BINAP catalyst.
-
Add degassed methanol to dissolve the catalyst.
-
Add dimethyl itaconate to the solution.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 6.8 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 70°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
The product can be purified by removing the solvent under reduced pressure and subsequent chromatographic purification if necessary.
Biocatalytic Reduction using an Ene-Reductase
This protocol outlines a typical biocatalytic synthesis.
Materials:
-
Ene-reductase (e.g., AfER) whole-cell lysate or purified enzyme
-
Dimethyl itaconate
-
Glucose (for cofactor regeneration in whole-cell systems)
-
Phosphate buffer (e.g., pH 7.5)
-
Bioreactor or shaker flask
Procedure:
-
Prepare the reaction buffer and add the ene-reductase preparation.
-
If using a whole-cell system, add glucose as the energy source for cofactor regeneration.
-
Add dimethyl itaconate to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to avoid high local concentrations.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with shaking.
-
Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
After the reaction is complete, the product is typically extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.
Visualization of Methodologies
Asymmetric Hydrogenation Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Biocatalytic Reduction Workflow
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A Senior Application Scientist's Guide to the Spectral Cross-Verification of Dimethyl (R)-(+)-methylsuccinate
For researchers, scientists, and professionals in drug development, the unambiguous identification and confirmation of chemical identity are paramount. This guide provides an in-depth, objective comparison of the spectral data for Dimethyl (R)-(+)-methylsuccinate against established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering not just the numbers, but the scientific reasoning behind the spectral features.
This guide is structured to provide a comprehensive workflow, from data acquisition to interpretation and comparison, ensuring the highest level of scientific integrity.
Foundational Understanding: The Molecular Blueprint
Dimethyl (R)-(+)-methylsuccinate (CAS 22644-27-5) is a chiral diester with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol .[1][2] Its structure presents distinct features that are readily elucidated by spectroscopic techniques. Understanding the expected chemical environment of each proton and carbon atom is the first step in interpreting its spectral data.
Literature Benchmarking: Establishing the Ground Truth
A thorough review of scientific databases and literature provides the reference points for our spectral comparison. The following data has been compiled from reputable sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
¹³C NMR Spectroscopy: Carbon NMR offers insight into the carbon framework of the molecule.
Table 1: Literature NMR Data for Dimethyl (R)-(+)-methylsuccinate in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constant (J) | ¹³C Chemical Shift (ppm) |
| -CH₃ (chiral center) | 1.23 | d, J = 7.2 Hz | 16.9 |
| -CH₂- | 2.44 / 2.74 | dd, J = 16.8, 5.6 Hz / dd, J = 16.8, 8.4 Hz | 37.8 |
| -CH- | 2.92 | m | 38.8 |
| -OCH₃ (ester 1) | 3.68 | s | 51.7 |
| -OCH₃ (ester 2) | 3.70 | s | 52.1 |
| C=O (ester 1) | - | - | 171.9 |
| C=O (ester 2) | - | - | 175.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, Dimethyl (R)-(+)-methylsuccinate is expected to fragment in a predictable manner. Key fragments would include the loss of a methoxy group (-OCH₃, m/z 129), and the cleavage of the carbon-carbon bonds in the succinate backbone.
Experimental Verification: A Protocol for In-House Analysis
Workflow for Spectral Data Acquisition and Analysis
Caption: Workflow for spectral data acquisition and comparison.
Detailed Experimental Protocols
3.2.1. NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Dimethyl (R)-(+)-methylsuccinate analytical standard.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of at least 400 MHz.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Key parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-32 (adjust for signal-to-noise).
-
Relaxation delay (d1): 5 seconds.
-
Acquisition time: ~3-4 seconds.
-
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Key parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2 seconds.
-
-
3.2.2. High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
HRMS Acquisition (Electrospray Ionization - ESI):
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Expected accurate mass for [M+H]⁺: C₇H₁₃O₄⁺ = 161.0808 amu.
-
Expected accurate mass for [M+Na]⁺: C₇H₁₂O₄Na⁺ = 183.0628 amu.
-
Data Comparison and Interpretation
This section provides a framework for comparing your experimentally acquired data with the established literature values.
NMR Spectral Comparison
Table 2: Comparison of Experimental vs. Literature NMR Data
| Assignment | Literature ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Literature ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| -CH₃ (chiral center) | 1.23 | 16.9 | ||
| -CH₂- | 2.44 / 2.74 | 37.8 | ||
| -CH- | 2.92 | 38.8 | ||
| -OCH₃ (ester 1) | 3.68 | 51.7 | ||
| -OCH₃ (ester 2) | 3.70 | 52.1 | ||
| C=O (ester 1) | - | 171.9 | ||
| C=O (ester 2) | - | 175.0 |
Interpretation of Discrepancies: Minor deviations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are acceptable and can be attributed to differences in concentration, temperature, and the specific batch of deuterated solvent used. The key is to ensure that the multiplicities, coupling constants, and the relative integration of the proton signals in your experimental data align with the expected values.
Mass Spectrometry Data Comparison
Your experimental high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The measured accurate mass should be within 5 ppm of the calculated theoretical mass.
Table 3: Comparison of Experimental vs. Theoretical High-Resolution Mass Data
| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
| [M+H]⁺ | 161.0808 | ||
| [M+Na]⁺ | 183.0628 |
Conclusion: A Self-Validating System
By systematically acquiring and comparing your experimental spectral data with established literature values, you create a self-validating system. A strong correlation between your data and the reference data, within acceptable experimental variances, provides high confidence in the identity and purity of your Dimethyl (R)-(+)-methylsuccinate sample. This rigorous approach is fundamental to ensuring the reliability and reproducibility of your research and development efforts.
References
-
PubChem. Dimethyl (R)-(+)-methylsuccinate. [Link]
-
Catalysts. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
Sources
Efficacy Unleashed: A Comparative Guide to Solvent Systems for Dimethyl (R)-(+)-methylsuccinate in Asymmetric Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of chiral building blocks, Dimethyl (R)-(+)-methylsuccinate stands out as a versatile C4 synthon, pivotal in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its utility in creating complex, stereochemically defined molecules is well-established.[2] However, the efficacy of reactions involving this key intermediate is profoundly influenced by the choice of solvent. This guide provides an in-depth comparison of the performance of Dimethyl (R)-(+)-methylsuccinate in various solvent systems, supported by established principles of reaction kinetics and stereoselectivity. We will delve into the causality behind solvent choices for a representative reaction—diastereoselective alkylation—and compare this approach with alternative synthetic strategies.
Understanding the Role of the Solvent: More Than Just a Medium
The solvent is not a passive bystander in a chemical reaction. It actively influences reaction rates and stereochemical outcomes by solvating reactants, intermediates, and transition states. In the context of reactions involving Dimethyl (R)-(+)-methylsuccinate, particularly those proceeding via enolate intermediates, the solvent's properties are critical. Key solvent characteristics to consider include:
-
Polarity: The ability of a solvent to stabilize charged or polar species. Polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states.
-
Coordinating Ability: The capacity of a solvent to interact with metal cations (e.g., Li⁺ in lithium enolates) through Lewis base character. This can affect the aggregation state and reactivity of the enolate.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols) can hydrogen bond and may protonate reactive intermediates like enolates, thus quenching the desired reaction. Aprotic solvents (e.g., ethers, amides) lack acidic protons and are generally preferred for enolate chemistry.
Comparative Efficacy in a Model Reaction: Diastereoselective Alkylation
To illustrate the impact of the solvent, we will consider the diastereoselective alkylation of the enolate derived from Dimethyl (R)-(+)-methylsuccinate. In this reaction, the chiral center of the molecule is intended to direct the stereochemical outcome of the alkylation at the α-carbon. The choice of solvent can either enhance or diminish this directing effect.
Experimental Landscape and Rationale
| Solvent System | Predicted Diastereoselectivity (d.r.) | Predicted Yield | Rationale |
| Tetrahydrofuran (THF) | High | Good to Excellent | THF is a weakly coordinating, polar aprotic solvent. It promotes the formation of aggregated enolates, which often leads to higher stereoselectivity due to a more organized transition state. It is a standard solvent for LDA-mediated enolate formation. |
| Diethyl Ether (Et₂O) | Moderate to High | Good | Similar to THF but less polar. It is also a suitable solvent for enolate alkylations, though it may result in slightly lower reaction rates and stereoselectivity compared to THF in some cases. |
| Toluene | Moderate | Moderate to Good | A nonpolar aprotic solvent. It is less effective at solvating the lithium cation of the enolate, which can lead to tighter aggregation and potentially different stereochemical outcomes. It can be a good choice for specific substrate-reagent combinations. |
| Dimethyl Sulfoxide (DMSO) | Low | Variable | A highly polar, strongly coordinating aprotic solvent. It effectively solvates cations, leading to more "naked" and highly reactive enolates. This high reactivity often results in lower stereoselectivity as the reaction becomes less sensitive to the subtle steric and electronic directing effects of the chiral center. O-alkylation can also be a competing side reaction in such coordinating solvents.[3] |
| Hexamethylphosphoramide (HMPA) | Low | Variable | A very strongly coordinating polar aprotic solvent, often used as an additive. Similar to DMSO, it breaks up enolate aggregates, leading to increased reactivity and decreased stereoselectivity. Due to its toxicity, it is often replaced by safer alternatives like DMPU.[3] |
Visualizing the Workflow: Diastereoselective Alkylation
Caption: Workflow for the diastereoselective alkylation of Dimethyl (R)-(+)-methylsuccinate.
Detailed Experimental Protocol: Diastereoselective Alkylation in THF
This protocol is a representative procedure for the alkylation of Dimethyl (R)-(+)-methylsuccinate, designed to maximize diastereoselectivity based on established principles.
Materials:
-
Dimethyl (R)-(+)-methylsuccinate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Diisopropylamine
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of Dimethyl (R)-(+)-methylsuccinate (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The choice of a low temperature is crucial to prevent side reactions and maintain the kinetic integrity of the enolate.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The slow addition of the electrophile helps to control the reaction and minimize side products.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Alternative Strategies and Comparative Analysis
While direct alkylation of Dimethyl (R)-(+)-methylsuccinate is a straightforward approach, other methods exist for the synthesis of chiral α-alkyl succinic acid derivatives. A prominent alternative involves the use of chiral auxiliaries.
The Chiral Auxiliary Approach
In this strategy, a succinate moiety is attached to a chiral auxiliary, such as an Evans oxazolidinone. The powerful stereodirecting effect of the auxiliary then controls the diastereoselectivity of the enolate alkylation. Subsequent removal of the auxiliary yields the desired α-alkylated succinate derivative with high enantiomeric purity.
Caption: General workflow for the chiral auxiliary-based synthesis of α-alkyl succinates.
Comparison of Approaches
| Feature | Direct Alkylation of Dimethyl (R)-(+)-methylsuccinate | Chiral Auxiliary Approach |
| Atom Economy | Higher; the chiral directing group is part of the final product framework. | Lower; the auxiliary is a stoichiometric reagent that must be attached and later removed. |
| Stereoselectivity | Moderate to good, highly dependent on substrate and reaction conditions. | Generally excellent, due to the strong directing effect of the auxiliary. |
| Number of Steps | Fewer steps, more direct. | More steps (attachment and removal of auxiliary). |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and reagents. | Can be more expensive due to the cost of the chiral auxiliary and additional reagents. |
| Versatility | The inherent chirality of the starting material may not be sufficient for all desired stereochemical outcomes. | Highly versatile, as a wide range of chiral auxiliaries are available to achieve different stereochemical outcomes. |
Conclusion and Recommendations
The choice of solvent is a critical parameter in optimizing the efficacy of reactions involving Dimethyl (R)-(+)-methylsuccinate. For diastereoselective alkylations, weakly coordinating aprotic solvents such as THF generally provide the best balance of reactivity and stereocontrol. Highly polar and coordinating solvents like DMSO and HMPA should be avoided when high stereoselectivity is the primary goal, as they tend to favor reactivity over selectivity.
When comparing synthetic strategies, the direct alkylation of Dimethyl (R)-(+)-methylsuccinate offers a more atom-economical and direct route to α-alkylated products. However, for applications demanding the highest levels of stereopurity, the use of a chiral auxiliary, despite the additional synthetic steps, often proves to be the more reliable method.
Ultimately, the optimal choice of solvent and synthetic strategy will depend on the specific target molecule, the desired level of stereochemical purity, and considerations of cost and efficiency. This guide provides the foundational knowledge and a starting point for the rational design of synthetic routes leveraging the valuable chiral building block, Dimethyl (R)-(+)-methylsuccinate.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Reich, H. J. (2002). Role of Solvent in the Reactions of Organolithium Compounds. Chemical Reviews, 102(5), 1867-1944. [Link]
-
Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. [Link]
Sources
Safety Operating Guide
Dimethyl (R)-(+)-methylsuccinate proper disposal procedures
As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. Dimethyl (R)-(+)-methylsuccinate, a valuable chiral building block in pharmaceutical synthesis and polymer production, requires meticulous handling not only during its use but also in its disposal phase[1]. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the disposal of Dimethyl (R)-(+)-methylsuccinate, grounded in regulatory standards and field-proven best practices. Our objective is to empower you, our fellow researchers and scientists, to manage this chemical waste stream with confidence, ensuring safety and environmental stewardship.
Hazard Profile and Risk Assessment
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of waste container. Dimethyl (R)-(+)-methylsuccinate is a combustible liquid and presents specific risks that must be managed.
The primary hazard associated with this compound is its combustibility[2][3]. Its flash point of 84 °C (183.2 °F) means that while it is not classified as flammable, it can ignite when exposed to an ignition source at or above this temperature[2]. Furthermore, upon heating, containers may rupture, and on combustion, it can emit toxic fumes of carbon monoxide and other hazardous decomposition products[4]. While some data sheets for the general class of dimethyl succinate indicate it is harmful to aquatic life, it is crucial to prevent its release into the environment[4].
| Property | Data | Rationale for Disposal Concern |
| CAS Number | 22644-27-5 | Unambiguous identification for waste manifests and labeling[2]. |
| Chemical Formula | C₇H₁₂O₄ | Informs potential reaction incompatibilities. |
| Physical State | Liquid | Dictates handling procedures (e.g., requires secondary containment). |
| Flash Point | 84 °C (183.2 °F) - closed cup | Classifies the material as a combustible liquid, requiring management as hazardous waste to mitigate fire risk[2]. |
| Density | 1.076 g/mL at 25 °C | Important for calculating waste volume and weight. |
| Incompatibilities | Strong oxidizing agents | Must be segregated from these materials in waste streams to prevent ignition or violent reaction. |
| Environmental Hazard | Harmful to aquatic life (data for related dimethyl succinate) | Prohibits sewer disposal and necessitates containment to prevent environmental release[4]. |
The Regulatory Landscape: Adherence to EPA and RCRA Standards
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. As the generator of the waste, your laboratory is legally responsible for its proper identification, management, and disposal[3].
Under RCRA, a chemical waste is considered hazardous if it is specifically listed (e.g., F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[7][8]. Due to its combustible nature, Dimethyl (R)-(+)-methylsuccinate waste must be managed as a characteristic hazardous waste for ignitability. This classification mandates a "cradle-to-grave" management system, ensuring the waste is handled safely from the point of generation to its final disposal at a licensed facility[6].
Standard Operating Procedure for Disposal
This protocol outlines the essential steps for safely collecting and managing Dimethyl (R)-(+)-methylsuccinate waste within the laboratory.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality is clear: direct exposure can lead to irritation and other health effects.
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory to protect against splashes[9].
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn to prevent skin contact[9].
-
Body Protection: A standard laboratory coat should be worn to protect from incidental contact[9].
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a multi-purpose combination respirator cartridge should be used[2][4].
Waste Segregation and Collection
The core principle of chemical waste management is segregation. Improperly mixed chemicals can react violently.
-
Step 1: Designate a Waste Container. Use a dedicated container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors[10]. Never use incompatible containers that could be degraded by the ester.
-
Step 2: Pre-Label the Container. All waste containers must be labeled before any waste is added. This is a critical step to prevent the creation of unknown waste, which is costly and dangerous to dispose of. The label must include:
-
Step 3: Transfer Waste. Carefully pour the waste Dimethyl (R)-(+)-methylsuccinate into the labeled container, preferably within a chemical fume hood to minimize inhalation exposure. Use a funnel to prevent spills.
-
Step 4: Secure and Store the Container. Tightly cap the container immediately after adding waste[10]. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[11]. The SAA must be a secondary containment bin to capture any potential leaks.
Managing Empty Containers
Empty containers that once held Dimethyl (R)-(+)-methylsuccinate are also considered hazardous waste until properly cleaned.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The solvent rinsate is now considered hazardous waste and must be collected in your designated organic solvent waste stream.
-
After triple-rinsing, the container can often be disposed of as regular solid waste, but you must first deface the original label to prevent confusion[10]. Always confirm this final disposal step with your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills (<50 mL), laboratory personnel can typically manage the cleanup. For larger spills, evacuate the area and contact your institution's EHS emergency line.
-
Ventilate the Area: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain and Absorb: For a manageable spill, contain the liquid and then absorb it using an inert material such as vermiculite, sand, or cat litter[12]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material and place it into a properly labeled hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent and a cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of Dimethyl (R)-(+)-methylsuccinate.
Caption: Disposal Decision Workflow
Ultimately, the safe disposal of Dimethyl (R)-(+)-methylsuccinate is a non-negotiable aspect of responsible research. By following these guidelines—characterizing the waste, utilizing correct PPE, segregating and labeling waste streams, and managing spills effectively—you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- dimethyl succinate - Sdfine. (n.d.). S D FINE- CHEM LIMITED.
- Ester Disposal. (2008). Chemtalk.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Dimethyl (R)-(+)-methylsuccinate 99 22644-27-5. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Dimethyl succinate. (2026). Sigma-Aldrich.
- Safety Data Sheet Dimethyl succinate. (n.d.). metasci.
- Dimethyl (R)-(+)-methylsuccinate. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET - Dimethyl Acetylsuccinate. (2024). TCI Chemicals.
- Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
- Dimethyl (R)-(+)-methylsuccinate. (n.d.). Chem-Impex.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
- Hazardous Waste Listings. (n.d.). US EPA.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
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Navigating the Safe Handling of Dimethyl (R)-(+)-methylsuccinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Dimethyl (R)-(+)-methylsuccinate, a valuable chiral building block in pharmaceutical and organic synthesis, requires meticulous handling to ensure both. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our aim is to build your trust by offering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile: A Conservative Approach
-
Eye Irritation: May cause serious eye irritation.
-
Aquatic Toxicity: May be harmful to aquatic life.
Furthermore, as an ester, it is prudent to assume reactivity with strong oxidizing agents. This guide is built upon these potential hazards to provide a robust framework for safe handling. In the absence of complete hazard data, treating a substance with a higher degree of caution is a cornerstone of a proactive safety culture.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling Dimethyl (R)-(+)-methylsuccinate. The following table summarizes our recommendations for various laboratory operations.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Benchtop Operations (small quantities) | Safety glasses with side shields | Butyl rubber or Viton® gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Weighing/Transfer (potential for aerosolization) | Chemical safety goggles | Butyl rubber or Viton® gloves | Laboratory coat | Use within a certified chemical fume hood. |
| Large-Scale Operations or Spills | Chemical safety goggles and face shield | Butyl rubber or Viton® gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if ventilation is inadequate. |
The Rationale Behind Our Glove Selection
While nitrile gloves are a common staple in laboratories for general use, they offer poor to limited resistance against esters. Dimethyl (R)-(+)-methylsuccinate, being a dimethyl ester, can degrade nitrile gloves, leading to potential exposure. Therefore, for any direct handling, we strongly recommend the use of Butyl rubber or Viton® gloves, which provide superior resistance to this class of chemicals.[4][5][6] Always inspect gloves for any signs of degradation, such as swelling or cracking, before and during use.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Dimethyl (R)-(+)-methylsuccinate minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect Upon Receipt: Check that the container is intact and properly labeled.
-
Labeling: Ensure the container label includes the product identifier and precautionary statements. If transferring to a secondary container, that container must also be appropriately labeled.[7]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents.[8] Keep containers tightly closed to prevent the release of vapors.[9]
Handling Procedures
-
Ventilation: Always handle Dimethyl (R)-(+)-methylsuccinate in a well-ventilated area. For procedures that may generate aerosols, such as heating or agitation, a certified chemical fume hood is mandatory.
-
Preventing Contact: Avoid contact with eyes, skin, and clothing. Should accidental contact occur, follow the first aid measures outlined below.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where chemicals are handled.[10]
Emergency Response and Disposal Plan
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow provides a step-by-step guide.
Caption: A stepwise workflow for the safe and effective response to a Dimethyl (R)-(+)-methylsuccinate spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.
Disposal Plan
All waste materials, including contaminated absorbents and disposable PPE, must be considered hazardous waste.
-
Containerize: Place all waste in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.
By adhering to these detailed protocols, you can confidently and safely utilize Dimethyl (R)-(+)-methylsuccinate in your critical research and development endeavors. Our commitment is to empower you with the knowledge and procedures necessary to maintain a safe and productive laboratory environment.
References
Sources
- 1. osha.gov [osha.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safetyware.com [safetyware.com]
- 7. myadlm.org [myadlm.org]
- 8. capitalresin.com [capitalresin.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. justia.com [justia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
